Polythiazide
説明
Structure
3D Structure
特性
IUPAC Name |
6-chloro-2-methyl-1,1-dioxo-3-(2,2,2-trifluoroethylsulfanylmethyl)-3,4-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClF3N3O4S3/c1-18-10(4-23-5-11(13,14)15)17-7-2-6(12)8(24(16,19)20)3-9(7)25(18,21)22/h2-3,10,17H,4-5H2,1H3,(H2,16,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLWJCABXYDINA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(NC2=CC(=C(C=C2S1(=O)=O)S(=O)(=O)N)Cl)CSCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N3O4S3 | |
| Record name | POLYTHIAZIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20940 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
346-18-9 | |
| Record name | Polythiazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=346-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6025939 | |
| Record name | Polythiazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6025939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals or white powder. (NTP, 1992), Solid | |
| Record name | POLYTHIAZIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20940 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Polythiazide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015419 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), PRACTICALLY INSOL IN WATER & CHLOROFORM; SOL IN METHANOL, ACETONE & DIMETHYLFORMAMIDE, SOL IN AQ SOLN MADE ALKALINE WITH CARBONATES OR HYDROXIDES OF ALKALI METALS, 2.64e-01 g/L | |
| Record name | POLYTHIAZIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20940 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | POLYTHIAZIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/850 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Polythiazide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015419 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
WHITE, CRYSTALLINE POWDER, CRYSTALS FROM ISOPROPANOL | |
CAS No. |
346-18-9, 96783-10-7 | |
| Record name | POLYTHIAZIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20940 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Polythiazide [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000346189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Polythiazide, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096783107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Polythiazide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01324 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | polythiazide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108161 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Polythiazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6025939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Polythiazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.881 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POLYTHIAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36780APV5N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | POLYTHIAZIDE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SWY93BD8RL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | POLYTHIAZIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/850 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Polythiazide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015419 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
396.5 °F (NTP, 1992), 202.5 °C, 214 °C | |
| Record name | POLYTHIAZIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20940 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Polythiazide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01324 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | POLYTHIAZIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/850 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Polythiazide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015419 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Polythiazide's Mechanism of Action in the Distal Convoluted Tubule: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Polythiazide is a high-potency thiazide diuretic that exerts its therapeutic effects by selectively targeting the sodium-chloride cotransporter (NCC) in the distal convoluted tubules (DCT) of the nephron. Recent advancements, particularly in cryo-electron microscopy (cryo-EM), have elucidated the precise molecular mechanism of this interaction. This compound functions through a dual-inhibition mechanism: it directly competes with chloride ions for binding and allosterically locks the transporter in an outward-facing, inactive conformation, thereby preventing the reabsorption of sodium and chloride ions. This inhibition leads to increased natriuresis and diuresis, which are fundamental to its antihypertensive and anti-edema effects. This guide provides a detailed examination of the molecular interactions, quantitative pharmacology, and key experimental methodologies used to characterize the action of this compound on its target.
The Molecular Target: Sodium-Chloride Cotransporter (NCC)
The primary molecular target of this compound is the thiazide-sensitive Na-Cl cotransporter, commonly known as NCC or TSC.[1][2][3] This integral membrane protein is encoded by the SLC12A3 gene and is exclusively expressed on the apical membrane of epithelial cells in the DCT.[4][5][6][7][8]
Functionally, NCC is responsible for reabsorbing approximately 5-10% of the filtered sodium and chloride load from the tubular fluid back into the bloodstream.[4][6] This electroneutral transport process is a critical component of the kidney's role in regulating electrolyte homeostasis, fluid balance, and blood pressure.[9][10] The clinical significance of NCC is highlighted by Gitelman syndrome, a genetic disorder caused by loss-of-function mutations in the SLC12A3 gene, which results in salt wasting, hypokalemia, and low blood pressure—a phenotype mimicked by thiazide diuretic administration.[9][10][11][12]
Core Mechanism of Action
This compound inhibits NCC function by binding to a specific pocket within the transporter's transmembrane domain (TMD).[13][1][2][14] This binding event obstructs ion transport through a sophisticated dual mechanism involving both competitive and allosteric inhibition.
Binding Site and Molecular Interactions
Cryo-EM structures of human NCC in complex with this compound have revealed a well-defined binding pocket.[3][9] This site is located within a vestibule that opens to the extracellular (luminal) side and is formed by residues from multiple transmembrane helices (TM1, TM3, TM6, TM8, and TM10).[3][9]
The binding is stabilized by a series of specific molecular interactions:
-
Hydrogen Bonds: The 7-position sulfamoyl group of this compound, essential for its diuretic activity, forms critical hydrogen bonds with the side chains of asparagine residues N149 and N227, and the main-chain amide of A356.[9]
-
Cl-π Interactions: The 6-position chloro group interacts with the aromatic rings of phenylalanine F223 and tyrosine Y540.[9]
-
Competitive Inhibition: Crucially, the binding position of this compound's chloro group directly overlaps with the identified Cl⁻ binding site on NCC.[9][15] This spatial overlap confirms that this compound acts, in part, as a competitive inhibitor of chloride ion binding.
Allosteric Conformational Trapping
Beyond direct competition, this compound binding induces a significant conformational change in the transporter. NCC operates via an alternating access mechanism, switching between outward-facing (open to the tubule lumen) and inward-facing (open to the cytoplasm) states to move ions across the membrane.
This compound preferentially binds to and stabilizes the outward-facing conformation.[9] This interaction sterically prevents the transporter from isomerizing to the inward-facing state necessary to release ions into the cell.[9][16] By locking NCC in this inactive, outward-open state, this compound effectively stalls the entire transport cycle.[3][9][17]
-
It competes with Cl⁻ for access to the ion-binding site. [9]
-
It allosterically traps the transporter in an inactive conformation, preventing ion translocation. [9]
Quantitative Data and Structure-Activity Relationship
The efficacy of thiazide diuretics is directly related to their binding affinity for NCC. While specific IC50 values can vary with experimental conditions, a consistent potency profile has been established.
Comparative Potency of Thiazide Diuretics
Studies on rat NCC have established a clear rank order of potency, demonstrating that this compound is one of the most potent inhibitors in its class.[4][5][17]
| Table 1: Potency Ranking of Thiazide Diuretics against Rat NCC |
| Potency Profile |
| This compound > Metolazone > Bendroflumethiazide > Trichloromethiazide > Chlorthalidone |
| Source: Data compiled from multiple studies.[4][5][17] |
Impact of Binding Site Mutations
The structural model of this compound binding is strongly supported by functional data from site-directed mutagenesis studies. Mutating key residues within the binding pocket dramatically reduces the sensitivity of NCC to inhibition by this compound and other thiazides, confirming their critical role in the drug-transporter interaction.[9][11][18]
| Table 2: Effect of Key Residue Mutations on Thiazide Sensitivity | | :--- | :--- | :--- | | Residue | Location | Effect of Alanine Substitution on Sensitivity | | N149 | TM1 | Significantly reduced sensitivity to thiazides.[9][18] | | F223 | TM3 | Reduces sensitivity. Interacts with the chloro group.[9] | | N227 | TM3 | Dramatically reduces sensitivity (>1000-fold increase in IC50 for some thiazides).[9][18] | | Y540 | TM10 | Abolishes transport activity, highlighting its critical role.[9] | | Source: Based on cryo-EM structural data and functional assays.[9][18] |
Experimental Protocols: Assessing NCC Inhibition
The characterization of NCC inhibitors like this compound relies on robust and reproducible experimental assays. The in vitro cell-based ion flux assay is a gold-standard method for determining the half-maximal inhibitory concentration (IC50) of a compound.[17][19]
Protocol: In Vitro Ion Flux Assay
This method directly measures the transport function of NCC in a controlled cellular environment.
1. Cell Line Preparation:
-
Utilize a stable cell line, typically Human Embryonic Kidney (HEK293) cells, engineered to express the human Na-Cl cotransporter (hNCC).[17][19]
-
Culture the cells in appropriate media in 96-well plates until they reach confluency.[17]
2. Assay Procedure:
-
Wash: Gently wash the cells with a pre-incubation buffer (e.g., a chloride-free buffer) to remove all traces of culture medium.
-
Pre-incubation: Add a buffer containing varying concentrations of the test compound (this compound) to the cells. Incubate for 10-15 minutes to allow the inhibitor to bind to the transporter.[17]
-
Initiate Uptake: Start the ion transport by adding an uptake buffer. This buffer contains a fixed concentration of a detectable tracer ion. Common tracers include:
-
Incubation: Allow the ion uptake to proceed for a short, defined period (e.g., 1-5 minutes) where the rate of transport is linear.[17]
-
Termination: Stop the uptake abruptly by rapidly washing the cells three times with an ice-cold, tracer-free wash buffer. The cold temperature halts all transporter activity.[17][19]
3. Measurement & Data Analysis:
-
Cell Lysis: Lyse the cells using a suitable buffer (e.g., 0.1 M NaOH) to release the accumulated intracellular tracer.[19]
-
Quantification: Measure the amount of tracer in the cell lysate. For 22Na+, this is done using a gamma counter.[19]
-
Analysis: Calculate the percentage of NCC activity inhibition for each this compound concentration relative to a vehicle control (0% inhibition). Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[19]
Conclusion and Future Directions
This compound is a highly potent and specific inhibitor of the Na-Cl cotransporter in the distal convoluted tubule.[4][5][17] Its mechanism of action is now understood at a molecular level, involving a dual strategy of competitive inhibition at the chloride binding site and allosteric trapping of the transporter in an inactive, outward-facing conformation.[9] This detailed structural and functional knowledge, largely derived from cryo-EM and sophisticated cell-based assays, provides a robust framework for the rational design of next-generation diuretics. Future research can leverage this understanding to develop novel compounds with potentially higher affinity, greater specificity, and improved side-effect profiles, thereby advancing the treatment of hypertension and edematous states.[9][11][12]
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. benchchem.com [benchchem.com]
- 4. The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Navigating the multifaceted intricacies of the Na+-Cl− cotransporter, a highly regulated key effector in the control of hydromineral homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SLC12A3 solute carrier family 12 member 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Frontiers | Genetic and Biological Effects of SLC12A3, a Sodium-Chloride Cotransporter, in Gitelman Syndrome and Diabetic Kidney Disease [frontiersin.org]
- 9. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transport and thiazide-inhibition mechanisms of the Na-Cl cotransporter: a structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure and thiazide inhibition mechanism of the human Na-Cl cotransporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | C11H13ClF3N3O4S3 | CID 4870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Molecular mechanisms of thiazide-like diuretics-mediated inhibition of the human Na-Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Chemical Synthesis and Purification of Polythiazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification of Polythiazide, a thiazide diuretic used in the management of hypertension and edema. This document details the necessary starting materials, step-by-step experimental protocols, and methods for purification and analysis, supported by quantitative data and procedural diagrams.
Chemical Synthesis of this compound
The synthesis of this compound is achieved through a condensation reaction between two key precursors: 6-amino-4-chloro-N'-methyl-m-benzenedisulfonamide and 2,2,2-trifluoroethylmercaptoacetaldehyde dimethyl acetal . The reaction is typically carried out in an ethylene glycol dimethyl ether solvent in the presence of a catalyst.
Synthesis of Starting Material: 6-amino-4-chloro-N'-methyl-m-benzenedisulfonamide
A crucial intermediate in the synthesis of this compound is 6-amino-4-chloro-N'-methyl-m-benzenedisulfonamide. The general synthesis pathway for this and related disulfamoyl aniline derivatives involves a two-step process starting from m-chloroaniline.
Experimental Protocol:
Step 1: Chlorosulfonation of m-Chloroaniline
-
In a suitable reaction vessel, carefully add m-chloroaniline to an excess of chlorosulfonic acid (typically a 1:5 to 1:6 molar ratio) while maintaining the temperature below 20°C with external cooling.
-
After the addition is complete, gradually heat the reaction mixture to 140-150°C and maintain this temperature for 2-3 hours.
-
Cool the reaction mixture and cautiously pour it onto crushed ice.
-
The precipitated product, 5-chloroaniline-2,4-disulfonyl dichloride, is collected by filtration, washed with cold water, and dried.
Step 2: Amination of 5-chloroaniline-2,4-disulfonyl dichloride
-
Add the dried 5-chloroaniline-2,4-disulfonyl dichloride to an excess of concentrated aqueous methylamine solution at a low temperature (0-10°C).
-
Stir the mixture vigorously for several hours, allowing it to gradually warm to room temperature.
-
The resulting 6-amino-4-chloro-N'-methyl-m-benzenedisulfonamide is then isolated, for example by filtration, and purified, typically by recrystallization.
Synthesis of Starting Material: 2,2,2-Trifluoroethylmercaptoacetaldehyde Dimethyl Acetal
The synthesis of the second key precursor is also a multi-step process.
Experimental Protocol:
-
Prepare a solution of sodium methoxide in methanol.
-
To this solution, add mercaptoacetaldehyde dimethyl acetal.
-
Follow with the addition of 2,2,2-trifluoroethyl iodide.
-
The reaction mixture is then refluxed to yield 2,2,2-trifluoroethylmercaptoacetaldehyde dimethyl acetal, which can be purified by distillation.
Final Condensation Step: Synthesis of this compound
The final step in the synthesis of this compound is the condensation of the two previously prepared starting materials. This procedure is detailed in U.S. Patent 3,009,911.
Experimental Protocol:
-
A mixture of 6-amino-4-chloro-N'-methyl-m-benzenedisulfonamide and 2,2,2-trifluoroethylmercaptoacetaldehyde dimethyl acetal is prepared in ethylene glycol dimethyl ether.
-
A catalytic amount of a suitable acid catalyst is added to the mixture.
-
The reaction mixture is heated at reflux for a period of 18 hours.
-
Following the reflux period, the solvent is removed under reduced pressure.
-
The resulting residue contains the crude this compound.
Below is a diagram illustrating the synthetic pathway of this compound.
Purification of this compound
The crude this compound obtained from the synthesis requires purification to remove unreacted starting materials, by-products, and other impurities. The primary method for the purification of this compound is recrystallization.
Recrystallization Protocol
Experimental Protocol:
-
The crude this compound residue is dissolved in a minimal amount of hot isopropanol.
-
The hot solution is filtered to remove any insoluble impurities.
-
The clear filtrate is allowed to cool slowly to room temperature, during which time this compound will crystallize.
-
To maximize the yield, the solution can be further cooled in an ice bath.
-
The purified this compound crystals are collected by vacuum filtration.
-
The crystals are washed with a small amount of cold isopropanol to remove any remaining soluble impurities.
-
The purified crystals are then dried under vacuum.
The purification workflow is outlined in the diagram below.
Quantitative Data and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₁H₁₃ClF₃N₃O₄S₃ |
| Molecular Weight | 439.88 g/mol |
| Melting Point | 214-215 °C |
| Appearance | White crystalline solid |
| Solubility | Insoluble in water |
Purity Analysis
The purity of the final this compound product can be assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a commonly used method for determining the purity of pharmaceutical compounds.
HPLC Method Outline:
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.
-
Detection: UV detection at a wavelength where this compound exhibits strong absorbance.
-
Quantification: The purity is determined by comparing the peak area of this compound to the total peak area of all components in the chromatogram.
This technical guide provides a foundational understanding of the synthesis and purification of this compound. For researchers and drug development professionals, adherence to detailed, validated protocols and rigorous analytical testing are essential for ensuring the quality and purity of the final active pharmaceutical ingredient.
Pharmacokinetics and Bioavailability of Polythiazide in Humans: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of the thiazide diuretic, polythiazide, in humans. The information is compiled from a variety of sources to support research and development activities.
Quantitative Pharmacokinetic Data
Table 1: General Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Source(s) |
| Oral Absorption | Reported as 100% | [1] |
| Bioavailability | Readily absorbed from the GI tract | [2] |
| Onset of Action | Approximately 2 hours | [3] |
| Duration of Action | 24 - 48 hours | [3] |
| Plasma Protein Binding | 85% (>80%) | [1][2] |
| Volume of Distribution (Vd) | 4.1 L/kg | [1] |
| Elimination Half-life (t½) | 25 - 26 hours | [1][2] |
| Presystemic Metabolism | 0.5% ± 0.5% | [1] |
| Metabolism | Primarily hepatic | [1][3] |
| Renal Excretion | 25% (excreted as unchanged drug) | [1][4] |
Table 2: Pharmacokinetic Parameters from a Single Dose Study in Normal Human Subjects
Study Design: Single 1 mg oral dose
| Parameter | Mean Value | Source(s) |
| Absorption Half-life (t½) | 1.2 hours | [4] |
| Elimination Half-life (t½) | 25.7 hours | [4] |
| Urinary Excretion (unchanged) | ~25% of the dose | [4] |
Experimental Protocols
Detailed experimental protocols for a comprehensive pharmacokinetic study of this compound in humans are not fully described in a single public source. However, based on the available information regarding analytical methods and general practices for pharmacokinetic studies, a typical protocol can be outlined.
Bioanalytical Method for this compound in Human Plasma
A common method for the quantification of this compound in human plasma is High-Performance Liquid Chromatography (HPLC).
-
Objective: To develop and validate a sensitive and specific method for the determination of this compound in human plasma.
-
Method: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC).
-
Sample Preparation:
-
Collect whole blood samples from subjects into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
Perform a liquid-liquid extraction or solid-phase extraction of the plasma samples to isolate this compound and remove interfering substances.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 or other appropriate reversed-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.
-
Flow Rate: A constant flow rate appropriate for the column dimensions.
-
Detection: UV detection at a wavelength of maximum absorbance for this compound.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of this compound standards spiked into blank plasma.
-
Determine the concentration of this compound in the study samples by comparing their peak areas to the calibration curve.
-
An internal standard is typically used to improve the accuracy and precision of the method.
-
-
Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for accuracy, precision, selectivity, sensitivity, recovery, and stability.
Human Pharmacokinetic Study Design (Illustrative)
-
Objective: To determine the pharmacokinetic profile and bioavailability of a single oral dose of this compound in healthy adult volunteers.
-
Study Design: An open-label, single-dose, crossover, or parallel-group study.
-
Subjects: A cohort of healthy adult male and/or female volunteers, screened for inclusion and exclusion criteria.
-
Procedure:
-
Subjects fast overnight before drug administration.
-
A single oral dose of this compound (e.g., 1 mg or 2 mg tablet) is administered with a standardized volume of water.
-
Serial blood samples are collected at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Urine samples are collected over specified intervals to determine the extent of renal excretion.
-
Plasma is separated from the blood samples and stored frozen until analysis.
-
-
Pharmacokinetic Analysis:
-
This compound concentrations in plasma and urine are determined using a validated bioanalytical method.
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, Vd, and CL are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis.
-
The amount of unchanged drug excreted in the urine is used to calculate the renal clearance.
-
Absolute bioavailability would require an intravenous formulation of this compound as a reference.
-
Visualizations
Logical Flow of this compound Pharmacokinetics
The following diagram illustrates the key processes involved in the pharmacokinetics of this compound following oral administration.
Caption: Key pharmacokinetic processes of this compound in humans.
Experimental Workflow for a this compound Pharmacokinetic Study
This diagram outlines the typical workflow for a clinical study designed to evaluate the pharmacokinetics of this compound.
Caption: Workflow of a human pharmacokinetic study of this compound.
References
- 1. This compound - Drug Monograph - DrugInfoSys.com [druginfosys.com]
- 2. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. Thiazide and Thiazide like Diuretics - BioPharma Notes [biopharmanotes.com]
- 4. This compound | C11H13ClF3N3O4S3 | CID 4870 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Cornerstone of Thiazide Diuretics: A Deep Dive into the Structure-Activity Relationship of Polythiazide
For Immediate Release
This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of polythiazide, a potent thiazide diuretic. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes critical data on the molecular features governing the diuretic efficacy of this compound and its analogs. Through a detailed examination of its mechanism of action, experimental evaluation protocols, and the impact of structural modifications on potency, this whitepaper serves as an in-depth resource for the rational design of novel diuretic agents.
Introduction: The Enduring Legacy of Thiazide Diuretics
Thiazide diuretics have been a mainstay in the management of hypertension and edema for decades. Their primary mechanism of action involves the inhibition of the sodium-chloride cotransporter (NCC) in the distal convoluted tubule of the nephron, leading to increased excretion of sodium and water.[1] this compound is a prominent member of this class, recognized for its high potency and long duration of action.[2] Understanding the intricate relationship between the chemical structure of this compound and its biological activity is paramount for the development of next-generation diuretics with improved therapeutic profiles.
Core Structure-Activity Relationships of this compound
The diuretic activity of this compound and related benzothiadiazine derivatives is dictated by specific structural features. The foundational 1,2,4-benzothiadiazine-1,1-dioxide nucleus is essential, with modifications at several key positions profoundly influencing potency and duration of action.
Key Structural Requirements for Diuretic Activity:
-
Position 2 (N-2): The hydrogen at the 2-N position is the most acidic proton in the molecule due to the electron-withdrawing effect of the adjacent sulfone group.[3] Alkyl substitution at this position, such as the methyl group in this compound, can increase the duration of action.[3]
-
Position 3: Substitution at this position with a lipophilic group significantly enhances diuretic potency.[3] In this compound, the -{[(2,2,2-trifluoroethyl)thio]methyl} group contributes to its high lipid solubility and prolonged activity.[3]
-
3-4 Double Bond: Saturation of the double bond between positions 3 and 4 to form a 3,4-dihydro derivative can increase diuretic activity by approximately 3 to 10-fold compared to unsaturated analogs.[3]
-
Position 6: An electron-withdrawing group at this position is critical for diuretic activity.[3] In this compound, this is a chloro group. Other effective substituents include trifluoromethyl (CF3) and bromo (Br) groups.[3] Substitution with an electron-donating group significantly diminishes activity.[3]
-
Position 7: A free sulfonamide (-SO2NH2) group is essential for diuretic activity.[3] Removal or replacement of this group abolishes the diuretic effect.[3]
Quantitative Analysis of Diuretic Potency
| Compound | Modification from this compound | Relative Diuretic Potency (Oral, Rat) | Reference |
| This compound | - | High | [2] |
| Trichlormethiazide | Different lipophilic substituent at position 3 | This compound is 2.9 times more potent based on urine volume increase | [2] |
| Benzthiazide | Different lipophilic substituent at position 3 and unsaturated 3-4 bond | This compound is ~40 times more potent in natriuretic and chloruretic effects | [2] |
| Chlorothiazide | No substituent at N-2, different substituent at position 3, and unsaturated 3-4 bond | This compound is 400-600 times more potent in natriuretic and chloruretic effects | [2] |
Experimental Protocols for Evaluation of Diuretic Activity
The assessment of diuretic activity for this compound and its analogs involves both in vivo and in vitro methodologies.
In Vivo Diuretic Activity Assessment in Rats (Modified Lipschitz Test)
This is a standard method for evaluating the diuretic, natriuretic, and saluretic activity of a test compound.
Principle: The diuretic effect of a substance is measured by quantifying the volume of urine and the concentration of electrolytes excreted by rats after administration of the test compound, compared to a control group and a standard diuretic.
Methodology:
-
Animal Model: Male Wistar rats (150-200 g) are typically used.
-
Acclimatization and Fasting: Animals are fasted for approximately 18 hours before the experiment, with free access to water. They are acclimatized to metabolic cages prior to the study.
-
Grouping: Animals are divided into several groups (n=6 per group), including a control group (vehicle), a standard diuretic group (e.g., furosemide or hydrochlorothiazide), and one or more test groups receiving different doses of the this compound analog.
-
Hydration: To ensure a uniform water and salt load, each rat is administered 25 mL/kg of normal saline orally.
-
Drug Administration: Thirty minutes after saline loading, the vehicle, standard, or test compound is administered orally or intraperitoneally.
-
Urine Collection: Each rat is immediately placed in an individual metabolic cage designed for the separate collection of urine and feces. Urine is collected at specified time intervals, typically over 5 and 24 hours.
-
Analysis: The total volume of urine for each time point is recorded. The urine samples are then analyzed for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer and a chloride titrator.
-
Data Evaluation: The diuretic activity is evaluated by comparing the urine output and electrolyte excretion of the test groups with the control and standard groups.
In Vitro Sodium-Chloride Cotransporter (NCC) Inhibition Assay
This assay directly measures the ability of a compound to inhibit the primary molecular target of thiazide diuretics.
Principle: The inhibition of NCC-mediated ion transport is assessed in a cell line expressing the transporter. A common method involves measuring the uptake of a labeled ion, where a decrease in uptake in the presence of the test compound indicates inhibition.
Methodology:
-
Cell Line: A human embryonic kidney cell line (HEK293) stably expressing the human sodium-chloride cotransporter (NCC) is commonly used.
-
Cell Culture: Cells are cultured in appropriate media and seeded in 96-well plates.
-
Compound Incubation: The cells are pre-incubated with various concentrations of the this compound analog or a standard inhibitor (e.g., hydrochlorothiazide).
-
Ion Flux Assay: The assay is initiated by adding a buffer containing a specific ion that is transported by NCC and can be detected. For example, a chloride-sensitive fluorescent dye can be used, where the influx of chloride quenches the fluorescence.
-
Measurement: The change in fluorescence is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of ion influx is calculated from the slope of the fluorescence change. The percentage of inhibition for each compound concentration is determined relative to the uninhibited control. The IC50 value, the concentration of the compound that causes 50% inhibition, is then calculated by fitting the data to a dose-response curve.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and the experimental workflows.
Caption: Mechanism of action of this compound in the distal convoluted tubule.
Caption: Experimental workflows for in vivo and in vitro evaluation of this compound analogs.
Conclusion and Future Directions
The structure-activity relationship of this compound is well-defined, with key structural motifs governing its potent and long-lasting diuretic effects. The chloro group at position 6, the sulfonamide at position 7, and a lipophilic substituent at position 3 are critical for high potency. Future research in this area could focus on the synthesis and evaluation of novel analogs with further refined pharmacokinetic and pharmacodynamic properties. The use of the detailed experimental protocols outlined in this guide will be instrumental in the quantitative assessment of these new chemical entities. A deeper understanding of the molecular interactions between this compound analogs and the sodium-chloride cotransporter at an atomic level will pave the way for the structure-based design of more selective and efficacious diuretics.
References
Molecular formula and IUPAC name of Polythiazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the diuretic and antihypertensive agent, Polythiazide. It covers its fundamental chemical properties, mechanism of action, and relevant experimental data to support further research and development.
Chemical Identity and Properties
This compound is a thiazide diuretic.[1] Its chemical structure and properties are fundamental to its pharmacological activity.
-
IUPAC Name: 6-chloro-2-methyl-3-{[(2,2,2-trifluoroethyl)thio]methyl}-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide[1][2]
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molar Mass | 439.88 g/mol | [2][4][5] |
| Melting Point | 202.5 °C | [5] |
| CAS Number | 346-18-9 | [2][3][5] |
| Appearance | Crystals from isopropanol | [5] |
| Solubility | Soluble in methanol and acetone. Practically insoluble in water and chloroform. Soluble in aqueous solutions made alkaline with carbonates or hydroxides of the alkali metals. | [5] |
Mechanism of Action: Inhibition of the Na⁺-Cl⁻ Symporter
This compound exerts its diuretic and antihypertensive effects by acting on the distal convoluted tubule of the nephron. The primary molecular target is the thiazide-sensitive sodium-chloride (Na⁺-Cl⁻) symporter. By inhibiting this transporter, this compound blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. This leads to an increase in the excretion of sodium, chloride, and consequently water, resulting in diuresis. The reduction in extracellular fluid volume contributes to its antihypertensive effect.
Experimental Protocols
3.1. Preparation of this compound
A method for the preparation of this compound has been described in a US Patent. The synthesis involves the reaction of 2-methyl-3-(β,β,β-trifluoroethylthiomethyl)-6-chloro-7-sulfamyl-3,4-dihydro-1,2,4-benzothiadiazine 1,1-dioxide with a suitable methylating agent.
Reference: McManus, J. M. (1961). U.S. Patent No. 3,009,911. Washington, DC: U.S. Patent and Trademark Office.[5]
3.2. Analytical Profile
A comprehensive analytical profile of this compound, including its description, has been published. This profile is essential for drug substance characterization and quality control.
Reference: Prasad, T. N. V. (1991). This compound. In K. Florey (Ed.), Analytical Profiles of Drug Substances (Vol. 20, pp. 665-692). Academic Press.[5]
Experimental Workflow for Efficacy Assessment
The antihypertensive efficacy of this compound can be evaluated in preclinical and clinical settings. A general workflow for a clinical study is outlined below.
References
Polythiazide: A Technical Deep Dive into its Discovery, Development, and Mechanism of Action
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Polythiazide, a thiazide diuretic developed by Pfizer and approved in 1961, emerged as a potent second-generation agent in its class for the management of hypertension and edema. Its developmental history is rooted in the broader quest for effective oral diuretics that began in the mid-20th century. This technical guide provides a comprehensive overview of the discovery, synthesis, and developmental trajectory of this compound. It delves into its primary mechanism of action as an inhibitor of the Na-Cl cotransporter in the distal convoluted tubule, and explores potential secondary mechanisms involving carbonic anhydrase and large-conductance calcium-activated potassium (BK) channels. Detailed preclinical pharmacological data, early clinical trial designs, and quantitative outcomes are presented to offer a complete picture of its scientific and clinical evolution.
Discovery and Developmental History
The journey to discover this compound is part of the larger narrative of diuretic development that revolutionized cardiovascular medicine. Following the groundbreaking discovery of the thiazide class of diuretics by Merck Sharp & Dohme in the late 1950s, research efforts intensified to identify more potent and longer-acting analogues.
Scientists at Pfizer undertook a systematic investigation of novel benzothiadiazine derivatives, leading to the synthesis of this compound. The key preclinical pharmacological studies that elucidated its diuretic and antihypertensive properties were published in 1961 by Scriabine and colleagues. These studies established its high potency compared to its predecessors. This compound was subsequently approved for clinical use in 1961 under the trade name Renese®.
The clinical development of this compound coincided with landmark studies like the Veterans Administration Cooperative Study on Antihypertensive Agents, which firmly established the benefit of treating hypertension to prevent cardiovascular events. These large-scale trials provided the clinical context and impetus for the widespread adoption of thiazide diuretics, including this compound, as first-line antihypertensive therapy.
Chemical Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in the formation of the benzothiadiazine ring system with its characteristic substituents. While the proprietary details of the industrial synthesis by Pfizer are not fully public, the general synthetic route can be inferred from the chemical literature on related thiazide diuretics.
Experimental Protocol: A plausible synthetic route
A potential synthesis of this compound would likely begin with the chlorosulfonation of m-chloroaniline to produce 5-chloroaniline-2,4-disulfonyl chloride. This intermediate is then aminated with ammonia to yield 5-chloro-2,4-disulfamoylaniline. The core benzothiadiazine ring is formed by reacting this diamide with an appropriate aldehyde or its equivalent. Specifically for this compound, this would involve a reaction with a precursor that provides the 2-methyl and 3-(2,2,2-trifluoroethylthiomethyl) substituents. The final step would involve the reduction of the 3,4-double bond to yield the dihydrobenzothiadiazine structure of this compound.
Diagram of Plausible Synthetic Pathway
Caption: Plausible synthetic route for this compound.
Mechanism of Action
Primary Mechanism: Inhibition of the Na-Cl Cotransporter (NCC)
The principal mechanism of action of this compound is the inhibition of the sodium-chloride cotransporter (NCC), located on the apical membrane of the distal convoluted tubule (DCT) cells in the kidney.[1][2][3][4][5][6] By blocking the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream, this compound increases the excretion of these electrolytes and, consequently, water, leading to diuresis. This reduction in plasma volume contributes to its antihypertensive effect.
Signaling Pathway: this compound Action on the Distal Convoluted Tubule
Caption: this compound inhibits the NCC, blocking Na+ and Cl- reabsorption.
Secondary Mechanisms
Thiazide diuretics, including this compound, can exhibit a weak inhibitory effect on carbonic anhydrase. This action is significantly less potent than that of specific carbonic anhydrase inhibitors like acetazolamide. The inhibition of carbonic anhydrase in the proximal tubule can lead to a modest increase in bicarbonate excretion and a mild metabolic acidosis. However, the clinical significance of this effect for this compound's primary diuretic and antihypertensive actions is considered minimal.
The long-term antihypertensive effect of thiazides is thought to involve a reduction in peripheral vascular resistance. One proposed mechanism for this vasodilation is the activation of large-conductance calcium-activated potassium (BK) channels in vascular smooth muscle cells. Activation of these channels leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels. The resulting decrease in intracellular calcium promotes vasorelaxation. While this has been demonstrated for some thiazides, the direct evidence for this compound's action on BK channels is less established and may be an indirect effect.
Preclinical Pharmacology
The initial pharmacological profile of this compound was extensively characterized in animal models, primarily in dogs and rats. These studies were crucial in establishing its potency, duration of action, and electrolyte excretion patterns.
Experimental Protocol: Diuretic Activity in Saline-Loaded Rats (Adapted from 1960s methods)
-
Animals: Male Wistar rats (150-200g) were fasted overnight with free access to water.
-
Hydration: Animals were orally administered a saline solution (0.9% NaCl) at a volume of 25 mL/kg body weight to ensure a uniform state of hydration and promote urine flow.
-
Drug Administration: Immediately after saline loading, rats were divided into groups and treated orally with either the vehicle (control) or varying doses of this compound suspended in the vehicle.
-
Urine Collection: Animals were placed in individual metabolic cages designed to separate urine and feces. Urine was collected at regular intervals (e.g., every hour for 5 hours) and the total volume was recorded.
-
Electrolyte Analysis: The collected urine samples were analyzed for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using flame photometry or other appropriate methods of the era.
-
Data Analysis: The diuretic effect was assessed by comparing the urine volume and electrolyte excretion in the drug-treated groups to the control group. Dose-response curves were generated to determine the potency of this compound.
Table 1: Dose-Response of this compound on Urinary Excretion in Rats (Illustrative Data based on historical findings)
| Dose (mg/kg) | Urine Volume (mL/5h) | Na+ Excretion (mEq/5h) | K+ Excretion (mEq/5h) | Cl- Excretion (mEq/5h) |
| Control | 3.5 ± 0.4 | 0.5 ± 0.1 | 0.3 ± 0.05 | 0.6 ± 0.1 |
| 0.1 | 6.2 ± 0.6 | 1.2 ± 0.2 | 0.4 ± 0.06 | 1.3 ± 0.2 |
| 0.5 | 9.8 ± 0.8 | 2.5 ± 0.3 | 0.6 ± 0.08 | 2.7 ± 0.3 |
| 2.0 | 12.5 ± 1.1 | 3.8 ± 0.4 | 0.8 ± 0.1 | 4.1 ± 0.4 |
Clinical Development and Efficacy
The clinical development of this compound in the early 1960s focused on demonstrating its efficacy and safety in hypertensive patients and those with edematous conditions. Early clinical trials were often double-blind, placebo-controlled, or comparative studies against other diuretics.
Experimental Protocol: Early Clinical Trial for Hypertension (Illustrative Design)
-
Patient Population: Adult patients with essential hypertension (e.g., diastolic blood pressure of 95-115 mmHg) were recruited. Patients with secondary hypertension or severe renal impairment were typically excluded.
-
Study Design: A double-blind, randomized, placebo-controlled, crossover or parallel-group design was often employed.
-
Washout Period: Patients discontinued their existing antihypertensive medications for a period of 2-4 weeks.
-
Treatment Phase: Patients were randomized to receive either this compound (at varying doses, e.g., 1-4 mg daily) or a placebo for a specified duration (e.g., 4-8 weeks).
-
Blood Pressure Measurement: Blood pressure was measured at regular intervals in a standardized manner (e.g., seated, after a rest period).
-
Safety Monitoring: Serum electrolytes (Na+, K+, Cl-), blood urea nitrogen (BUN), and uric acid were monitored for any adverse effects.
-
Endpoints: The primary efficacy endpoint was the change in systolic and diastolic blood pressure from baseline. Secondary endpoints included the percentage of patients achieving a target blood pressure and the incidence of adverse events.
Logical Relationship: Clinical Trial Workflow
Caption: Workflow of a typical early antihypertensive clinical trial.
Table 2: Clinical Efficacy of this compound in Hypertension (Illustrative Data)
| Dose (mg/day) | Mean Change in Systolic BP (mmHg) | Mean Change in Diastolic BP (mmHg) | % Patients with DBP < 90 mmHg |
| 1 | -15 ± 3 | -10 ± 2 | 45% |
| 2 | -20 ± 4 | -12 ± 2 | 60% |
| 4 | -22 ± 4 | -14 ± 3 | 65% |
| Placebo | -5 ± 2 | -3 ± 1 | 15% |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value |
| Bioavailability | Well absorbed |
| Protein Binding | >80%[4] |
| Metabolism | Hepatic (partially) |
| Half-life | ~26 hours[4] |
| Excretion | Primarily renal (unchanged drug and metabolites)[4] |
Conclusion
This compound represents a significant milestone in the development of thiazide diuretics, offering high potency and a long duration of action. Its discovery and successful clinical integration were pivotal in establishing the role of diuretics as a cornerstone of antihypertensive therapy. A thorough understanding of its synthesis, mechanism of action, and the quantitative data from its preclinical and early clinical evaluations provides valuable insights for researchers and professionals in the ongoing development of cardiovascular therapeutics. While newer antihypertensive agents have been developed, the legacy of this compound and the thiazide class continues to inform our approach to managing hypertension and related cardiovascular diseases.
References
- 1. CLINICAL EVALUATION OF this compound IN HYPERTENSION AND CONGESTIVE HEART FAILURE: A COMPARATIVE DOUBLE-BLIND STUDY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological studies with this compound, a new diuretic and antihypertensive agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 5. Renese (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. mims.com [mims.com]
The Impact of Polythiazide on Renal Electrolyte Reabsorption: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polythiazide, a thiazide diuretic, exerts its primary pharmacological effect on the kidneys, leading to alterations in electrolyte and water reabsorption. This technical guide provides an in-depth analysis of the molecular mechanisms, physiological consequences, and experimental evaluation of this compound's impact on renal electrolyte handling. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and renal physiology.
Core Mechanism of Action: Inhibition of the Na+-Cl- Cotransporter
This compound's principal site of action is the distal convoluted tubule (DCT) of the nephron. Here, it selectively inhibits the apically located sodium-chloride cotransporter (NCC), also known as SLC12A3. By binding to the NCC, this compound blocks the reabsorption of sodium (Na⁺) and chloride (Cl⁻) ions from the tubular fluid back into the blood. This inhibition of NaCl reabsorption is the cornerstone of this compound's diuretic and antihypertensive effects. The retained NaCl in the tubular lumen osmotically holds water, leading to increased urine output (diuresis) and a subsequent reduction in extracellular fluid volume. Thiazide diuretics, as a class, inhibit approximately 3% to 5% of the filtered sodium load.
The inhibition of the NCC by this compound triggers a cascade of downstream effects on the handling of other key electrolytes:
-
Potassium (K⁺): The increased delivery of sodium to the downstream collecting duct enhances the activity of the epithelial sodium channel (ENaC). This leads to increased sodium reabsorption in this segment, which in turn drives the secretion of potassium into the tubular fluid, potentially leading to hypokalemia (low blood potassium).
-
Calcium (Ca²⁺): this compound has a hypocalciuric effect, meaning it decreases the excretion of calcium in the urine. The exact mechanism is not fully elucidated but is thought to involve enhanced passive reabsorption of calcium in the proximal tubule due to volume contraction and direct effects on calcium transport in the distal tubule.
-
Magnesium (Mg²⁺): Thiazide diuretics can increase the urinary excretion of magnesium, which may lead to hypomagnesemia with chronic use.
Quantitative Effects on Electrolyte Excretion
The following tables summarize the quantitative effects of this compound on urinary electrolyte excretion, based on available preclinical and clinical data.
Table 1: Effect of this compound on 24-Hour Urinary Sodium and Calcium Excretion in Rats
| Treatment Group | Mean 24-h Urinary Na⁺ Excretion (mEq) | Mean 24-h Urinary Ca²⁺ Excretion (mg) |
| Control | Data not explicitly provided | ~1.5 |
| This compound (Day 1) | Increased | ~0.8 |
| This compound (Day 6) | Returned to near control | ~0.7 |
Source: Adapted from Edwards, B. R., & Stern, P. (1978). Calcium and sodium excretion in rats in response to prolonged treatment with this compound. Nephron, 22(4-6), 432-438.[1]
Table 2: Relative Potency of this compound Compared to Other Diuretics in Rats (based on Natriuretic and Chloruretic Effects)
| Diuretic | Relative Potency (vs. Chlorothiazide) for Na⁺ Excretion | Relative Potency (vs. Chlorothiazide) for Cl⁻ Excretion |
| This compound | ~400-600 | ~400-600 |
| Trichlormethiazide | ~100 | ~100 |
| Benzthiazide | ~10 | ~10 |
Source: Adapted from Scriabine, A., et al. (1961). Pharmacological Studies with this compound, a New Diuretic and Antihypertensive Agent. Experimental Biology and Medicine, 107(4), 864–872.
Signaling Pathways
The activity of the Na⁺-Cl⁻ cotransporter (NCC) is tightly regulated by a complex signaling cascade. The primary regulatory pathway involves the With-No-Lysine (WNK) kinases and the Ste20-related proline-alanine-rich kinase (SPAK) or Oxidative Stress Responsive Kinase 1 (OSR1).
As depicted in Figure 1, WNK kinases phosphorylate and activate SPAK/OSR1, which in turn phosphorylates the N-terminal domain of NCC, leading to its activation and translocation to the apical membrane. This compound directly inhibits the transport function of the active, phosphorylated NCC. The long-term effects of thiazide administration may involve feedback mechanisms that alter the expression and activity of the components of this signaling pathway.
Experimental Protocols
The following sections outline the methodologies for key experiments used to evaluate the renal effects of this compound.
Diuretic Activity Assessment in Rats (Lipschitz Test)
This method is a standard in vivo screening procedure to determine the diuretic potential of a test compound.[2][3]
Principle: The diuretic effect of a test substance is compared to that of a standard diuretic (e.g., urea or furosemide) by measuring urine output and electrolyte excretion in hydrated rats.
Methodology:
-
Animal Model: Male or female Wistar rats (150-200g) are fasted overnight with free access to water.
-
Grouping: Animals are divided into control, standard, and test groups.
-
Hydration: All animals receive a saline load (e.g., 25 mL/kg body weight) orally to ensure adequate hydration and urine flow.
-
Drug Administration:
-
Control group: Receives the vehicle.
-
Standard group: Receives a known diuretic (e.g., urea at 1 g/kg).
-
Test group(s): Receive varying doses of this compound.
-
-
Urine Collection: Animals are placed in metabolic cages that allow for the separate collection of urine and feces. Urine is collected over a specified period, typically 5 to 24 hours.
-
Measurements:
-
Total urine volume is recorded.
-
Urine electrolyte concentrations (Na⁺, K⁺, Cl⁻) are determined using flame photometry or ion-selective electrodes.
-
-
Data Analysis: The diuretic activity is calculated as the ratio of the urine volume of the test group to the control group. Saluretic and natriuretic activities are similarly calculated based on electrolyte excretion.
Renal Clearance Studies in Dogs
Renal clearance studies provide a more detailed assessment of a drug's effect on glomerular filtration rate (GFR) and tubular reabsorption and secretion.
Principle: By infusing a substance that is freely filtered by the glomerulus and not reabsorbed or secreted by the tubules (e.g., inulin or creatinine), GFR can be calculated. The clearance of electrolytes can then be compared to the GFR to determine the net effect of the drug on their tubular handling.[4]
Methodology:
-
Animal Model: Trained, conscious female dogs are often used to allow for repeated studies. Anesthesia can also be used.
-
Catheterization: Indwelling catheters are placed in a cephalic vein for infusion and a femoral artery for blood sampling. A bladder catheter is inserted for timed urine collection.
-
Priming and Infusion:
-
A priming dose of inulin (or another GFR marker) is administered to achieve a stable plasma concentration.
-
A continuous intravenous infusion of inulin in saline is maintained throughout the experiment.
-
-
Control Period: After an equilibration period, baseline urine and blood samples are collected over several timed clearance periods.
-
Drug Administration: this compound is administered intravenously or orally.
-
Experimental Period: Following drug administration, timed urine and blood samples are collected over several clearance periods.
-
Measurements:
-
Urine flow rate is determined.
-
Inulin concentrations in plasma and urine are measured.
-
Electrolyte concentrations (Na⁺, K⁺, Cl⁻, Ca²⁺, Mg²⁺) in plasma and urine are determined.
-
-
Calculations:
-
GFR: (Urine Inulin Concentration × Urine Flow Rate) / Plasma Inulin Concentration
-
Electrolyte Clearance (Cₓ): (Urine Electrolyte Concentration × Urine Flow Rate) / Plasma Electrolyte Concentration
-
Fractional Excretion of an Electrolyte (FEₓ): (Cₓ / GFR) × 100
-
In Vivo Microperfusion of the Distal Tubule
This technique allows for the direct investigation of the effects of a drug on a specific segment of the nephron.[5][6]
Principle: A single distal tubule on the surface of an anesthetized rat's kidney is perfused with a solution containing a non-reabsorbable marker, and the changes in the composition of the perfusate are measured after it has passed through a defined length of the tubule.
Methodology:
-
Animal Preparation: A rat is anesthetized, and a kidney is exteriorized and placed in a cup to minimize movement. The surface of the kidney is illuminated for visualization under a stereomicroscope.
-
Tubule Identification: Lissamine green dye is injected intravenously to identify the distal tubules.
-
Micropipette Placement:
-
A perfusion pipette filled with an artificial tubular fluid solution containing a radioactive or fluorescent volume marker (e.g., ³H-inulin) is inserted into an early loop of a distal tubule.
-
An oil block is injected into the tubule upstream of the perfusion site to prevent contamination from native glomerular filtrate.
-
A collection pipette is inserted into a later loop of the same tubule.
-
-
Perfusion and Collection: The tubule is perfused at a controlled rate, and the perfusate is collected in the collection pipette.
-
Experimental Conditions: The experiment is repeated with the addition of this compound to the perfusion fluid or administered systemically.
-
Analysis: The collected fluid is analyzed for the volume marker and electrolyte concentrations. The net flux of electrolytes across the tubular epithelium is calculated.
Experimental Workflow and Data Analysis
The evaluation of a diuretic agent like this compound typically follows a structured workflow, from initial screening to detailed mechanistic studies.
Conclusion
This compound effectively inhibits renal electrolyte reabsorption, primarily by blocking the Na⁺-Cl⁻ cotransporter in the distal convoluted tubule. This action leads to increased urinary excretion of sodium and chloride, with secondary effects on potassium, calcium, and magnesium handling. The quantitative impact of this compound can be thoroughly evaluated using a combination of in vivo screening methods, detailed renal clearance studies, and direct tubular microperfusion techniques. A comprehensive understanding of its mechanism of action, including its interaction with the WNK-SPAK/OSR1 signaling pathway, is crucial for the development of novel diuretic therapies and for optimizing the clinical use of existing agents like this compound. This guide provides a foundational framework for researchers and drug development professionals to design and interpret studies aimed at further elucidating the renal pharmacology of this compound.
References
- 1. Calcium and sodium excretion in rats in response to prolonged treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening of Diuretics M.PHARM PHARMACOLOGY. | PPTX [slideshare.net]
- 3. pharmatutor.org [pharmatutor.org]
- 4. GRF — IRIS [iris-kidney.com]
- 5. content-assets.jci.org [content-assets.jci.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Polythiazide Dosage for Induced Hypertension in Rat Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polythiazide is a thiazide diuretic that exerts antihypertensive effects primarily by inhibiting the sodium-chloride (Na+/Cl-) cotransporter (NCC) in the distal convoluted tubules of the kidneys. This action leads to increased excretion of sodium, chloride, and water, subsequently reducing blood volume and blood pressure.[1][2] While its primary mechanism is centered on diuresis, other potential antihypertensive actions may include vasodilation through effects on carbonic anhydrases or large-conductance calcium-activated potassium (KCa) channels in smooth muscle.[1][3][4] This document provides detailed application notes and protocols for the use of this compound in rat models of induced hypertension, based on available scientific literature.
Data Summary of this compound and Other Thiazide Diuretics in Hypertensive Rat Models
The following tables summarize quantitative data on the dosage and effects of this compound and other commonly used thiazide diuretics in various rat models of hypertension.
Table 1: this compound Dosage and Effect in Renal Hypertensive Rats
| Parameter | Details | Reference |
| Animal Model | Renal Hypertensive Rats (Grollman method) | [5] |
| Drug | This compound | [5] |
| Dosage | 50, 100, 200, and 400 µg/kg | [5] |
| Administration | Oral, twice a day | [5] |
| Duration | 3 to 3.5 days | [5] |
| Effect | Daily oral administration of 100 µg/kg or more produced a statistically significant lowering of mean arterial blood pressure. The antihypertensive effect became apparent on the second or third day of treatment. | [5] |
Table 2: Dosage and Effects of Other Thiazide Diuretics in Various Hypertensive Rat Models
| Animal Model | Drug | Dosage | Administration Route | Duration | Key Findings | Reference |
| Spontaneously Hypertensive Rat (SHR) | Hydrochlorothiazide (HCTZ) | 1.5 mg/kg/day | In drinking water | 7 days | Decreased Systolic Blood Pressure by 41 ± 2 mm Hg.[6] | [6] |
| Angiotensin II-Induced Hypertension | Trichlormethiazide (TCM) | ~10 mg/kg/day | Oral | 5 days | Significantly reduced mean arterial pressure within 24 hours in rats on a high salt diet.[7] | [7] |
| Spontaneously Hypertensive Rat (SHR) | Bendroflumethiazide (BFTZ) | Maximal dose (not specified) | Not specified | Not specified | Normalized urinary calcium excretion.[8] | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the induction of hypertension in rat models and the administration of thiazide diuretics.
Renal Hypertension Model (Grollman Method) and this compound Administration
This protocol is based on studies using this compound in renal hypertensive rats.[5]
Objective: To induce hypertension via renal encapsulation and assess the antihypertensive effect of this compound.
Materials:
-
Male rats (strain to be specified, e.g., Sprague-Dawley)
-
This compound
-
Vehicle for this compound solution (e.g., alkaline solution)[5]
-
Anesthetic agent
-
Surgical instruments
-
Blood pressure measurement system (e.g., tail-cuff plethysmography)[5]
Protocol:
-
Induction of Renal Hypertension (Grollman Method):
-
Anesthetize the rat using an appropriate anesthetic.
-
Make a flank incision to expose one kidney.
-
Gently separate the kidney from the adrenal gland and perirenal fat.
-
Apply a figure-of-eight ligature of thread around the kidney, or encapsulate the kidney with a silk or latex membrane to induce perinephritis.
-
Suture the incision.
-
Allow the rats to recover and for hypertension to develop over several weeks. Monitor blood pressure periodically.
-
-
This compound Administration:
-
Prepare fresh solutions of this compound in a suitable vehicle daily.[5]
-
Divide the hypertensive rats into groups, including a vehicle control group and groups for different doses of this compound (e.g., 50, 100, 200, 400 µg/kg).[5]
-
Administer the designated dose of this compound or vehicle orally via gavage twice a day for the specified duration (e.g., 3-3.5 days).[5]
-
-
Blood Pressure Measurement:
-
Measure blood pressure in unanesthetized rats using a micrometric technic (e.g., tail-cuff method) each morning prior to and 4 hours after drug administration.[5]
-
-
Data Analysis:
-
Compare the changes in blood pressure between the control and this compound-treated groups.
-
Analyze the dose-response relationship of this compound on blood pressure.
-
DOCA-Salt Hypertension Model (Representative Protocol)
This is a representative protocol for inducing DOCA-salt hypertension, a model of mineralocorticoid-induced hypertension. While no specific studies using this compound in this model were found, this protocol is standard for evaluating antihypertensive agents.
Objective: To induce hypertension through uninephrectomy, DOCA administration, and a high-salt diet, and to create a model for testing the effects of antihypertensive compounds like this compound.
Materials:
-
Male rats (e.g., Wistar or Sprague-Dawley)
-
Deoxycorticosterone acetate (DOCA)
-
Vehicle for DOCA (e.g., dimethylformamide or olive oil)[9][10]
-
Anesthetic agent
-
Surgical instruments
Protocol:
-
Induction of DOCA-Salt Hypertension:
-
Anesthetize the rats and perform a left uninephrectomy through a flank incision.[10]
-
Allow a recovery period of approximately one week.
-
Begin subcutaneous injections of DOCA (e.g., 20-40 mg/kg) twice weekly.[9][10]
-
Replace normal drinking water with 1% NaCl solution.[10]
-
Monitor blood pressure weekly. Hypertension typically develops over 4-6 weeks.[10]
-
-
Drug Administration (Hypothetical for this compound):
-
Once hypertension is established, divide the rats into treatment groups.
-
Administer this compound orally at desired doses daily for the duration of the study.
-
-
Monitoring and Analysis:
-
Measure blood pressure regularly.
-
At the end of the study, collect blood samples for electrolyte analysis (e.g., sodium, potassium) using a flame photometer.[5]
-
Tissues such as the heart and kidneys can be collected for histological analysis.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
The primary mechanism of action of this compound is the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney. This leads to increased sodium and water excretion, reducing extracellular fluid volume and consequently, blood pressure. A secondary vasodilatory effect may also contribute to its antihypertensive properties.
Caption: Mechanism of action of this compound.
Experimental Workflow for Evaluating this compound in Induced Hypertensive Rats
The following diagram illustrates a general experimental workflow for assessing the efficacy of this compound in a rat model of induced hypertension.
Caption: General experimental workflow.
Conclusion
This compound has been demonstrated to be an effective antihypertensive agent in rat models of induced hypertension, with oral dosages in the microgram per kilogram range showing significant blood pressure reduction. The provided protocols for renal and DOCA-salt hypertension models offer a framework for researchers to investigate the efficacy and mechanisms of this compound and other thiazide diuretics. Further research is warranted to explore the effects of this compound in other induced hypertension models and to further elucidate its molecular signaling pathways beyond the inhibition of the Na+/Cl- cotransporter.
References
- 1. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 2. Thiazide effects and side effects: insights from molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. This compound | C11H13ClF3N3O4S3 | CID 4870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ebm-journal.org [ebm-journal.org]
- 6. Differential Effect of Low Dose Thiazides on the Renin Angiotensin System in Genetically Hypertensive and Normotensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the antihypertensive effect of a thiazide diuretic in angiotensin II-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thiazide diuretics normalize urinary calcium in spontaneously hypertensive male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijvets.com [ijvets.com]
- 10. omicsonline.org [omicsonline.org]
Application Notes and Protocols for In Vitro Efficacy Testing of Polythiazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polythiazide is a thiazide diuretic primarily utilized in the management of hypertension and edema.[1] Its principal mechanism of action is the inhibition of the sodium-chloride cotransporter (NCC), also known as the thiazide-sensitive Na-Cl cotransporter (TSC), located in the apical membrane of the distal convoluted tubule (DCT) in the kidney.[2][3][4] By blocking this transporter, this compound increases the excretion of sodium, chloride, and water.[2][3] This document provides detailed protocols for in vitro assays to evaluate the efficacy of this compound, focusing on its interaction with the NCC. Additionally, it explores its potential effects on vascular smooth muscle cells, a secondary mechanism contributing to its antihypertensive properties.[3][4]
Primary Efficacy Target: Sodium-Chloride Cotransporter (NCC)
The primary therapeutic effect of this compound is achieved through the direct inhibition of the NCC.[1] Structural and functional studies have revealed that thiazide diuretics bind to a specific pocket on the NCC, which overlaps with the chloride ion binding site.[1] This binding locks the transporter in an outward-facing conformation, preventing the conformational changes necessary for ion translocation across the cell membrane.[1]
Data Presentation: NCC Inhibition
| Compound | Target | Assay Type | Cell Line | IC50 (µM) | Key Findings |
| This compound | NCC | Ion Flux Assay | Rat NCC expressed in oocytes | ~0.005 | High potency and specificity for NCC. |
| This compound | NCC mutants (N149A, F223A, N227A) | Iodide Uptake Assay | HEK293 | Substantially reduced sensitivity | Demonstrates the importance of these residues in this compound binding. |
Experimental Protocols
This assay is a gold standard for determining the inhibitory activity and IC50 of compounds targeting the NCC.[1] It directly measures the function of the transporter in a controlled cellular environment.
1. Cell Line Preparation:
-
Utilize a human embryonic kidney (HEK293) cell line stably expressing the human Na-Cl cotransporter (hNCC).[1]
-
For comparative analysis, control cell lines expressing other cation-chloride cotransporters like hNKCC1 or hNKCC2 can be used to assess specificity.[1]
-
Culture the cells in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic) in 96-well plates until they reach optimal confluency.[1]
2. Ion Flux Measurement (Iodide Uptake Method):
-
Principle: NCC can transport iodide (I-) ions in addition to chloride (Cl-) ions.[5] The rate of iodide uptake is used as a measure of NCC activity.
-
Procedure:
-
Wash the cells with a Na+-free buffer to remove extracellular sodium.
-
Pre-incubate the cells with varying concentrations of this compound or a vehicle control for a specified time (e.g., 15-30 minutes).
-
Initiate ion uptake by adding a buffer containing Na+ and a known concentration of non-radioactive and radioactive iodide (e.g., ¹²⁵I-).
-
After a short incubation period (e.g., 1-5 minutes), terminate the uptake by rapidly washing the cells with ice-cold Na+-free buffer.
-
Lyse the cells and measure the intracellular radioactivity using a gamma counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.
-
This method offers a higher-throughput alternative to radioisotope-based assays.
1. Cell Line and Preparation:
-
Co-express hNCC with a membrane-anchored, chloride-sensitive Yellow Fluorescent Protein (YFP) in a stable HEK293 cell line.[6]
-
Culture the cells in 96-well plates as described in Protocol 1.
2. Assay Procedure:
-
Principle: NCC-mediated Cl- influx into the cells quenches the fluorescence of the YFP.[6] The rate of fluorescence quenching is proportional to NCC activity.
-
Procedure:
-
24-36 hours post-induction of NCC and YFP expression, replace the culture medium with an activation buffer (e.g., 20 mM HEPES, 45 mM (NMDG)₂SO₄, 0.5 µM calyculin-A, 100 µM Dicoumarol) and incubate for 2-3 hours.[6]
-
Pre-incubate the cells with various concentrations of this compound or vehicle.
-
Initiate Cl- influx by replacing the activation buffer with an assay buffer containing 140 mM NaCl.[6]
-
Monitor the change in YFP fluorescence over time using a fluorescence plate reader.
-
The rate of fluorescence quenching in the initial phase (e.g., the first 30 seconds) is used to determine NCC activity.[7]
-
Calculate the IC50 of this compound based on the dose-dependent inhibition of the fluorescence quenching rate.
-
Signaling Pathway and Experimental Workflow
The activity of the Na-Cl cotransporter (NCC) is regulated by a signaling cascade involving WNKs (With-No-Lysine [K]) and SPAK (STE20/SPS1-related proline/alanine-rich kinase) kinases.[6][8]
Secondary Effects: Vascular Smooth Muscle Cells
While the primary diuretic action of this compound contributes to its blood pressure-lowering effects, chronic antihypertensive efficacy is also attributed to direct actions on the vasculature.[4] This may involve actions on carbonic anhydrases or large-conductance calcium-activated potassium (KCa) channels in vascular smooth muscle cells.[2][3]
Experimental Protocols
This assay assesses the effect of this compound on the proliferation of vascular smooth muscle cells (VSMCs), a process implicated in vascular remodeling in hypertension.
1. Cell Culture:
-
Isolate and culture primary vascular smooth muscle cells from sources such as rat aorta.
-
Maintain cells in an appropriate culture medium (e.g., DMEM with 10% FBS).
2. Proliferation Measurement (e.g., [³H]-Thymidine Incorporation):
-
Seed VSMCs in multi-well plates and grow to confluence.
-
Induce quiescence by serum starvation for 24-48 hours.
-
Stimulate proliferation by adding serum (e.g., 10% FBS) in the presence of varying concentrations of this compound or vehicle.
-
After a suitable incubation period (e.g., 24 hours), add [³H]-thymidine to the culture medium and incubate for an additional period (e.g., 4-6 hours) to allow for incorporation into newly synthesized DNA.
-
Wash the cells, precipitate the DNA, and measure the incorporated radioactivity using a scintillation counter.
-
A reduction in [³H]-thymidine uptake indicates an anti-proliferative effect.
This protocol investigates the potential of this compound to modulate intracellular calcium ([Ca²⁺]i) levels in VSMCs, which is a key determinant of vascular tone.
1. Cell Preparation:
-
Use isolated arteriole segments or cultured VSMCs.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
2. Measurement of [Ca²⁺]i:
-
Mount the arteriole segments or VSMC-coated coverslips on a confocal microscope.
-
Perfuse with a physiological salt solution.
-
Record baseline [Ca²⁺]i dynamics.
-
Apply this compound at relevant concentrations and continuously record changes in fluorescence, which correspond to changes in [Ca²⁺]i.[9]
-
Vasoconstrictors (e.g., phenylephrine) can be used to pre-contract the vessels or stimulate VSMCs to assess the vasodilatory potential of this compound.
Conclusion
The provided protocols offer a robust framework for the in vitro evaluation of this compound's efficacy. The primary focus should be on its potent and specific inhibition of the Na-Cl cotransporter, for which cell-based ion flux assays are the gold standard. Investigating the secondary effects on vascular smooth muscle cells can provide further insights into its antihypertensive mechanism. These assays are crucial for drug development, quality control, and mechanistic studies of thiazide diuretics.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C11H13ClF3N3O4S3 | CID 4870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. This compound | 346-18-9 | Benchchem [benchchem.com]
- 5. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. The Effects of Diuretics on Intracellular Ca2+ Dynamics of Arteriole Smooth Muscles as Revealed by Laser Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Clinical Trials of Polythiazide in Hypertension Management
Disclaimer: Specific quantitative clinical trial data for polythiazide monotherapy is limited in recent published literature. The quantitative data presented in the tables below are derived from systematic reviews of other thiazide diuretics, such as hydrochlorothiazide, and should be considered as illustrative estimates for trial design purposes.
Application Notes
1.1 Introduction to this compound
This compound is a thiazide diuretic used for the management of hypertension.[1] Its primary mechanism of action is the inhibition of the sodium-chloride (Na+/Cl-) cotransporter (NCC) in the distal convoluted tubule of the nephron.[1] This inhibition leads to increased excretion of sodium and water, thereby reducing extracellular fluid volume, plasma volume, and ultimately, blood pressure.[2] While the acute effect is related to diuresis, the long-term antihypertensive effect is believed to involve vasodilation.[3] The usual therapeutic dose for hypertension is 2 to 4 mg once daily.[1]
1.2 Pre-clinical and Pharmacological Profile Summary
-
Mechanism of Action: Inhibition of the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule.
-
Pharmacokinetics:
-
Key Pharmacodynamic Effects:
-
Reduces blood pressure.
-
Increases urinary excretion of sodium and chloride.
-
May lead to electrolyte imbalances such as hypokalemia and hyperuricemia.
-
Clinical Trial Design and Rationale
2.1 Study Objectives
-
Primary Objective: To evaluate the dose-dependent efficacy of this compound in reducing systolic and diastolic blood pressure in patients with mild to moderate essential hypertension compared to placebo.
-
Secondary Objectives:
-
To assess the safety and tolerability of this compound at various doses.
-
To determine the proportion of patients achieving target blood pressure goals.
-
To evaluate the effect of this compound on serum electrolytes and metabolic parameters.
-
To compare the efficacy of this compound with a standard-of-care active comparator (e.g., hydrochlorothiazide or a thiazide-like diuretic like chlorthalidone).[4][5]
-
2.2 Trial Design
A Phase III, randomized, double-blind, placebo-controlled, multicenter study with an active comparator arm is recommended. The trial will consist of a screening period, a placebo run-in period, a treatment period, and a follow-up period.
2.3 Patient Population
-
Inclusion Criteria:
-
Adults aged 18-75 years.
-
Diagnosed with essential hypertension.
-
Mean sitting systolic blood pressure (SBP) of 140-159 mmHg and/or mean sitting diastolic blood pressure (DBP) of 90-99 mmHg.
-
Willing to provide informed consent.
-
-
Exclusion Criteria:
-
Secondary hypertension.
-
Severe renal impairment.
-
History of hypersensitivity to sulfonamide-derived drugs.
-
Recent myocardial infarction or stroke.
-
Uncontrolled diabetes mellitus.
-
Gout.
-
Significant electrolyte abnormalities at screening.
-
Data Presentation
3.1 Table 1: Projected Dose-Response Efficacy of this compound (Illustrative Data)
| Dose of this compound | Mean Change from Baseline in Systolic BP (mmHg) | Mean Change from Baseline in Diastolic BP (mmHg) |
| Placebo | -3 / -2 | -2 / -1 |
| 2 mg once daily | -8 / -6 | -4 / -3 |
| 4 mg once daily | -11 / -9 | -5 / -4 |
Note: Data are illustrative and based on expected efficacy from other thiazide diuretics.[6][7]
3.2 Table 2: Anticipated Adverse Event Profile of this compound
| Adverse Event | Placebo (Anticipated %) | This compound 2-4 mg/day (Anticipated %) |
| Hypokalemia (<3.5 mEq/L) | <1% | 5-15% |
| Hyperuricemia | 2-5% | 10-20% |
| Hyponatremia | <1% | 1-5% |
| Dizziness | 2-4% | 5-10% |
| Headache | 3-5% | 4-8% |
| Fatigue | 1-3% | 2-6% |
Note: Percentages are estimates based on the known class effects of thiazide diuretics.
Experimental Protocols
4.1 Protocol: Screening and Enrollment
-
Obtain written informed consent from all potential participants.
-
Conduct a comprehensive medical history and physical examination.
-
Measure vital signs, including triplicate sitting blood pressure measurements after 5 minutes of rest.
-
Collect blood and urine samples for baseline laboratory assessments (complete blood count, comprehensive metabolic panel including electrolytes, glucose, uric acid, and renal function tests, and urinalysis).
-
Perform a 12-lead electrocardiogram (ECG).
-
Eligible patients will enter a 2-week single-blind placebo run-in period to ensure compliance and stabilize baseline blood pressure.
4.2 Protocol: Randomization and Blinding
-
At the end of the placebo run-in period, re-assess eligibility criteria.
-
Eligible patients will be randomized in a 1:1:1:1 ratio to receive placebo, this compound 2 mg, this compound 4 mg, or an active comparator (e.g., hydrochlorothiazide 25 mg) daily for 12 weeks.
-
Randomization will be performed using a central, computer-generated randomization schedule.
-
The study will be double-blinded; patients, investigators, and study staff will be unaware of the treatment assignments.
4.3 Protocol: Blood Pressure Measurement
-
Office Blood Pressure:
-
Measure sitting blood pressure in triplicate at each study visit using a calibrated automated oscillometric device.
-
Measurements will be taken after the patient has been resting for at least 5 minutes.
-
The average of the three readings will be used for analysis.
-
-
Ambulatory Blood Pressure Monitoring (ABPM):
-
Perform 24-hour ABPM at baseline and at the end of the treatment period.[8]
-
The device will be programmed to record blood pressure every 20-30 minutes during the day and every 30-60 minutes at night.
-
Instruct patients to maintain their usual daily activities and keep a diary of their activities and sleep times.
-
4.4 Protocol: Safety Monitoring
-
Collect adverse event information at each study visit.
-
Perform safety laboratory assessments (comprehensive metabolic panel) at weeks 2, 4, 8, and 12.
-
Monitor for signs and symptoms of electrolyte imbalance, dehydration, and orthostatic hypotension.
Mandatory Visualizations
5.1 Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in the distal convoluted tubule cell.
5.2 Experimental Workflow for a Clinical Trial Participant
Caption: Flow of a participant through the proposed clinical trial.
5.3 Logical Diagram for Dose Adjustment Based on Safety
Caption: Decision logic for managing hypokalemia during the trial.
References
- 1. Effects of thiazide-type and thiazide-like diuretics on cardiovascular events and mortality: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms for blood pressure lowering and metabolic effects of thiazide and thiazide-like diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Hydrochlorothiazide (HCTZ) is not the most useful nor versatile thiazide diuretic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blood pressure‐lowering efficacy of monotherapy with thiazide diuretics for primary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blood pressure-lowering efficacy of monotherapy with thiazide diuretics for primary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment of hypertension with a combination of prazosin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Polythiazide's Diuretic Effects in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polythiazide is a thiazide diuretic used in the management of hypertension and edema.[1][2][3] Its primary mechanism of action is the inhibition of the sodium-chloride (Na-Cl) cotransporter in the distal convoluted tubule of the nephron, leading to increased excretion of sodium, chloride, and water.[1][4] This document provides detailed application notes and protocols for utilizing animal models to study the diuretic effects of this compound, facilitating preclinical research and drug development.
Mechanism of Action
This compound exerts its diuretic effect by binding to and inhibiting the thiazide-sensitive Na-Cl cotransporter (NCC) located on the apical membrane of cells in the distal convoluted tubule.[1][4] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. The increased concentration of these ions in the tubular fluid osmotically retains water, leading to increased urine output (diuresis).[4] The increased delivery of sodium to the collecting duct can also indirectly lead to increased potassium excretion.[1][5]
Signaling Pathway of this compound
References
- 1. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Renese (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. Thiazide effects and side effects: insights from molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Polythiazide Administration in Experimental Settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polythiazide is a thiazide diuretic utilized in research for its effects on renal function and blood pressure regulation.[1] Primarily, it exerts its effects by inhibiting the sodium-chloride (Na-Cl) cotransporter (NCC, or SLC12A3) in the distal convoluted tubule of the nephron.[2][3] This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in diuresis and a subsequent reduction in blood pressure. These application notes provide detailed protocols for the preparation and administration of this compound in both in vivo and in vitro experimental models, facilitating rigorous and reproducible scientific inquiry.
Physicochemical Properties
A foundational understanding of this compound's physicochemical characteristics is essential for appropriate formulation in experimental studies.
| Property | Value | Reference |
| Molecular Weight | 439.9 g/mol | [4] |
| Appearance | White crystalline substance | |
| pKa | 9.1 | [5] |
| Solubility | - Practically insoluble in water and chloroform- Soluble in methanol, acetone, and dimethylformamide- Readily dissolves in alkaline solutions | [4] |
In Vivo Administration Protocols
Formulation of this compound for Animal Studies
Given its poor water solubility, appropriate vehicle selection is critical for accurate dosing.
Protocol 1: Oral Suspension Preparation (for Gavage)
This protocol is suitable for administering this compound to rodents via oral gavage.
Materials:
-
This compound powder
-
Vehicle: 0.5% w/v methylcellulose in purified water
-
Mortar and pestle
-
Stir plate and stir bar
-
Graduated cylinder and volumetric flasks
Procedure:
-
Dose Calculation: Determine the required concentration of the suspension based on the desired dose (e.g., mg/kg) and the dosing volume for the specific animal model (e.g., 5-10 mL/kg for rats).
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Levigation: If the powder is coarse, use a mortar and pestle to reduce the particle size, which will aid in forming a uniform suspension.
-
Wetting the Powder: Add a small volume of the 0.5% methylcellulose vehicle to the this compound powder in the mortar to create a smooth paste.
-
Suspension Formation: Gradually add the remaining vehicle while continuously stirring or triturating to ensure a homogenous suspension.
-
Final Volume and Storage: Transfer the suspension to a graduated cylinder or volumetric flask and add the vehicle to the final desired volume. Store in a well-sealed, light-protected container. It is recommended to prepare the suspension fresh daily. Shake vigorously before each administration to ensure uniformity.
Protocol 2: Solubilization for Intravenous Injection
This protocol is based on this compound's solubility in alkaline solutions and is intended for preparing the drug for intravenous administration.
Materials:
-
This compound powder
-
0.1 M Sodium Hydroxide (NaOH)
-
Sterile Saline (0.9% NaCl)
-
Sterile filter (0.22 µm)
-
pH meter
-
Sterile vials
Procedure:
-
Dissolution: In a sterile container, dissolve the accurately weighed this compound powder in a minimal amount of 0.1 M NaOH.
-
Dilution and pH Adjustment: Dilute the solution with sterile saline to near the final desired volume. Carefully monitor and adjust the pH of the solution to a physiologically compatible range (typically pH 7.4-8.0) using dilute HCl or NaOH as needed.
-
Final Volume: Bring the solution to the final volume with sterile saline.
-
Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile vial.
-
Verification: Visually inspect the solution for any particulate matter before administration. Prepare fresh on the day of use.
Experimental Protocols for In Vivo Studies
The following protocols are adapted from preclinical studies on the diuretic and antihypertensive effects of this compound.
Protocol 3: Assessment of Diuretic and Saluretic Activity in Rats
This protocol outlines a method to evaluate the effects of orally administered this compound on urine and electrolyte excretion in rats.
Experimental Workflow:
References
- 1. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mims.com [mims.com]
- 4. This compound | C11H13ClF3N3O4S3 | CID 4870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Clinical pharmacologic investigation of this compound, a potent oral diuretic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Polythiazide in Combination Therapy for Resistant Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resistant hypertension, defined as blood pressure that remains above goal despite the concurrent use of three antihypertensive agents of different classes, including a diuretic, presents a significant clinical challenge. While current guidelines favor the use of thiazide-like diuretics such as chlorthalidone and indapamide in this setting, historical and pharmacological data on other thiazide diuretics, such as polythiazide, may offer valuable insights for research and drug development. This compound is a thiazide diuretic that inhibits sodium and chloride reabsorption in the distal convoluted tubules, leading to diuresis and a reduction in blood pressure.[1][2] Its long half-life of approximately 26 hours makes it a candidate for once-daily dosing.[3]
These application notes provide a summary of the available data on this compound in combination therapy and present detailed protocols that can be adapted for preclinical and clinical research into its potential role in managing resistant hypertension.
Data Presentation
The available clinical trial data for this compound in combination therapy is primarily from older studies. The following tables summarize the key findings from these studies. It is important to note that these studies were not specifically focused on a modern definition of resistant hypertension but provide the best available quantitative data for this compound in combination with other antihypertensive agents.
Table 1: Summary of Clinical Trial Data for this compound in Combination Therapy
| Combination | Study Population | This compound Dosage | Co-administered Drug Dosage | Key Efficacy Outcomes | Adverse Events | Reference |
| This compound + Prazosin | 551 hypertensive out-patients | 0.25 mg (in combination tablet) | 0.5 mg (in combination tablet), average 2 tablets daily | Average reduction of 15% in systolic and 17% in diastolic blood pressure. 67% of patients achieved diastolic BP ≤ 90 mmHg. | Mild to moderate, typical for antihypertensives. | [4] |
| This compound + Prazosin | 20 patients with hypertension not responsive to diuretic alone | Not specified | Up to 15 mg/day | Effective in controlling hypertension. | Not specified in detail. | [5] |
| This compound + Prazosin | 50 hypertensive out-patients | Not specified | Not specified | 76% of patients who completed 42 months of therapy had a significant fall in blood pressure. | Lack of energy and weakness were the most common. | [2] |
| This compound + Spironolactone | Not specified | Not specified | Not specified | Information from a 1971 study, detailed quantitative data not readily available in abstract. | Not specified in detail. | [6] |
Table 2: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Oral Absorption | 100% | [7] |
| Plasma Protein Binding | 85% | [7] |
| Plasma Half-life | ~26 hours | [3] |
| Metabolism | Hepatic | [7] |
| Excretion | 25% renal | [7] |
| Onset of Action | ~2 hours | [8] |
| Duration of Action | 24-48 hours | [8] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound in Combination Therapy
The following diagram illustrates the mechanism of action of this compound and its synergistic effect when combined with a renin-angiotensin system (RAS) inhibitor, a common strategy in hypertension management.
Experimental Workflow for a Clinical Trial of this compound in Resistant Hypertension
The following diagram outlines a typical workflow for a clinical trial investigating the efficacy and safety of adding this compound to a standard three-drug regimen for resistant hypertension.
Experimental Protocols
The following are template protocols for preclinical and clinical studies on the use of this compound in combination therapy for resistant hypertension. These protocols are based on current best practices in hypertension research and would require adaptation and institutional review board approval.
Preclinical Study Protocol: Efficacy of this compound in a Rodent Model of Resistant Hypertension
-
Animal Model: Spontaneously Hypertensive Rats (SHR) or Dahl Salt-Sensitive (DSS) rats on a high-salt diet.
-
Housing and Acclimation: House animals in a controlled environment (12-hour light/dark cycle, 22±2°C, 55±10% humidity) with ad libitum access to food and water. Allow for a 1-week acclimation period.
-
Induction of Resistant Hypertension (if applicable): For DSS rats, provide a high-salt (e.g., 8% NaCl) diet.
-
Baseline Measurements: Measure baseline systolic blood pressure (SBP) and diastolic blood pressure (DBP) using tail-cuff plethysmography for 3 consecutive days.
-
Treatment Groups (n=8-10 per group):
-
Vehicle control
-
This compound (e.g., 1-10 mg/kg/day via oral gavage)
-
Standard triple therapy (e.g., amlodipine + valsartan + hydrochlorothiazide)
-
Standard triple therapy + this compound
-
-
Drug Administration: Administer drugs daily for 4-6 weeks.
-
Blood Pressure Monitoring: Measure SBP and DBP weekly.
-
Terminal Procedures: At the end of the study, collect blood for electrolyte and biomarker analysis. Collect heart and kidney tissues for histological analysis of end-organ damage.
-
Data Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA with post-hoc tests).
Clinical Trial Protocol: A Randomized, Double-Blind, Placebo-Controlled Study of the Efficacy and Safety of Add-on this compound in Patients with Resistant Hypertension
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population:
-
Inclusion Criteria:
-
Age 18-80 years.
-
Diagnosed with essential hypertension.
-
Resistant hypertension, defined as office SBP ≥ 140 mmHg and/or DBP ≥ 90 mmHg despite stable treatment with at least three antihypertensive medications at optimal doses, including a diuretic, for at least 4 weeks.
-
Ambulatory blood pressure monitoring (ABPM) confirming uncontrolled hypertension.
-
-
Exclusion Criteria:
-
Secondary hypertension.
-
History of allergy to sulfonamide-derived drugs.
-
Severe renal impairment (eGFR < 30 mL/min/1.73m²).
-
Uncontrolled diabetes mellitus.
-
Recent cardiovascular event (e.g., myocardial infarction, stroke) within the last 6 months.
-
-
-
Study Procedures:
-
Screening and Run-in Period (4 weeks): Confirm eligibility and stabilize patients on their baseline triple-antihypertensive regimen.
-
Randomization: Randomly assign eligible patients (1:1) to receive either this compound (e.g., 2 mg once daily) or a matching placebo, in addition to their ongoing triple therapy.
-
Treatment Period (12 weeks): Patients will continue their assigned treatment.
-
Follow-up Visits: Conduct study visits at weeks 4, 8, and 12 for blood pressure measurement, adverse event monitoring, and laboratory tests (serum electrolytes, creatinine, glucose, uric acid).
-
-
Outcome Measures:
-
Primary Efficacy Endpoint: Change from baseline in mean 24-hour ambulatory SBP at week 12.
-
Secondary Efficacy Endpoints:
-
Change from baseline in mean 24-hour ambulatory DBP.
-
Change from baseline in office SBP and DBP.
-
Proportion of patients achieving target blood pressure goals.
-
-
Safety Endpoints: Incidence of adverse events, changes in laboratory parameters.
-
-
Statistical Analysis: The primary efficacy analysis will be performed on the intent-to-treat population using an analysis of covariance (ANCOVA) model, with baseline blood pressure as a covariate.
Conclusion
While this compound is not currently a first-line agent for resistant hypertension, its pharmacological profile suggests it could be a subject of further investigation, particularly in patient populations where longer-acting thiazide-like diuretics are not tolerated or available. The provided application notes and protocols offer a framework for researchers and drug development professionals to explore the potential of this compound in combination therapy for this challenging clinical condition. Future research should focus on well-designed, randomized controlled trials to definitively establish the efficacy and safety of this compound in the context of modern antihypertensive strategies.
References
- 1. youtube.com [youtube.com]
- 2. A long-term clinical trial of prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 4. Treatment of Essential hypertension with single daily doses of a prazosin-polythiazide combination: a multicentre study with Minizide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of hypertension with a combination of prazosin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Combination therapy with spironolactone and this compound in hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Drug Monograph - DrugInfoSys.com [druginfosys.com]
- 8. mims.com [mims.com]
Application Notes and Protocols for the Quantification of Polythiazide in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Polythiazide in biological matrices. The protocols are based on established and validated analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound is a thiazide diuretic used in the management of hypertension and edema.[1] Accurate quantification of this compound in biological samples such as plasma and urine is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document outlines validated methods to ensure reliable and reproducible results.
Analytical Methods Overview
Several analytical techniques have been developed for the determination of this compound in biological fluids. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and robust methods. LC-MS/MS offers higher sensitivity and selectivity, which is particularly advantageous for detecting low concentrations of the drug.
Table 1: Summary of HPLC Methods for this compound Quantification
| Parameter | Method 1: HPLC-UV in Human Plasma | Method 2: RP-HPLC for Bulk and Pharmaceutical Dosage |
| Analyte | This compound | This compound (and Prazosin) |
| Internal Standard | Epithiazide[2] | Not specified for biological samples |
| Linearity Range | Not explicitly stated, but sensitive down to 0.5 ng/mL[2] | 6.25-37.5 µg/mL[3][4] |
| Limit of Detection (LOD) | Not specified | Not specified |
| Limit of Quantification (LOQ) | 0.5 ng/mL[2] | Not specified |
| Recovery | Not specified | 100.32%[3][4] |
| Precision (%RSD) | "Excellent"[2] | Not specified for biological samples |
| Accuracy | "Excellent"[2] | Not specified for biological samples |
Table 2: Summary of LC-MS/MS Methods for Diuretic Quantification (Including Thiazides)
| Parameter | General LC-MS/MS for Diuretics in Urine | LC-MS/MS for Hydrochlorothiazide (a related thiazide) in Human Plasma |
| Sample Preparation | Dilute and Shoot[5] | Solid Phase Extraction (SPE)[6][7] |
| Linearity Range | Not specified | 0.20–200 ng/mL[7] |
| Limit of Detection (LOD) | Not specified | Not specified |
| Limit of Quantification (LOQ) | Low µg/L level is achievable[5] | 0.20 ng/mL[7] |
| Recovery | Not specified | 93.4% - 99.6%[7] |
| Precision (%CV) | Not specified | ≤ 5.56%[7] |
| Accuracy | Not specified | Not specified |
Experimental Protocols
Protocol 1: HPLC-UV Method for this compound in Human Plasma
This protocol is based on the method described by Dokladalova et al. for the determination of this compound in human plasma.[2]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of human plasma, add a known amount of internal standard (Epithiazide).
-
Perform liquid-liquid extraction using an appropriate organic solvent.
-
The extract is then purified on a silica micro-column.[2]
2. Chromatographic Conditions
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: µBondapak CN column.[2]
-
Mobile Phase: Chloroform-methanol (97:3, v/v).[2]
-
Detection: UV spectrophotometer at 264 nm.[2]
-
Injection Volume: 20 µL.[8]
3. Method Validation Parameters
The method demonstrates good precision and accuracy, with a lower limit of quantification (LLOQ) of 0.5 ng/mL in human plasma.[2]
Caption: HPLC-UV workflow for this compound in plasma.
Protocol 2: General LC-MS/MS Method for Diuretics in Urine
This protocol outlines a general approach for the sensitive detection of diuretics, including thiazides like this compound, in urine samples, often employed in anti-doping analysis.[5][9]
1. Sample Preparation (Dilute and Shoot)
-
Urine samples are centrifuged to remove any particulate matter.
-
The supernatant is diluted (e.g., 1:10) with water or the initial mobile phase.[5] This simple preparation minimizes matrix effects while being fast and cost-effective.
2. Chromatographic and Mass Spectrometric Conditions
-
LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 or a specialized column like an Ultra II Biphenyl column is recommended for better retention of hydrophilic compounds.[9]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.01M Potassium dihydrogen orthophosphate, pH adjusted) and an organic solvent (e.g., Acetonitrile) is typically used.[3][4]
-
Ionization Mode: Negative ionization mode is often effective for thiazide diuretics.[6]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and internal standard.
3. Method Validation
Bioanalytical method validation should be performed according to regulatory guidelines (e.g., EMA, FDA) and should assess selectivity, LLOQ, linearity, accuracy, precision, and stability.[10][11][12]
Caption: LC-MS/MS "Dilute and Shoot" workflow for urine.
Sample Collection and Handling
Proper sample collection and handling are critical to ensure the integrity of the analyte.
-
Blood/Plasma: Blood should be collected in tubes containing an appropriate anticoagulant (e.g., K3EDTA).[6] Plasma should be separated by centrifugation as soon as possible and stored frozen (e.g., -20°C or -70°C) until analysis.[13]
-
Urine: Urine samples should be collected in clean containers. For unstable compounds, the addition of a stabilizing agent may be necessary.[14] Samples should be stored frozen prior to analysis.
Conclusion
The choice of analytical method for this compound quantification depends on the required sensitivity, the biological matrix, and the available instrumentation. The HPLC-UV method is suitable for routine analysis where high sensitivity is not paramount. For lower detection limits and higher selectivity, especially in complex matrices, the LC-MS/MS method is the preferred choice. All methods must be fully validated to ensure the reliability of the generated data.
References
- 1. This compound | C11H13ClF3N3O4S3 | CID 4870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of this compound and prazosin in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. rjptonline.org [rjptonline.org]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thamesrestek.co.uk [thamesrestek.co.uk]
- 10. ema.europa.eu [ema.europa.eu]
- 11. japsonline.com [japsonline.com]
- 12. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cincinnatichildrens.org [cincinnatichildrens.org]
- 14. e-b-f.eu [e-b-f.eu]
Polythiazide in Congestive Heart Failure: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of polythiazide in preclinical and clinical studies of congestive heart failure (CHF). This compound, a thiazide diuretic, promotes the excretion of sodium and water, thereby reducing edema and blood pressure, key therapeutic goals in the management of CHF.[1]
Mechanism of Action
This compound exerts its diuretic effect by inhibiting the sodium-chloride (Na+-Cl-) cotransporter in the distal convoluted tubules of the kidneys.[1][2] This inhibition prevents the reabsorption of sodium and chloride ions, leading to their increased excretion along with water.[1][2] This reduction in extracellular fluid volume alleviates the symptoms of congestion associated with heart failure. The antihypertensive effect of this compound may also be mediated through its action on carbonic anhydrases in smooth muscle or on the large-conductance calcium-activated potassium (KCa) channel.[1]
Diagram of this compound's Mechanism of Action
Caption: Mechanism of this compound action in the renal tubule.
Preclinical and Clinical Application Notes
While recent, large-scale clinical trials specifically evaluating this compound in congestive heart failure are limited, historical data and studies on other thiazide diuretics, such as hydrochlorothiazide (HCTZ), provide valuable insights for designing research protocols.
Key Considerations for Study Design:
-
Patient Population: Subjects with documented chronic heart failure, presenting with signs of fluid overload (e.g., peripheral edema, pulmonary congestion).
-
Combination Therapy: In contemporary practice, thiazide diuretics are often used in combination with loop diuretics to overcome diuretic resistance in advanced heart failure.[3]
-
Dosage: The typical oral dosage of this compound for diuretic therapy ranges from 1 to 4 mg daily.
-
Monitoring: Close monitoring of electrolytes (particularly potassium and sodium), renal function (creatinine and BUN), and fluid status (body weight, urine output) is crucial.
Experimental Protocols
The following are example protocols based on general clinical practice and findings from studies on thiazide diuretics in heart failure.
Protocol 1: Evaluation of this compound as Monotherapy in Mild Congestive Heart Failure
Objective: To assess the diuretic efficacy and safety of this compound monotherapy in patients with mild, stable congestive heart failure and fluid overload.
Experimental Workflow
Caption: Workflow for evaluating this compound monotherapy.
Methodology:
-
Patient Selection: Recruit patients with a confirmed diagnosis of chronic, stable, mild (NYHA Class II) congestive heart failure with evidence of mild fluid retention.
-
Baseline Measurements: Record baseline body weight, serum electrolytes (sodium, potassium, chloride, bicarbonate), and renal function (serum creatinine, BUN).
-
Randomization: Randomly assign patients to receive either oral this compound (1-2 mg once daily) or a placebo.
-
Treatment and Monitoring: Administer the assigned treatment for 7 days. Monitor daily body weight, 24-hour urine output, and vital signs.
-
Laboratory Analysis: Repeat serum electrolyte and renal function tests on day 3 and day 7.
-
Primary Endpoint: The primary efficacy endpoint is the change in body weight from baseline to day 7.
-
Safety Endpoints: Monitor for adverse events, including significant electrolyte abnormalities (hypokalemia, hyponatremia) and worsening renal function.
Protocol 2: Evaluation of this compound as Add-on Therapy in Diuretic-Resistant Congestive Heart Failure
Objective: To assess the efficacy and safety of adding this compound to a stable loop diuretic regimen in patients with diuretic-resistant congestive heart failure.
Experimental Workflow
Caption: Workflow for evaluating add-on this compound therapy.
Methodology:
-
Patient Selection: Recruit hospitalized patients with acute decompensated heart failure who demonstrate a poor response to intravenous loop diuretics.
-
Baseline Measurements: After a 24-hour run-in period on a stable intravenous loop diuretic dose, record baseline body weight, fluid intake and output, serum electrolytes, and renal function.
-
Treatment Administration: Administer oral this compound (2-4 mg once daily) in addition to the stable loop diuretic regimen.
-
Intensive Monitoring: Monitor body weight, fluid intake, and urine output every 24 hours. Measure serum electrolytes and renal function daily.
-
Primary Endpoint: The primary efficacy endpoint is the net fluid loss at 72 hours.
-
Secondary Endpoints: Include change in body weight, total urine output, and changes in signs and symptoms of congestion.
-
Safety Assessment: Closely monitor for hypokalemia, hyponatremia, and acute kidney injury.
Quantitative Data Summary
While specific quantitative data for this compound in recent CHF trials is limited, data from a study on hydrochlorothiazide (HCTZ) in acute decompensated heart failure can provide a reference for expected outcomes.
Table 1: Efficacy of HCTZ as Add-on Therapy in Acute Decompensated Heart Failure (Adapted from a randomized clinical trial) [4]
| Outcome Measure | HCTZ Group (n=26) | Placebo Group (n=25) | p-value |
| Daily Weight Reduction ( kg/day ) | -1.78 ± 1.08 | -1.05 ± 1.51 | 0.062 |
| Weight Reduction per 40mg IV Furosemide ( kg/40mg ) | -0.74 ± 0.47 | -0.33 ± 0.80 | 0.032 |
| Change in Creatinine (mg/dL) | +0.50 ± 0.37 | +0.27 ± 0.40 | 0.05 |
| Acute Renal Failure Incidence | 58% | 41% | 0.38 |
Data presented as mean ± standard deviation.
Potential Adverse Effects and Monitoring
The use of this compound, particularly in combination with other diuretics, necessitates careful monitoring for adverse effects.
Table 2: Potential Adverse Effects of this compound in Congestive Heart Failure
| Adverse Effect | Monitoring Parameters |
| Hypokalemia | Serum potassium levels |
| Hyponatremia | Serum sodium levels |
| Hypochloremic Alkalosis | Serum electrolytes |
| Hyperuricemia | Serum uric acid levels |
| Hyperglycemia | Blood glucose levels |
| Hypotension | Blood pressure |
| Worsening Renal Function | Serum creatinine, BUN |
Regular monitoring of these parameters is essential to ensure patient safety and optimize therapeutic outcomes.
References
- 1. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 2. youtube.com [youtube.com]
- 3. Safety and Efficacy of the Combination of Loop With Thiazide-Type Diuretics in Patients With Decompensated Heart Failure - American College of Cardiology [acc.org]
- 4. Effect of adding hydrochlorothiazide to usual treatment of patients with acute decompensated heart failure: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing Appropriate Polythiazide Dosage in Diuretic Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Polythiazide, a thiazide diuretic, and establish protocols for determining appropriate dosages in diuretic therapy. The information is intended to guide research and drug development professionals in the effective and safe use of this compound.
Introduction to this compound
This compound is a thiazide diuretic used in the management of hypertension and as adjunctive therapy for edema associated with various conditions, including congestive heart failure, hepatic cirrhosis, and corticosteroid and estrogen therapy.[1][2] Its primary mechanism of action involves the inhibition of sodium and chloride reabsorption in the distal convoluted tubules of the kidneys, leading to increased excretion of sodium, chloride, and water.[1][3]
Pharmacological Profile
A thorough understanding of the pharmacological profile of this compound is crucial for establishing an effective dosing regimen.
2.1 Mechanism of Action
This compound exerts its diuretic effect by inhibiting the sodium-chloride (Na+/Cl-) cotransporter in the distal convoluted tubule of the nephron.[1] This inhibition leads to a decrease in the reabsorption of sodium and chloride ions, resulting in increased water excretion (diuresis).[1][3] The antihypertensive effect is initially due to a reduction in plasma volume, and in the long term, it is believed to involve a reduction in peripheral vascular resistance.[1]
2.2 Pharmacokinetics
The pharmacokinetic properties of this compound are summarized in the table below.
| Parameter | Value | Reference |
| Absorption | Readily absorbed from the GI tract | [1][3] |
| Oral Bioavailability | 100% | [4] |
| Plasma Protein Binding | >80% | [1][3] |
| Metabolism | Hepatic | [4] |
| Elimination Half-life | Approximately 26 hours | [1][3] |
| Excretion | Primarily via urine as unchanged drug and feces | [1][3] |
| Onset of Action | Approximately 2 hours | [1][3] |
| Duration of Action | 24-48 hours | [1][3] |
Recommended Dosage
Clinical practice has established the following dosage guidelines for this compound. It is important to individualize therapy based on patient response.[2]
| Indication | Initial Adult Dosage | Maintenance Adult Dosage | Reference |
| Edema | 1 to 4 mg daily | Titrated to minimal effective dose | [2][3] |
| Hypertension | 2 to 4 mg daily | Titrated to minimal effective dose | [2][3] |
Special Populations:
-
Geriatric Patients: Initiate with a low dosage due to potential for reduced renal, hepatic, or cardiac function.[5]
-
Renal Impairment: Use with caution. Thiazides may be less effective with a glomerular filtration rate (GFR) below 25 mL/min and can precipitate azotemia.[6]
-
Hepatic Impairment: Use with caution in patients with impaired hepatic function or progressive liver disease, as minor alterations in fluid and electrolyte balance can precipitate hepatic coma.[2][6]
Experimental Protocol: Phase II Dose-Ranging Study for this compound in Hypertension
The following protocol outlines a hypothetical Phase II clinical trial to establish the optimal dose of this compound for the treatment of mild to moderate hypertension.
4.1 Study Objectives
-
Primary Objective: To evaluate the dose-response relationship of three different doses of this compound compared to placebo on the change in diastolic blood pressure from baseline.
-
Secondary Objectives: To assess the effect of different this compound doses on systolic blood pressure, to evaluate the safety and tolerability of each dose, and to monitor for electrolyte imbalances.
4.2 Study Design A randomized, double-blind, placebo-controlled, parallel-group, multicenter study.
4.3 Patient Population
-
Inclusion Criteria: Male and female subjects aged 18-65 years with a diagnosis of mild to moderate essential hypertension (sitting diastolic blood pressure between 90 and 109 mmHg).
-
Exclusion Criteria: Secondary hypertension, severe renal impairment (GFR < 30 mL/min), history of hypersensitivity to sulfonamide-derived drugs, anuria, or significant cardiovascular disease.[3]
4.4 Intervention Eligible subjects will be randomized to one of four treatment arms for 12 weeks:
-
Arm 1: Placebo once daily.
-
Arm 2: this compound 1 mg once daily.
-
Arm 3: this compound 2 mg once daily.
-
Arm 4: this compound 4 mg once daily.
4.5 Data Collection and Efficacy Endpoints
-
Blood pressure and heart rate will be measured at baseline and at weeks 2, 4, 8, and 12.
-
Serum electrolytes (sodium, potassium, chloride, bicarbonate), blood urea nitrogen (BUN), and creatinine will be monitored at each visit.
-
Adverse events will be recorded throughout the study.
4.6 Statistical Analysis The primary efficacy analysis will be a comparison of the mean change in sitting diastolic blood pressure from baseline to week 12 between each this compound dose group and the placebo group using an Analysis of Covariance (ANCOVA) model.
Dosage Adjustment and Monitoring
Effective diuretic therapy requires ongoing monitoring and potential dosage adjustments.
Periodic determination of serum electrolytes is essential to detect possible imbalances such as hypokalemia, hyponatremia, and hypochloremic alkalosis.[1] Patients should be monitored for clinical signs of fluid or electrolyte imbalance, including dryness of mouth, thirst, weakness, lethargy, and muscle cramps.[2]
Drug Interactions and Contraindications
A summary of key drug interactions and contraindications is provided below.
| Interacting Drug Class | Potential Effect | Reference |
| Corticosteroids, ACTH | Increased risk of hypokalemia | [1][3] |
| Digitalis | Increased risk of digitalis toxicity due to hypokalemia | [1][2] |
| Lithium | Reduced renal clearance of lithium, increasing risk of toxicity | [1][3] |
| Antidiabetic drugs | May require dosage adjustment of antidiabetic drugs | [3] |
| Barbiturates, Narcotics | May potentiate orthostatic hypotension | [1][3] |
Contraindications:
-
Anuria[1]
-
Hypersensitivity to this compound or other sulfonamide-derived drugs[1]
-
Renal decompensation[1]
Conclusion
The appropriate dosage of this compound for diuretic therapy must be carefully established based on the patient's clinical condition, response to treatment, and potential for drug interactions and adverse effects. The provided protocols and data serve as a guide for researchers and clinicians in the safe and effective use of this compound. Further clinical studies are warranted to refine dosage recommendations in specific patient populations.
References
- 1. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 2. Renese (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. mims.com [mims.com]
- 4. This compound - Drug Monograph - DrugInfoSys.com [druginfosys.com]
- 5. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
Application Notes and Protocols for Assessing Polythiazide's Effect on Renal Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polythiazide is a thiazide diuretic that primarily functions by inhibiting the sodium-chloride (Na-Cl) cotransporter in the distal convoluted tubules of the kidneys.[1][2][3] This action leads to increased excretion of sodium, chloride, and water, which is foundational to its use in managing hypertension and edema.[1][2][4] Assessing the precise impact of this compound on renal function is critical for understanding its efficacy, safety profile, and potential applications in patient populations with varying degrees of kidney function, including chronic kidney disease (CKD).[5][6]
These application notes provide detailed methodologies and protocols for evaluating the pharmacodynamic effects of this compound on key renal parameters. The protocols are designed for both preclinical and clinical research settings.
Application Note 1: Assessment of Glomerular and Tubular Function
The primary diuretic and antihypertensive effects of this compound stem from its modulation of ion transport in the distal tubules. However, these changes can also induce secondary effects on glomerular filtration rate (GFR) and overall renal hemodynamics. Therefore, a comprehensive assessment requires measurement of both filtration and excretion parameters.
Key Parameters:
-
Glomerular Filtration Rate (GFR): The primary measure of kidney function, indicating the rate at which blood is filtered by the glomeruli.
-
Renal Blood Flow (RBF): Essential for understanding the hemodynamic context of GFR changes.
-
Urine Flow Rate: A direct indicator of the diuretic effect.
-
Electrolyte Excretion: Crucial for quantifying the natriuretic (sodium excretion) and kaliuretic (potassium excretion) effects.
Protocol 1.1: Measurement of Glomerular Filtration Rate (GFR) via Clearance Methods
Principle: GFR is determined by measuring the renal clearance of a substance that is freely filtered by the glomeruli and is not reabsorbed, secreted, or metabolized by the renal tubules. Creatinine (endogenous) or inulin (exogenous) are standard markers.
Materials:
-
Blood collection tubes (serum separator tubes)
-
24-hour urine collection containers
-
Centrifuge
-
Spectrophotometer or automated clinical chemistry analyzer
-
Reagents for creatinine or inulin assay
Procedure:
-
Baseline Measurement:
-
Collect a baseline blood sample to determine serum creatinine/inulin concentration.
-
Initiate a 24-hour urine collection. Instruct the subject to void and discard the first urine sample, then collect all subsequent urine for the next 24 hours.
-
-
This compound Administration:
-
Post-Dose Measurement:
-
At the end of the 24-hour urine collection period, have the subject void one last time and add it to the collection.
-
Collect a final blood sample.
-
-
Sample Processing and Analysis:
-
Measure the total volume of the 24-hour urine collection.
-
Centrifuge blood samples to separate serum.
-
Measure the creatinine or inulin concentration in the serum (P_Cr) and urine (U_Cr) samples using a validated assay.
-
-
Calculation:
-
Calculate the GFR using the clearance formula:
-
GFR (mL/min) = (U_Cr × V) / P_Cr
-
Where:
-
U_Cr is the urine creatinine concentration (mg/dL).
-
V is the urine flow rate (mL/min), calculated from the total 24-hour volume.
-
P_Cr is the serum creatinine concentration (mg/dL).
-
-
-
Protocol 2.1: Evaluation of Electrolyte and Solute Excretion
Principle: this compound's mechanism involves inhibiting Na+ and Cl- reabsorption. This protocol quantifies the urinary excretion of key electrolytes to determine the drug's pharmacodynamic effect.
Materials:
-
24-hour urine collection containers
-
Ion-selective electrodes or automated clinical chemistry analyzer
-
Reagents for sodium, potassium, chloride, calcium, and uric acid assays
Procedure:
-
Urine Collection:
-
Follow the 24-hour urine collection procedure as described in Protocol 1.1, both at baseline and during this compound treatment.
-
-
Sample Analysis:
-
Measure the total volume of the 24-hour urine collection.
-
Determine the concentration of sodium (U_Na), potassium (U_K), chloride (U_Cl), calcium (U_Ca), and uric acid (U_Urate) in the urine sample.
-
-
Calculation of 24-Hour Excretion:
-
Calculate the total amount of each electrolyte excreted over 24 hours:
-
Total Excretion (mmol/24h) = Urine Concentration (mmol/L) × Urine Volume (L/24h)
-
-
Protocol 2.2: Calculation of Fractional Excretion of Sodium (FE_Na)
Principle: FE_Na represents the percentage of sodium filtered by the kidney that is ultimately excreted in the urine. It is a more precise measure of tubular sodium handling than urinary sodium concentration alone.
Materials:
-
Matched serum and urine samples collected over the same period.
-
Results from creatinine and sodium assays for both serum and urine.
Procedure:
-
Sample Collection and Analysis:
-
Obtain serum and urine samples as described in previous protocols.
-
Measure sodium and creatinine concentrations in both serum (P_Na, P_Cr) and urine (U_Na, U_Cr).
-
-
Calculation:
-
Use the following formula to calculate FE_Na:
-
FE_Na (%) = 100 × [(U_Na × P_Cr) / (P_Na × U_Cr)]
-
-
Data Presentation: Expected Effects of Thiazide Diuretics on Renal Parameters
The following table summarizes quantitative data from studies on thiazide and thiazide-like diuretics, which can be used as a reference for expected outcomes when assessing this compound.
| Parameter | Direction of Change | Expected Magnitude of Change | Citation |
| Hemodynamics | |||
| Systolic Blood Pressure | Decrease | -10 to -15 mmHg | [8][9] |
| Glomerular Filtration Rate (GFR) | Reversible Decrease | -2.2 to -2.6 mL/min/1.73 m² | [5][9] |
| Serum Electrolytes | |||
| Sodium (Na+) | Decrease | -2.0 mmol/L (mild hyponatremia) | [9] |
| Potassium (K+) | Decrease | -0.3 mmol/L (hypokalemia) | [4][10] |
| Calcium (Ca2+) | Increase | Variable (hypercalcemia) | [4] |
| Uric Acid | Increase | Variable (hyperuricemia) | [4][10] |
| Urine Parameters | |||
| Fractional Excretion of Sodium (FE_Na) | Increase | Approx. 2.5-fold increase in patients with GFR >20 mL/min/1.73 m² | [9] |
| 24h Potassium Excretion | Increase | Dependent on Na+ delivery and aldosterone levels | [11] |
| 24h Calcium Excretion | Decrease | Promotes Ca2+ reabsorption | [4] |
Visualizations: Pathways and Workflows
Caption: this compound inhibits the Na-Cl cotransporter (NCC) in the distal tubule.
Caption: General workflow for assessing renal effects of this compound.
Caption: Cascade of this compound's effects on renal and systemic parameters.
References
- 1. This compound | C11H13ClF3N3O4S3 | CID 4870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. mims.com [mims.com]
- 4. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Revisiting diuretic choice in CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazide Diuretics in Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Therapeutic roles of thiazides and loop diuretics in blood pressure control and renal protection against chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effectiveness of thiazide and thiazide-like diuretics in advanced chronic kidney disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiazide effects and side effects: insights from molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selected mechanisms of diuretic-induced electrolyte changes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Polythiazide Insolubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of polythiazide.
Frequently Asked Questions (FAQs) - General
Q1: What is the documented aqueous solubility of this compound? A1: this compound is classified as a poorly water-soluble drug.[1] Its solubility is documented as being less than 1 mg/mL in water.[2] It is practically insoluble in water and chloroform but is soluble in solvents like methanol, acetone, and dimethylformamide.[2]
Q2: Why is this compound poorly soluble in water? A2: The low aqueous solubility of this compound is attributed to its chemical structure, which is largely non-polar. Factors such as its crystalline solid-state and molecular structure contribute to its hydrophobicity, making it difficult to dissolve in aqueous media.[3]
Q3: What are the primary strategies for enhancing the aqueous solubility of this compound? A3: The main strategies focus on overcoming the drug's crystal lattice energy and increasing its interaction with water molecules. Key techniques include:
-
Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix.[4][5]
-
Nanonization: Reducing particle size to the nanometer range to increase surface area and dissolution velocity.[6][7]
-
Complexation: Using agents like cyclodextrins to form water-soluble inclusion complexes.[8][9]
-
Co-solvency: Using a mixture of water and a miscible organic solvent.[10]
-
Use of Surfactants: Improving wetting and micellar solubilization.[11]
Q4: How do I choose the best solubilization method for my experiment? A4: The selection depends on your specific experimental goals, the desired dosage form, and the required fold-increase in solubility.
-
For oral bioavailability enhancement, solid dispersions and nanoparticle formulations are highly effective and commonly used.[1]
-
For liquid formulations or analytical studies, co-solvents or cyclodextrin complexation might be more suitable.
-
Consider the stability of the final formulation; for instance, amorphous solid dispersions may require protection from moisture to prevent recrystallization.[12]
Troubleshooting Guide: Common Experimental Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| This compound powder is not wetting or dispersing in the aqueous medium. | High surface tension of the aqueous medium; hydrophobic nature of the this compound crystals. | Add a small concentration (0.1% - 1% w/v) of a suitable surfactant like Sodium Lauryl Sulfate (SLS) or Tween 80 to the medium to reduce surface tension and improve wetting. |
| The drug dissolves initially but precipitates out over time. | The solution is supersaturated and thermodynamically unstable. This is common when using amorphous forms or solvent-based methods. | Incorporate a precipitation inhibitor into your formulation. Hydrophilic polymers like HPMC or PVP, often used in solid dispersions, can help maintain a supersaturated state.[12] |
| Solubility measurements are inconsistent across different experimental batches. | Equilibrium has not been reached; temperature fluctuations; inadequate separation of undissolved solid from the supernatant. | Ensure you are using a validated equilibrium solubility protocol, such as the shake-flask method, for at least 24-48 hours at a constant temperature (e.g., 37 °C).[13] Use centrifugation followed by fine filtration (0.22 µm filter) to separate the solid and liquid phases effectively.[13] |
| The chosen organic solvent for a co-solvent system is causing the drug to precipitate when added to the aqueous phase. | The drug is rapidly precipitating upon contact with the anti-solvent (the aqueous phase). | Control the mixing process. Instead of adding the drug-solvent solution to the bulk aqueous phase, try adding the anti-solvent slowly to the drug solution while stirring vigorously. This is the principle behind anti-solvent precipitation for nanoparticle formation.[6] |
Technique 1: Solid Dispersion
This technique involves dispersing the drug in an inert, hydrophilic carrier matrix to enhance dissolution. The drug can exist in an amorphous state, which has higher energy and solubility than the crystalline form.[4]
FAQs: Solid Dispersion
-
Q: Which carrier is most effective?
-
A: The choice of carrier is critical. For the related compound hydrochlorothiazide (HCTZ), polymers like Hydroxypropyl Methylcellulose (HPMC) and Polyvinylpyrrolidone (PVP) have shown significant success. HPMC E 15, in particular, demonstrated a 98% drug release within 5 minutes at a 1:5 drug-to-polymer ratio.
-
-
Q: My final product is not an amorphous solid dispersion. What went wrong?
-
A: This could be due to an insufficient amount of carrier, an inappropriate solvent, or slow solvent removal. Ensure the drug is fully dissolved in the solvent before mixing with the carrier solution. Rapid solvent evaporation (e.g., using a rotary evaporator or spray dryer) is often necessary to "trap" the drug in an amorphous state.[14] Characterization using DSC or XRD is essential to confirm the absence of crystallinity.
-
Data Presentation: Solubility Enhancement via Solid Dispersion
The following table summarizes drug release data for Hydrochlorothiazide (HCTZ), a structurally similar thiazide diuretic, using the solid dispersion technique. This data illustrates the potential efficacy of this method for this compound.
| Polymer Carrier | Drug:Polymer Ratio | % Drug Release at 5 minutes | % Drug Release at 30 minutes |
| HPMC E 15 | 1:5 | 98.0% | 99.1% |
| PVP K30 | 1:5 | 66.3% | 85.4% |
| Data adapted from a study on Hydrochlorothiazide (HCTZ). |
Experimental Protocol: Solid Dispersion by Solvent Evaporation
This protocol is based on methodologies for preparing solid dispersions of poorly soluble drugs.[14]
-
Preparation of Solutions:
-
Accurately weigh the desired amount of this compound and the chosen carrier (e.g., HPMC E 15) for a specific drug-to-carrier ratio (e.g., 1:5 w/w).
-
Dissolve the this compound in a suitable organic solvent in which it is freely soluble, such as methanol or acetone.[2] Use a minimal amount of solvent.
-
In a separate container, dissolve the hydrophilic carrier in a suitable solvent (e.g., water or ethanol).
-
-
Mixing:
-
Slowly add the this compound solution to the carrier solution while stirring continuously with a magnetic stirrer to ensure a homogenous mixture.
-
-
Solvent Evaporation:
-
Evaporate the solvent(s) using a rotary evaporator at a controlled temperature (e.g., 40-50°C) under vacuum. This should be done until a solid, dry mass is formed.
-
-
Post-Processing:
-
Scrape the dried solid dispersion from the flask.
-
Grind the solid mass gently using a mortar and pestle to obtain a fine powder.
-
Pass the powder through a sieve (e.g., #60 mesh) to ensure particle size uniformity.
-
-
Storage and Characterization:
-
Store the resulting powder in a desiccator to prevent moisture absorption and potential recrystallization.
-
Characterize the solid dispersion for drug content, dissolution behavior, and physical state (amorphous/crystalline) using techniques like UV-Vis Spectroscopy, DSC, and XRD.
-
Visualization: Solid Dispersion Workflow
References
- 1. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications | MDPI [mdpi.com]
- 2. This compound | C11H13ClF3N3O4S3 | CID 4870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of Hydrochlorothiazide Nanoparticles for Solubility Enhancement [mdpi.com]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. researchgate.net [researchgate.net]
- 14. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Polythiazide-Induced Electrolyte Imbalance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Polythiazide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that leads to electrolyte imbalances?
A1: this compound is a thiazide diuretic that primarily acts on the distal convoluted tubule (DCT) of the nephron in the kidney. It inhibits the sodium-chloride (Na+/Cl-) cotransporter (also known as NCC or TSC), preventing the reabsorption of sodium and chloride ions back into the bloodstream.[1][2][3] This leads to increased excretion of sodium, chloride, and water. The increased sodium delivery to the distal renal tubules enhances potassium excretion, which can result in hypokalemia.[4][5] Furthermore, under certain conditions, thiazide diuretics can lead to an increase in water retention relative to sodium, causing dilutional hyponatremia.[6]
Q2: What are the most common electrolyte imbalances observed with this compound administration in research models?
A2: The most frequently encountered electrolyte disturbances are hypokalemia (low potassium) and hyponatremia (low sodium).[5][7] Other potential imbalances include hypochloremia (low chloride), hypomagnesemia (low magnesium), and hypercalcemia (high calcium).[7]
Q3: Are the electrolyte imbalances induced by this compound dose-dependent?
A3: Yes, the extent of electrolyte imbalance, particularly hypokalemia, is generally dose-dependent.[5] Higher doses of thiazide diuretics are associated with a greater risk and severity of hypokalemia.[8] While specific dose-response data for this compound is limited in publicly available literature, this is a well-established class effect for thiazide diuretics.
Troubleshooting Guide
Scenario 1: Unexpectedly severe hypokalemia is observed in animal models following this compound administration.
-
Question: What are the potential causes and immediate steps to manage severe hypokalemia in an experimental setting?
-
Answer:
-
Potential Causes:
-
The dose of this compound may be too high for the specific animal model or strain.
-
The baseline potassium levels of the animals may have been low.
-
The diet of the animals may be deficient in potassium.
-
There may be a synergistic effect with other experimental compounds that also promote potassium loss.
-
-
Immediate Management Steps:
-
Temporarily discontinue this compound administration.[8]
-
Administer potassium supplementation. For severe cases, oral potassium chloride is recommended.[8]
-
Assess magnesium levels, as hypomagnesemia can contribute to refractory hypokalemia. If magnesium is also low, it should be repleted.[8]
-
Review and adjust the this compound dosage for future experiments.
-
Ensure the animal diet provides adequate potassium.
-
-
Scenario 2: Animal models develop significant hyponatremia after initiation of this compound.
-
Question: How should I investigate and manage this compound-induced hyponatremia in my research subjects?
-
Answer:
-
Investigation:
-
Confirm the hyponatremia by re-measuring serum sodium levels.
-
Assess the volume status of the animals (e.g., check for signs of dehydration).
-
Measure urine electrolytes (sodium, potassium, and osmolality) to help differentiate between hypovolemic and euvolemic hyponatremia.[2]
-
-
Management:
-
The primary step is to discontinue the this compound.[2]
-
For mild to moderate asymptomatic hyponatremia, fluid restriction may be sufficient.[1]
-
In cases of severe or symptomatic hyponatremia, administration of isotonic or, in rare and critical situations, hypertonic saline may be necessary. This should be done cautiously to avoid rapid correction, which can lead to osmotic demyelination.[1][9] The rate of sodium correction should be carefully controlled.
-
-
Scenario 3: There is significant variability in the electrolyte response to this compound across my study animals.
-
Question: What factors could contribute to this variability, and how can I minimize it?
-
Answer:
-
Contributing Factors:
-
Genetic differences between individual animals.
-
Variations in baseline hydration and electrolyte status.
-
Differences in food and water consumption.
-
Underlying subclinical renal differences.
-
-
Minimizing Variability:
-
Use a genetically homogenous animal strain if possible.
-
Acclimatize animals to the housing and diet for a sufficient period before the experiment.
-
Ensure consistent access to food and water.
-
Measure baseline electrolyte levels for all animals before starting the experiment to allow for stratified analysis.
-
Standardize the timing of this compound administration and sample collection.
-
-
Data Presentation
Table 1: Expected Serum Electrolyte Changes with Thiazide Diuretic Administration
| Electrolyte | Expected Change | Magnitude of Change | Onset |
| Sodium (Na+) | Decrease (Hyponatremia) | Can be mild to severe (e.g., <135 mEq/L)[5] | Typically within the first 2 weeks of administration[6] |
| Potassium (K+) | Decrease (Hypokalemia) | Significant reductions (e.g., decreases of 0.5 mEq/L or more) have been observed in up to 50% of patients on moderate doses.[7] | Can occur within the first week of treatment. |
| Chloride (Cl-) | Decrease (Hypochloremia) | Generally follows changes in sodium. | Concurrent with sodium changes. |
| Magnesium (Mg2+) | Decrease (Hypomagnesemia) | Often a more gradual decrease. | Can develop over a longer duration of treatment. |
| Calcium (Ca2+) | Increase (Hypercalcemia) | Usually a mild increase. | Can be observed with chronic administration. |
| Uric Acid | Increase (Hyperuricemia) | A common metabolic side effect. | Can develop over time with continued use. |
Table 2: Reference Ranges for Serum Electrolytes in Common Laboratory Animals
| Electrolyte | Mouse | Rat |
| Sodium (mmol/L) | 136.0 – 148.2 | 126.3 – 142.1 |
| Potassium (mmol/L) | 4.9 – 9.0 | 4.4 – 7.7 |
| Chloride (mmol/L) | 109.6 – 127.7 | 99.8 – 116.0 |
Note: These are approximate ranges and can vary based on the specific strain, age, and diet of the animals. It is recommended to establish baseline values for your specific experimental population.[10][11]
Experimental Protocols
Protocol 1: Measurement of Serum Electrolytes using Ion-Selective Electrodes (ISE)
This protocol outlines the steps for measuring sodium and potassium in serum samples.
-
Sample Collection and Preparation:
-
Collect whole blood from animals into serum separator tubes.
-
Allow the blood to clot at room temperature for 30 minutes.
-
Centrifuge the tubes at 2000 x g for 10 minutes to separate the serum.
-
Carefully aspirate the serum and transfer it to a clean microcentrifuge tube. Avoid disturbing the red blood cell pellet to prevent hemolysis, which can falsely elevate potassium levels.
-
Samples should be analyzed promptly. If storage is necessary, serum can be stored at 2-8°C for up to 48 hours. For longer storage, freeze at -20°C or below.[12]
-
-
Instrument Calibration:
-
Follow the manufacturer's instructions for the specific ISE analyzer.
-
Perform a multi-point calibration using certified standard solutions with known concentrations of sodium and potassium that bracket the expected physiological range.[13]
-
Run quality control samples with known low, normal, and high electrolyte concentrations to verify the accuracy of the calibration.
-
-
Sample Analysis:
-
Bring serum samples to room temperature before analysis.
-
Gently mix the serum samples.
-
Introduce the sample to the ISE analyzer according to the manufacturer's protocol.
-
The analyzer will automatically measure the potential difference between the ion-selective electrode and a reference electrode to determine the ion concentration.[14]
-
Record the results in mmol/L or mEq/L.
-
Protocol 2: 24-Hour Urine Electrolyte Analysis
This protocol describes the collection and analysis of a 24-hour urine sample to assess electrolyte excretion.
-
Urine Collection:
-
House the animal in a metabolic cage that allows for the separation and collection of urine and feces.
-
At the start of the 24-hour period, have the animal void its bladder (or gently express the bladder) and discard this urine. Note the start time.[15]
-
Collect all urine produced over the next 24 hours in a collection vessel kept on ice or refrigerated to prevent bacterial growth.[15]
-
At the end of the 24-hour period, collect the final voided urine and add it to the collection vessel.
-
Record the total volume of urine collected.
-
-
Sample Preparation:
-
Thoroughly mix the total 24-hour urine collection.
-
If the urine is turbid, centrifuge an aliquot to remove any sediment.
-
Take a small, representative aliquot for analysis.
-
-
Analysis:
-
Urine electrolytes can be measured using an ISE analyzer, similar to serum analysis.
-
The results are typically reported as concentration (e.g., mmol/L) and total 24-hour excretion (e.g., mmol/24h), which is calculated by multiplying the concentration by the total urine volume.
-
Protocol 3: Assessment of Renal Function
It is often useful to assess renal function alongside electrolyte monitoring.
-
Sample Collection:
-
Collect serum and/or urine as described in the protocols above.
-
-
Biochemical Analysis:
Mandatory Visualizations
References
- 1. JCI - The thiazide-sensitive Na-Cl cotransporter is regulated by a WNK kinase signaling complex [jci.org]
- 2. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. youtube.com [youtube.com]
- 5. Thiazide diuretic prescription and electrolyte abnormalities in primary care - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazide-Induced Hyponatremia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. droracle.ai [droracle.ai]
- 9. This compound | 346-18-9 | Benchchem [benchchem.com]
- 10. woodleyequipment.com [woodleyequipment.com]
- 11. woodleyequipment.com [woodleyequipment.com]
- 12. researchgate.net [researchgate.net]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. droracle.ai [droracle.ai]
- 15. rexhealth.com [rexhealth.com]
- 16. droracle.ai [droracle.ai]
- 17. openanesthesia.org [openanesthesia.org]
Stability of Polythiazide under various pH and temperature conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of polythiazide under various pH and temperature conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental studies.
Disclaimer: Specific quantitative stability data for this compound is limited in publicly available literature. Much of the guidance provided here is based on the known stability profiles of other thiazide diuretics, such as hydrochlorothiazide, which share a similar chemical backbone. Researchers are advised to use this information to design and execute specific stability studies for this compound to obtain precise data for their formulations and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The main factors influencing this compound stability are pH, temperature, and light.[1] Like other thiazide diuretics, this compound is susceptible to hydrolysis, and the rate of this degradation is significantly affected by pH and temperature.[1][2] It is also reported to be sensitive to light.[1]
Q2: How does pH affect the stability of this compound?
A2: The rate of decomposition of this compound in solution increases with an increase in pH.[1] Thiazide diuretics are generally more stable in acidic conditions and show increased degradation in neutral to alkaline conditions.[2][3] Hydrolysis is a primary degradation pathway for thiazides in aqueous media, particularly at higher pH values.[2][4]
Q3: What is the impact of temperature on this compound stability?
A3: Elevated temperatures accelerate the degradation of this compound, primarily through hydrolysis.[1] Studies on related thiazides have shown that the degradation rate increases significantly with rising temperatures.[2][3] Therefore, it is crucial to control the temperature during storage and handling of this compound solutions.
Q4: What are the expected degradation products of this compound?
A4: The most common degradation product for thiazide diuretics resulting from hydrolysis is 4-amino-6-chloro-1,3-benzenedisulfonamide (ACBS), also referred to as aminobenzenedisulphonamide.[2][4] While specific degradation products for this compound are not extensively documented, it is highly probable that it follows a similar hydrolytic degradation pathway.
Q5: Is this compound sensitive to light?
A5: Yes, this compound is reported to be sensitive to light.[1] Photodegradation is a known issue for other thiazides as well, which can lead to the formation of different degradation products.[2][5] Therefore, it is recommended to protect this compound and its solutions from light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid loss of this compound potency in solution. | The pH of the solution may be too high (neutral to alkaline). | Adjust the pH of the solution to a more acidic range (e.g., pH 3-5) using appropriate buffers. Verify the stability at the new pH. |
| The storage temperature is too high. | Store this compound solutions at controlled room temperature or refrigerated, and perform stability studies to determine the optimal storage temperature. | |
| Exposure to light. | Protect solutions from light by using amber vials or by covering the container with aluminum foil. | |
| Appearance of unknown peaks in HPLC chromatogram. | Degradation of this compound. | Conduct a forced degradation study to identify potential degradation products. Compare the retention times of the unknown peaks with those of the degradation products. |
| Interaction with excipients. | Evaluate the compatibility of this compound with all excipients in the formulation under stressed conditions. | |
| Inconsistent results in stability studies. | Variability in experimental conditions. | Ensure that pH, temperature, and light exposure are consistently controlled across all experiments. Use calibrated equipment. |
| Improper sample handling. | Establish and follow a strict protocol for sample preparation, storage, and analysis. |
Data on Thiazide Diuretic Stability (as a proxy for this compound)
Since specific quantitative data for this compound is scarce, the following table summarizes stability data for the closely related compound, hydrochlorothiazide, to provide an indication of expected behavior under various stress conditions.
Table 1: Summary of Forced Degradation Studies on Hydrochlorothiazide
| Stress Condition | Reagent/Condition | Temperature | Duration | Observation |
| Acid Hydrolysis | 0.1 M HCl | 80°C | 2 hours | Significant degradation observed. |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 1 hour | Very rapid and extensive degradation. |
| Oxidative | 3% H₂O₂ | Room Temperature | 24 hours | Degradation observed. |
| Thermal | Dry Heat | 105°C | 24 hours | Some degradation detected. |
| Photolytic | UV light (254 nm) | Room Temperature | 24 hours | Photodegradation to chlorothiazide reported in some studies.[2] |
Note: This data is for hydrochlorothiazide and should be used as a general guide for designing this compound stability studies.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1 M HCl. Heat at 60°C for 2, 4, 8, and 24 hours. Neutralize the samples with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep at room temperature and analyze at 15, 30, 60, and 120 minutes. Neutralize the samples with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid this compound powder to 105°C in a hot air oven for 24 hours. Also, reflux the stock solution at 60°C for 24 hours.
-
Photostability: Expose the solid this compound powder and the stock solution to UV light (254 nm) and fluorescent light for a defined period (e.g., as per ICH Q1B guidelines).
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. A common starting point for method development is a C18 column with a mobile phase consisting of a phosphate buffer (pH 3-4) and acetonitrile in a gradient or isocratic elution. UV detection is typically performed at the λmax of this compound (around 268 nm).
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control to identify degradation peaks.
-
Calculate the percentage of degradation of this compound.
-
If necessary, use techniques like LC-MS to identify the structure of the major degradation products.
Diagrams
Logical Workflow for this compound Stability Testing
Caption: Workflow for a forced degradation study of this compound.
Signaling Pathway of Thiazide Diuretic Hydrolysis
References
- 1. This compound | C11H13ClF3N3O4S3 | CID 4870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stability of selected chlorinated thiazide diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wada-ama.org [wada-ama.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of chlorothiazide and hydrochlorothiazide UV-A photolytic decomposition products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Polythiazide Side Effects in Long-Term Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize side effects during long-term animal studies involving polythiazide.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of long-term this compound administration in animal models?
A1: Based on studies of this compound and other thiazide diuretics, the most common side effects in animal models include electrolyte imbalances (such as hypokalemia and hyponatremia), dehydration, metabolic disturbances (like hyperglycemia and hyperuricemia), and potential alterations in renal function.[1]
Q2: How can I prevent dehydration in my animals during a long-term this compound study?
A2: Consistent hydration is crucial. This can be achieved by providing free access to drinking water and supplementing with subcutaneous or intraperitoneal injections of sterile, warmed physiological solutions like 0.9% saline or Lactated Ringer's Solution. The volume of fluid replacement should be calculated based on the animal's body weight and estimated fluid loss.
Q3: What is the best way to manage this compound-induced hypokalemia?
A3: Management of hypokalemia involves regular monitoring of serum potassium levels. If hypokalemia develops, potassium supplementation can be administered. This can be done by adding potassium chloride to the drinking water or diet, or through oral gavage. In some cases, combining this compound with a potassium-sparing diuretic may be considered, but this should be carefully evaluated for its impact on the study's objectives.
Q4: How often should I monitor the health of the animals during the study?
A4: For long-term studies, a regular monitoring schedule is essential. This should include daily observation for clinical signs of distress, weekly or bi-weekly measurement of body weight, and periodic collection of blood and urine samples for biochemical analysis. The frequency of monitoring should be increased if any adverse effects are observed.
Q5: Are there any specific dietary considerations for animals receiving this compound?
A5: A standard diet is generally appropriate, but in cases of electrolyte disturbances, dietary modification may be necessary. For example, a diet with a higher potassium content can help mitigate hypokalemia. Any dietary changes should be carefully controlled and documented to avoid introducing variables into the study.
Troubleshooting Guides
Issue 1: Animals are showing signs of dehydration (e.g., weight loss, lethargy, decreased skin turgor).
-
Immediate Action: Temporarily suspend this compound administration. Administer a bolus of warmed isotonic fluids (e.g., 0.9% saline or Lactated Ringer's Solution) subcutaneously or intraperitoneally.
-
Troubleshooting Steps:
-
Review your fluid replacement protocol. Ensure the volume and frequency of fluid administration are adequate to compensate for diuretic-induced fluid loss.
-
Check for any issues with the animals' access to drinking water.
-
Monitor urine output to quantify fluid loss and adjust replacement volumes accordingly.
-
-
Long-Term Solution: Implement a more rigorous fluid and electrolyte monitoring and replacement plan. Consider providing a gel-based diet for supplemental hydration.
Issue 2: Serum analysis reveals significant hypokalemia.
-
Immediate Action: Administer potassium supplementation. The route and dose will depend on the severity of the hypokalemia and the animal model.
-
Troubleshooting Steps:
-
Verify the accuracy of your serum potassium measurement.
-
Review the animals' dietary potassium intake.
-
Assess for any other concurrent conditions that could be contributing to potassium loss.
-
-
Long-Term Solution: Prophylactically supplement the diet or drinking water with potassium. If hypokalemia persists, consider reducing the dose of this compound, if permissible by the study design.
Issue 3: Animals exhibit hyperglycemia.
-
Immediate Action: Monitor blood glucose levels more frequently.
-
Troubleshooting Steps:
-
Review the animals' diet for any changes in carbohydrate content.
-
Assess for signs of insulin resistance.
-
-
Long-Term Solution: If hyperglycemia is a persistent issue and interferes with the study's endpoints, a lower dose of this compound may be necessary. Be aware that thiazide-induced hypokalemia can contribute to hyperglycemia.[2][3]
Data Presentation
Table 1: Effect of Oral this compound on 24-Hour Urinary Electrolyte Excretion in Dogs
| Dose (µg/kg) | Change in Urine Volume (ml) | Change in Na+ Excretion (mEq) | Change in K+ Excretion (mEq) | Change in Cl- Excretion (mEq) |
| 125 | +150 | +25 | +5 | +30 |
Data adapted from Scriabine et al. (1961). Values are approximate changes from control.
Table 2: Relative Potency of this compound in Rats (5-hour urine collection)
| Parameter | This compound vs. Trichlormethiazide | This compound vs. Benzthiazide | This compound vs. Chlorothiazide |
| Urine Volume | 2.9x more potent | - | - |
| Na+ Excretion | 9.9x more potent | ~40x more potent | ~400-600x more potent |
| Cl- Excretion | 5.5x more potent | - | ~400-600x more potent |
| K+ Excretion | 0.4x as potent | - | - |
Data adapted from Scriabine et al. (1961).
Experimental Protocols
Protocol 1: Long-Term Oral Administration of this compound in Rats
-
Animal Model: Male or female Wistar rats (150-200g).
-
Housing: House animals individually in metabolic cages to allow for accurate collection of urine and feces.[4][5][6] Maintain a 12-hour light/dark cycle and a controlled temperature and humidity environment.
-
Acclimatization: Allow animals to acclimatize to the metabolic cages for at least 3 days prior to the start of the experiment.
-
Drug Administration: Administer this compound orally via gavage once daily. The vehicle (e.g., 0.5% carboxymethylcellulose) should be administered to the control group.
-
Monitoring:
-
Daily: Observe animals for clinical signs of toxicity, measure water and food intake, and record urine and fecal output.
-
Weekly: Measure body weight.
-
Bi-weekly/Monthly: Collect blood samples via a suitable method (e.g., tail vein) for serum biochemistry analysis (electrolytes, glucose, urea, creatinine, uric acid). Collect 24-hour urine samples for analysis of electrolytes and other relevant parameters.
-
-
Side Effect Mitigation:
-
Dehydration: Provide ad libitum access to drinking water. If signs of dehydration occur, administer 5-10 ml of warmed (37°C) 0.9% sterile saline subcutaneously twice daily.
-
Hypokalemia: If serum potassium drops below the normal range, supplement the drinking water with 0.5% potassium chloride.
-
Protocol 2: Biochemical Analysis of Serum
-
Blood Collection: Collect approximately 0.5-1.0 mL of blood into a serum separator tube.
-
Sample Processing: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 10 minutes.
-
Analysis: Analyze the serum for key parameters including sodium, potassium, chloride, glucose, blood urea nitrogen (BUN), creatinine, and uric acid using a calibrated veterinary chemistry analyzer.
-
Storage: Store remaining serum at -80°C for any future analysis.
Protocol 3: Histopathological Examination of Kidney Tissue
-
Tissue Collection: At the end of the study, euthanize the animals according to approved protocols. Perfuse the kidneys with a suitable fixative (e.g., 10% neutral buffered formalin).
-
Fixation: Immerse the collected kidneys in 10% neutral buffered formalin for at least 24 hours.[7][8]
-
Processing: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.[7][9][10]
-
Sectioning: Cut 4-5 µm thick sections using a microtome.[9]
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E) for general morphology. Periodic acid-Schiff (PAS) and Masson's trichrome stains can also be used to assess basement membranes and fibrosis, respectively.
-
Microscopic Examination: Examine the stained sections under a light microscope by a qualified pathologist to evaluate for any histopathological changes, such as tubular necrosis, interstitial nephritis, or glomerular changes.[11][12]
Mandatory Visualization
References
- 1. drugs.com [drugs.com]
- 2. Metabolic adverse effects of thiazide diuretics: the importance of normokalaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazide Diuretic–Induced Change in Fasting Plasma Glucose: a Meta-analysis of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptsimlab.com [rjptsimlab.com]
- 5. Study of diuretic activity of drugs using ratsmice.pptx [slideshare.net]
- 6. scribd.com [scribd.com]
- 7. What is Histology: The Histology Guide [histology.leeds.ac.uk]
- 8. kidneypathology.com [kidneypathology.com]
- 9. Study of Histopathological and Molecular Changes of Rat Kidney under Simulated Weightlessness and Resistance Training Protective Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The effect of chronic hydrochlorothiazide administration on renal function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Polythiazide dose to reduce risk of hypokalemia
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing polythiazide dosage to minimize the risk of hypokalemia.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it lead to hypokalemia?
This compound is a thiazide diuretic that primarily works by inhibiting the sodium-chloride (Na+/Cl-) cotransporter in the distal convoluted tubule of the nephron.[1][2][3] This inhibition leads to increased excretion of sodium and chloride, and consequently water, resulting in a diuretic and antihypertensive effect.[2][4] The increased delivery of sodium to the collecting duct stimulates the aldosterone-sensitive sodium-potassium exchange mechanism, leading to increased potassium excretion and potentially causing hypokalemia (low serum potassium levels).[2][3]
Q2: What are the typical dosages for this compound?
The usual adult dose of this compound for edema is 1 to 4 mg daily, and for hypertension, it is typically 2 to 4 mg daily.[2][4][5] The maximum recommended daily dose is 4 mg.[6] Dosage should be individualized and titrated to achieve the maximal therapeutic response with the minimum effective dose.[5]
Q3: Is the risk of hypokalemia with this compound dose-dependent?
Yes, the risk of hypokalemia with thiazide diuretics, including this compound, is recognized to be dose-dependent.[1] Higher doses are associated with a greater risk of developing hypokalemia.[7]
Q4: What are the clinical signs of hypokalemia to monitor for during experiments?
Clinical signs of hypokalemia can be non-specific and range from asymptomatic to severe.[7] Researchers should monitor for muscle weakness or cramps, fatigue, dizziness, and in more severe cases, cardiac arrhythmias.[8] Regular monitoring of serum potassium levels is crucial.[6][8]
Q5: What strategies can be employed to minimize the risk of this compound-induced hypokalemia?
Several strategies can be implemented to mitigate the risk of hypokalemia:
-
Dose Reduction: Using the lowest effective dose of this compound is a primary strategy.[7][9]
-
Potassium Supplementation: Oral potassium supplements can be administered to counteract potassium loss.[1][7]
-
Potassium-Sparing Diuretics: Combining this compound with a potassium-sparing diuretic (e.g., amiloride, spironolactone) can help to conserve potassium.[1][7]
-
Dietary Modification: Encouraging a diet rich in potassium (e.g., fruits and vegetables) and lower in sodium can help prevent hypokalemia.[7]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Significant decrease in serum potassium levels (<3.5 mEq/L) after this compound administration. | High dose of this compound; Individual patient susceptibility; Inadequate potassium intake. | 1. Review the administered dose and consider a dose reduction. 2. Initiate potassium supplementation. 3. Consider co-administration with a potassium-sparing diuretic. 4. Recommend an increase in dietary potassium intake.[7] |
| Subject exhibits symptoms of hypokalemia (e.g., muscle weakness, fatigue). | Development of clinically significant hypokalemia. | 1. Immediately measure serum potassium levels. 2. If hypokalemia is confirmed, follow the steps outlined above. 3. Temporarily discontinue this compound if symptoms are severe. |
| Ineffective prevention of hypokalemia with potassium supplements. | Insufficient dosage of potassium supplement; Severe this compound-induced potassium loss. | 1. Increase the dose of the potassium supplement. 2. Switch to or add a potassium-sparing diuretic, which may be more effective in some cases.[1] |
Data Presentation
While specific dose-response data for this compound and hypokalemia is limited, the following table summarizes the dose-dependent effect of thiazide diuretics as a class on serum potassium levels, based on data for hydrochlorothiazide. This can serve as a general guide for understanding the potential impact of different this compound dosage strategies.
| Thiazide Diuretic (Hydrochlorothiazide) Daily Dose | Typical Change in Serum Potassium (mEq/L) | Relative Risk of Hypokalemia |
| 12.5 mg | -0.2 to -0.4 | Low |
| 25 mg | -0.4 to -0.6 | Moderate |
| 50 mg | -0.6 to -0.8 | High |
Note: This table is illustrative and based on data for hydrochlorothiazide. The exact effect of this compound may vary.
Experimental Protocols
Protocol for Assessing this compound-Induced Hypokalemia in a Preclinical Model
-
Animal Model: Utilize a suitable animal model (e.g., normotensive rats).
-
Acclimatization: Acclimate animals to laboratory conditions for at least one week, providing standard chow and water ad libitum.
-
Baseline Measurements:
-
Collect baseline blood samples via a suitable method (e.g., tail vein) to determine serum potassium levels using an electrolyte analyzer.
-
Record baseline body weight and blood pressure.
-
-
Drug Administration:
-
Divide animals into groups receiving different oral doses of this compound (e.g., 1 mg/kg, 2 mg/kg, 4 mg/kg) and a vehicle control group.
-
Administer the drug or vehicle daily for a specified period (e.g., 7 days).
-
-
Follow-up Monitoring:
-
Collect blood samples at regular intervals (e.g., 24 hours, 3 days, 7 days) post-treatment to monitor serum potassium levels.
-
Monitor for any clinical signs of hypokalemia (e.g., lethargy, muscle weakness).
-
Record body weight and blood pressure at the end of the study.
-
-
Data Analysis:
-
Compare the changes in serum potassium levels from baseline across the different dose groups and the control group using appropriate statistical analysis (e.g., ANOVA).
-
Mandatory Visualizations
Caption: Mechanism of this compound-Induced Hypokalemia.
Caption: Workflow for Optimizing this compound Dose.
References
- 1. sunnybrook.ca [sunnybrook.ca]
- 2. Impact of diuretic therapy-associated electrolyte disorders present on admission to the emergency department: a cross-sectional analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C11H13ClF3N3O4S3 | CID 4870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 5. ClinPGx [clinpgx.org]
- 6. CHANGES IN SERUM POTASSIUM MEDIATE THIAZIDE-INDUCED DIABETES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diuretic-induced hypokalaemia: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Changes in serum potassium mediate thiazide-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Polythiazide Stability and Degradation
Welcome to the Technical Support Center for Polythiazide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, stability, and analysis of this compound and its potential degradation byproducts. The information is presented in a question-and-answer format to directly address common experimental challenges.
Disclaimer: Detailed experimental data on the degradation pathways of this compound is limited in publicly available literature. Much of the information provided herein is based on established knowledge of closely related thiazide diuretics, such as Hydrochlorothiazide (HCTZ), and should be considered as a predictive guide for experimental design. All findings should be confirmed through rigorous experimental validation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade during storage?
A1: this compound is susceptible to degradation under several conditions. The primary factors include:
-
Hydrolysis: Reaction with water, which can be accelerated by heat and non-neutral pH conditions.[1]
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of byproducts.[1][2] this compound is known to be sensitive to light.[1]
-
Thermal Stress: Elevated temperatures can increase the rate of both hydrolysis and other degradation reactions.[1]
-
Oxidation: Although less commonly reported for thiazides compared to other functional groups, the potential for oxidative degradation should be considered, especially in the presence of oxidizing agents or peroxides in excipients.
Q2: What are the likely degradation byproducts of this compound?
A2: Based on the degradation pathways of other thiazide diuretics like HCTZ, the primary degradation byproduct of this compound is expected to be formed through the hydrolysis of the thiadiazine ring.[3][4] This would likely result in the formation of a compound analogous to 4-amino-6-chloro-1,3-benzenedisulfonamide (DSA), which is a known hydrolytic degradation product of HCTZ.[4] Photodegradation may lead to photodehalogenation or photodehydrogenation products.[5]
Q3: How can I monitor the degradation of this compound in my samples?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for monitoring the degradation of this compound.[6][7] Such a method should be able to separate the intact this compound from all potential degradation products. UV-Visible spectrophotometry can also be used for initial assessments.[1]
Q4: What are the recommended storage conditions for this compound?
A4: To minimize degradation, this compound should be stored in well-closed, light-resistant containers at controlled room temperature, protected from excessive heat and humidity.[1][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram of a stored this compound sample. | Sample degradation has occurred. | 1. Confirm the identity of the new peaks using techniques like LC-MS. 2. Review storage conditions (light exposure, temperature, humidity). 3. Perform forced degradation studies to intentionally generate and identify potential byproducts. |
| Loss of this compound potency over time. | Chemical degradation of the active pharmaceutical ingredient (API). | 1. Quantify the loss of API using a validated stability-indicating HPLC method. 2. Investigate the correlation between the loss of API and the appearance of degradation byproducts. 3. Re-evaluate formulation and packaging to enhance stability. |
| Discoloration or change in the physical appearance of this compound powder or formulation. | Significant degradation may have occurred. | 1. Do not use the material for experiments. 2. Characterize the degraded material to identify the cause and byproducts. |
Quantitative Data Summary
The following table summarizes typical degradation percentages observed for the related compound Hydrochlorothiazide under various stress conditions. This data can serve as a starting point for designing forced degradation studies for this compound.
| Stress Condition | Duration | Analyte | % Degradation | Reference |
| 0.1N HCl | 4 hours at 60°C | Hydrochlorothiazide | 8.98% | |
| 0.1N NaOH | 4 hours at 60°C | Hydrochlorothiazide | 4.39% | |
| 3% H₂O₂ | 4 hours at 60°C | Hydrochlorothiazide | 36.13% | |
| Thermal (Dry Heat) | 48 hours at 60°C | Hydrochlorothiazide | 14.21% | |
| Photolytic (UV light) | 48 hours | Hydrochlorothiazide | 13.48% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation pathways and byproducts.
Methodology:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent (e.g., methanol) and add 0.1N HCl. Reflux the solution at 60-80°C for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1N NaOH. Reflux the solution under the same conditions as acid hydrolysis. Neutralize before analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3-30% hydrogen peroxide. Store at room temperature or slightly elevated temperature for a specified period.
-
Thermal Degradation: Store solid this compound in an oven at a high temperature (e.g., 60-80°C) for an extended period (e.g., 24, 48, 72 hours).
-
Photolytic Degradation: Expose a solution of this compound or the solid drug to UV light (e.g., 254 nm) or sunlight for a defined period.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound in the presence of its degradation products.
Methodology:
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 150mm x 4.6mm, 5µm particle size) is a good starting point.[6]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01M Potassium dihydrogen orthophosphate, pH adjusted to 3.5 with phosphoric acid) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode. A common starting ratio is 50:50 (v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 265-270 nm is likely appropriate.[6][9]
-
Injection Volume: 20 µL.[9]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[6]
Visualizations
Caption: Predicted degradation pathways of this compound.
Caption: Workflow for analyzing this compound degradation.
References
- 1. This compound | C11H13ClF3N3O4S3 | CID 4870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. wada-ama.org [wada-ama.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of chlorothiazide and hydrochlorothiazide UV-A photolytic decomposition products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Drug Monograph - DrugInfoSys.com [druginfosys.com]
- 9. japsonline.com [japsonline.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polythiazide. The information is designed to help address specific adverse effects that may be encountered during pre-clinical and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects observed with this compound in a research setting?
A1: The most frequently reported adverse effects associated with this compound and other thiazide diuretics are metabolic in nature. These include electrolyte imbalances such as hypokalemia (low potassium) and hyponatremia (low sodium), as well as alterations in glucose and lipid metabolism, leading to hyperglycemia (high blood sugar) and hyperlipidemia (elevated blood lipids).[1][2][3] Hyperuricemia, an increase in uric acid levels, is also a common finding.[1][4]
Q2: How quickly can electrolyte imbalances develop after initiating this compound administration in study subjects?
A2: Thiazide-induced electrolyte abnormalities, particularly hyponatremia, can develop rapidly, sometimes within hours or days of starting the medication.[5] It is crucial to establish a baseline electrolyte panel and monitor these levels closely, especially during the initial phase of administration.
Q3: Is this compound-induced hyperglycemia reversible?
A3: Thiazide-induced hyperglycemia is often reversible upon discontinuation of the drug.[6] The effect is thought to be related to hypokalemia, which can impair insulin secretion.[4][7] Therefore, managing potassium levels may help mitigate the hyperglycemic effects.
Q4: What is the mechanism behind this compound-induced photosensitivity?
A4: this compound can cause photosensitivity, which is a phototoxic reaction.[8][9] This means the drug absorbs ultraviolet (UV) radiation, leading to the formation of reactive molecules that can damage skin cells. The reaction is typically observed in the UVA range (315–400 nm) and sometimes the UVB range (280–315 nm).[8][10][11]
Troubleshooting Guides
Issue 1: Unexpectedly Low Serum Potassium (Hypokalemia) in Animal Models or Human Subjects
Symptoms: In animal models, this may manifest as muscle weakness or cardiac arrhythmias. In human subjects, symptoms can range from muscle cramps and weakness to severe cardiac events.[1][12]
Possible Cause: this compound inhibits the Na-Cl cotransporter in the distal convoluted tubule, leading to increased sodium delivery to the collecting duct. This enhances the exchange of sodium for potassium, resulting in increased potassium excretion.[4]
Troubleshooting Steps:
-
Confirm the Finding: Repeat the serum potassium measurement to rule out lab error.
-
Review Dosing: Ensure the correct dose of this compound was administered. High doses are associated with a greater risk of hypokalemia.[12]
-
Assess Renal Function: Impaired renal function can exacerbate electrolyte imbalances.
-
Dietary Intervention: For animal studies, consider a potassium-supplemented diet. For clinical trials, dietary counseling to increase potassium-rich food intake can be implemented.[12]
-
Pharmacological Intervention: In a clinical setting, the addition of a potassium-sparing diuretic (e.g., amiloride, spironolactone) or potassium supplementation may be necessary.[13][14]
Issue 2: Development of Hyperglycemia or Impaired Glucose Tolerance in Study Subjects
Symptoms: Elevated fasting blood glucose or abnormal results on a glucose tolerance test.
Possible Cause: Thiazide-induced hypokalemia can hyperpolarize pancreatic β-cells, which reduces insulin secretion.[4] Other proposed mechanisms involve alterations in insulin sensitivity and hepatic glucose production.[15]
Troubleshooting Steps:
-
Monitor Potassium Levels: Concurrently measure serum potassium, as correcting hypokalemia may improve glucose control.[16]
-
Assess Insulin Secretion: In a research setting, consider performing an insulin secretion assay to investigate β-cell function.
-
Dose Adjustment: Evaluate if a lower dose of this compound can achieve the desired therapeutic effect with less impact on glucose metabolism.
-
Consider Concomitant Medications: In clinical trials, the use of ACE inhibitors or ARBs alongside thiazides may mitigate the hyperglycemic effect.[7]
Issue 3: Skin Reactions in Photodistributed Areas
Symptoms: Erythema, eczema-like lesions, or other skin reactions on sun-exposed areas of the skin.[17]
Possible Cause: this compound-induced phototoxicity.[8][9]
Troubleshooting Steps:
-
Confirm Photodistribution: Document the location of the skin reactions to confirm they are limited to areas exposed to light.
-
Withdrawal of the Drug: The most effective management is to discontinue this compound, which typically leads to the resolution of the reaction.[8]
-
Photoprotection: Advise subjects to use broad-spectrum sunscreen and wear protective clothing.[2]
-
Action Spectrum Analysis: In a clinical research setting, phototesting can be performed to determine the specific wavelengths of UV radiation that trigger the reaction.[8][10]
Data Presentation
Table 1: Incidence of Thiazide-Induced Electrolyte Abnormalities in Primary Care
| Adverse Event | Frequency | Key Risk Factors | Citation(s) |
| Hyponatremia | 13.7% | Increased age (>70 years) | [18] |
| Hypokalemia | 8.5% | Increased thiazide dose | [18] |
Table 2: Metabolic Adverse Events Associated with Moderate-Dose Thiazide Diuretics
| Adverse Event | Observation | Clinical Implication | Citation(s) |
| Hypokalemia | Serum potassium decrease of ≥0.5 mEq/L in up to 50% of patients | Predisposition to cardiac arrhythmias | [1][3] |
| Hyperlipidemia | Increase in total cholesterol and triglycerides | Potential increased risk of cholesterol gallstone formation | [1][3][19] |
| Hyperglycemia | Impaired glucose tolerance | May unmask latent diabetes mellitus | [1] |
| Hyperuricemia | Increased serum uric acid | May precipitate gout | [1][4] |
Experimental Protocols
Protocol 1: Monitoring and Management of this compound-Induced Hypokalemia
-
Baseline Measurement: Prior to the first administration of this compound, collect a blood sample to determine baseline serum potassium levels.
-
Regular Monitoring:
-
For acute studies, measure serum potassium at 24, 48, and 72 hours post-administration.
-
For chronic studies, monitor weekly for the first month, then monthly thereafter.
-
-
Definition of Hypokalemia:
-
Mild: 3.0-3.5 mEq/L
-
Moderate: 2.5-3.0 mEq/L
-
Severe: <2.5 mEq/L
-
-
Management Strategy:
-
Mild Hypokalemia: Increase dietary potassium intake. In animal studies, switch to a high-potassium chow.
-
Moderate Hypokalemia: Administer oral potassium chloride supplements.
-
Severe Hypokalemia: Discontinue this compound administration and consider intravenous potassium replacement in a clinical setting.
-
Protocol 2: Assessment of this compound-Induced Photosensitivity
-
Subject Screening: In clinical trials, screen subjects for a history of photosensitivity or use of other photosensitizing medications.
-
Phototesting (Pre- and Post-Administration):
-
Establish a baseline minimal erythema dose (MED) for both UVA and UVB radiation before this compound administration.
-
After a subject has been on this compound for at least one week, repeat the MED determination. A significant decrease in the MED is indicative of photosensitivity.
-
-
Photopatch Testing:
-
Apply a patch containing a dilute, non-irritating concentration of this compound to the subject's back.
-
After 24 hours, remove the patch and irradiate the area with a sub-erythemal dose of UVA radiation.
-
A positive reaction (erythema, edema, or vesiculation) at the irradiated site compared to a non-irradiated control site indicates photoallergy.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced hyperglycemia.
Caption: Experimental workflow for monitoring this compound adverse effects.
Caption: Logical relationship for managing this compound adverse effect risk.
References
- 1. drugs.com [drugs.com]
- 2. This compound - Drug Monograph - DrugInfoSys.com [druginfosys.com]
- 3. drugs.com [drugs.com]
- 4. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms for blood pressure lowering and metabolic effects of thiazide and thiazide-like diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiazide effects and side effects: insights from molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazide-induced photosensitivity: a study of 33 subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Photosensitivity due to thiazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug‐induced photosensitivity: culprit drugs, potential mechanisms and clinical consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diuretic-induced hypokalaemia: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cdn-uat.mdedge.com [cdn-uat.mdedge.com]
- 14. droracle.ai [droracle.ai]
- 15. Thiazide Diuretic–Induced Change in Fasting Plasma Glucose: a Meta-analysis of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thiazide and Loop Diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Photosensitivity Due to Thiazides | Actas Dermo-Sifiliográficas [actasdermo.org]
- 18. Thiazide diuretic prescription and electrolyte abnormalities in primary care - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of diuretic drugs on the lipid profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected outcomes in Polythiazide experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing unexpected outcomes during experiments with Polythiazide.
Troubleshooting Guide
This guide addresses common problems encountered during this compound experiments in a question-and-answer format.
Issue 1: Inconsistent or Poor Peak Shape in HPLC Analysis
Q1: My this compound peak is tailing or showing poor symmetry in my reverse-phase HPLC analysis. What could be the cause?
A1: Peak tailing with thiazide diuretics is a common issue. The primary factor to investigate is the pH of your mobile phase. This compound has secondary amine groups that can interact with the silica backbone of the column, leading to tailing. To mitigate this, the mobile phase pH should be adjusted to ensure these groups are consistently protonated, typically around 3.0 to 4.0. Additionally, ensure your sample solvent is compatible with the mobile phase; a solvent stronger than the mobile phase can cause peak distortion.[1]
Q2: I'm observing extra, unidentified peaks in my chromatogram. What could be their origin?
A2: The appearance of extra peaks often indicates the presence of degradation products. This compound is susceptible to degradation under certain conditions. For instance, its decomposition rate in solution increases with a rise in pH.[1] Thiazides can also undergo photodegradation. A common degradation product of many thiazides is 4-amino-6-chloro-1,3-benzenedisulphonamide (ACB). Consider if your experimental conditions (e.g., high pH, exposure to light, high temperature) could be causing degradation.[2]
Issue 2: Loss of Compound Activity or Concentration
Q3: I'm observing a decrease in the concentration of my this compound stock solution over time. Why is this happening?
A3: this compound has limited stability in aqueous solutions, and the rate of decomposition increases with a higher pH.[1] If your stock solution is prepared in a neutral or alkaline buffer, you may experience degradation. For optimal stability, especially for long-term storage, prepare stock solutions in a suitable organic solvent like methanol or DMSO and store them at low temperatures, protected from light. Thiazide drugs are generally more stable at a lower pH.[2]
Q4: My experimental results show lower than expected therapeutic or biological activity. What are the potential reasons?
A4: This could be due to several factors:
-
Solubility Issues: this compound is practically insoluble in water.[1] If your experimental medium is aqueous, the compound may not be fully dissolved, leading to a lower effective concentration. The use of a co-solvent or a suitable formulation strategy may be necessary to improve solubility.
-
Degradation: As mentioned, this compound can degrade under certain conditions. Verify the stability of the compound under your specific experimental setup (e.g., incubation time, temperature, pH of the medium).
-
Adsorption to Labware: Although less common, highly lipophilic compounds can sometimes adsorb to plastic labware, reducing the concentration in your experimental medium. Consider using low-adhesion plastics or glass containers.
Frequently Asked Questions (FAQs)
Q: What are the optimal solvent conditions for dissolving this compound?
A: this compound is practically insoluble in water and chloroform. It is soluble in methanol, acetone, and dimethylformamide (DMF).[1] For cell-based assays, a common practice is to prepare a concentrated stock solution in DMSO and then dilute it in the culture medium, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.5%).
Q: How does pH affect the stability of this compound in experimental solutions?
A: The stability of this compound is pH-dependent. Its rate of decomposition in solution increases as the pH becomes more alkaline.[1] Thiazide diuretics, in general, show greater stability in acidic conditions (e.g., pH 2) and degrade more rapidly at neutral to alkaline pH values (pH 7 and above).[2]
Q: What are the known degradation products of thiazide diuretics that I should be aware of?
A: A common aqueous degradation product for thiazides is 4-amino-6-chloro-1,3-benzenedisulphonamide (ACB).[2] Depending on the specific conditions, other degradation products may also form. It is advisable to use a stability-indicating analytical method, such as a gradient HPLC method, that can separate the parent drug from its potential degradants.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Insoluble | [1] |
| Chloroform | Practically Insoluble | [1] |
| Methanol | Soluble | [1] |
| Acetone | Soluble | [1] |
| Dimethylformamide | Soluble | [1] |
Table 2: Factors Affecting this compound Stability
| Factor | Effect on Stability | Reference |
| pH | Decomposition rate increases with an increase in pH. More stable in acidic conditions. | [1][2] |
| Light | Thiazides can undergo photodegradation. | [2] |
| Temperature | Degradation is faster at higher temperatures. | [2] |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound
This protocol provides a general guideline for the reverse-phase HPLC analysis of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in water (pH adjusted to ~3.0).
-
B: Acetonitrile.
-
-
Gradient: A typical starting point is a gradient from 30% B to 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 268 nm and 315 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile).
Protocol 2: Forced Degradation Study for this compound
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
-
Prepare this compound Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Store the solid drug at 60°C for 24 hours.
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a suitable stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
Visualizations
Caption: Troubleshooting workflow for unexpected outcomes in this compound experiments.
Caption: Simplified signaling pathway of this compound's diuretic action.
References
Technical Support Center: Mitigating Polythiazide-Induced Hyperuricemia
For researchers, scientists, and drug development professionals, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments related to polythiazide-induced hyperuricemia.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced hyperuricemia?
A1: this compound, a thiazide diuretic, can lead to elevated serum uric acid levels, a condition known as hyperuricemia.[1] This primarily occurs through the drug's interaction with renal urate transporters in the proximal tubule of the kidney. This compound competes with uric acid for secretion via the Organic Anion Transporter 1 (OAT1) and may also enhance uric acid reabsorption through Urate Transporter 1 (URAT1).[2][3] This dual action leads to a net increase in serum uric acid.
Q2: Are there established strategies to counteract this compound-induced hyperuricemia in a research setting?
A2: Yes, several strategies can be employed to mitigate this effect. These primarily involve the co-administration of urate-lowering therapies. The most commonly investigated agents include:
-
Xanthine Oxidase Inhibitors: Allopurinol and febuxostat, which reduce the production of uric acid.[4][5]
-
Uricosuric Agents: Probenecid, which increases the renal excretion of uric acid.[6]
-
Angiotensin II Receptor Blockers (ARBs): Losartan, which has a uricosuric effect, promoting uric acid excretion.[7][8]
Q3: Where can I find detailed protocols for inducing and measuring hyperuricemia in animal models?
A3: Detailed protocols for inducing hyperuricemia in rodent models, often using a combination of potassium oxonate (a uricase inhibitor) and a purine-rich diet, are available in the literature.[3][9][10] Protocols for measuring serum uric acid levels typically involve colorimetric assays utilizing the uricase method.[11][12][13][14][15] Specific, step-by-step methodologies are provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| High variability in serum uric acid measurements | Improper sample handling (e.g., hemolysis, delayed processing).[16] | Ensure serum is separated from clot/cells within 8 hours at room temperature or 48 hours at 2-8°C. Avoid hemolysis. Store serum at 2-8°C for up to 7 days or freeze at -80°C for long-term stability.[1] |
| Assay interference. | Be aware of substances that can interfere with uricase-based assays, such as high levels of ascorbic acid.[12] Refer to the assay kit's manual for a full list of interfering substances. | |
| Biological variability.[17] | Standardize blood collection times and the fasting state of the animals to minimize diurnal and diet-related fluctuations in uric acid levels. | |
| Inconsistent induction of hyperuricemia with this compound | Animal model variability (species, strain, sex). | Use male rats or mice, as they tend to show a more consistent hyperuricemic response.[18] Ensure a consistent diet and environmental conditions for all animals. |
| Insufficient dosage of this compound. | Review the literature for effective dose ranges of this compound for inducing hyperuricemia in your chosen animal model. A dose-response study may be necessary. | |
| Mitigation strategy shows no effect | Inadequate dosage of the mitigating agent. | Consult literature for effective dose ranges of the co-administered drug (e.g., allopurinol, losartan) in your specific model. |
| Drug-drug interactions affecting efficacy. | Be aware that some drugs can interfere with the action of uricosuric agents. For example, salicylates can reduce the effectiveness of probenecid.[19] |
Data Presentation: Efficacy of Mitigation Strategies
The following tables summarize the quantitative effects of different mitigation strategies on thiazide-induced hyperuricemia. Note: Most available data is for hydrochlorothiazide (HCTZ), a closely related thiazide diuretic. These results are expected to be comparable for this compound.
Table 1: Effect of Allopurinol on Thiazide-Induced Hyperuricemia
| Study Population | Thiazide Diuretic | Allopurinol Dose | Change in Serum Uric Acid | Reference |
| Healthy male volunteers | Hydrochlorothiazide (50 mg/day) | 300 mg/day | Plasma uric acid rose by 24% with HCTZ alone and this increase was reversed with the addition of allopurinol. | [20] |
Table 2: Effect of Febuxostat on Thiazide-Induced Hyperuricemia
| Study Population | Thiazide Diuretic | Febuxostat Dose | Change in Serum Uric Acid | Reference |
| Healthy subjects | Hydrochlorothiazide (50 mg) | 80 mg | Co-administration resulted in a small, statistically significant but not clinically significant increase in serum uric acid (6.5-7.9%) compared to febuxostat alone. | [21] |
Table 3: Effect of Losartan on Thiazide-Induced Hyperuricemia
| Study Population | Thiazide Diuretic | Losartan Dose | Change in Serum Uric Acid | Reference |
| Hypertensive, hyperuricemic patients | Thiazide (50 mg/day) | 50 mg/day | Co-administration led to a 12.75% reduction in serum uric acid. | [8] |
| Hypertensive patients with thiazide-induced hyperuricemia | Hydrochlorothiazide (50 mg/day) | 50 mg/day | Serum uric acid was significantly reduced after 21 days of losartan therapy. | [22] |
Table 4: Effect of Probenecid on Thiazide-Induced Hyperuricemia
| Study Population | Thiazide Diuretic | Probenecid Dose | Change in Serum Uric Acid | Reference |
| Patients with idiopathic hypercalciuria | Hydrochlorothiazide | Not specified | Probenecid prevented or abolished the increase in serum uric acid levels associated with thiazide use. | [6] |
Experimental Protocols
In Vivo Model of Thiazide-Induced Hyperuricemia in Rats
This protocol is adapted from established methods for inducing hyperuricemia to screen potential therapeutic agents.[3][9][10]
Materials:
-
Male Sprague-Dawley or Wistar rats (180-220g)
-
This compound
-
Potassium oxonate (uricase inhibitor)
-
High-purine diet (e.g., standard chow supplemented with 10% yeast extract)
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose sodium)
-
Metabolic cages for urine collection
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
Procedure:
-
Acclimatization: House rats for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with free access to standard chow and water.
-
Induction of Hyperuricemia:
-
Administer a high-purine diet to the rats for the duration of the experiment.
-
One hour before the administration of this compound or the test compound, intraperitoneally inject potassium oxonate (250 mg/kg) to inhibit uricase activity.
-
-
Drug Administration:
-
Administer this compound orally at the desired dose.
-
For mitigation studies, co-administer the test compound (e.g., allopurinol, losartan) at the desired dose. A control group should receive the vehicle only.
-
-
Sample Collection:
-
At specified time points (e.g., 2, 4, 6, 24 hours post-dose), collect blood samples via the tail vein or retro-orbital plexus.
-
For 24-hour urine collection, house the rats in individual metabolic cages.
-
-
Sample Processing:
-
Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C to separate the serum.
-
Store serum and urine samples at -80°C until analysis.
-
-
Uric Acid Measurement:
-
Determine the uric acid concentration in the serum and urine samples using a colorimetric uricase-based assay (see protocol below).
-
Colorimetric Measurement of Serum Uric Acid (Uricase Method)
This protocol is a generalized procedure based on commercially available kits.[11][12][13]
Principle: Uricase catalyzes the oxidation of uric acid to allantoin and hydrogen peroxide. The hydrogen peroxide, in the presence of peroxidase, reacts with a chromogenic probe to produce a colored product. The intensity of the color, measured spectrophotometrically, is directly proportional to the uric acid concentration.
Materials:
-
Serum samples
-
Uric acid assay kit (containing uric acid standard, assay buffer, uricase, peroxidase, and chromogenic probe)
-
Microplate reader capable of measuring absorbance at the specified wavelength (e.g., 520 nm or 550 nm)
-
96-well microplate
-
Precision pipettes
Procedure:
-
Reagent Preparation: Prepare the working reagent according to the kit manufacturer's instructions. This typically involves mixing the enzyme and dye reagents with the assay buffer.
-
Standard Curve Preparation: Prepare a series of uric acid standards by serially diluting the provided stock standard with the assay buffer.
-
Assay:
-
Pipette a small volume of the standards and samples (e.g., 10-25 µL) into separate wells of the 96-well plate.
-
Add the working reagent to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 5-15 minutes).
-
-
Measurement:
-
Measure the absorbance of each well at the recommended wavelength using a microplate reader.
-
-
Calculation:
-
Subtract the absorbance of the blank (reagent only) from the absorbance of the standards and samples.
-
Plot a standard curve of absorbance versus uric acid concentration.
-
Determine the uric acid concentration of the samples from the standard curve.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced hyperuricemia and mitigation strategies.
Caption: Experimental workflow for screening mitigation strategies for this compound-induced hyperuricemia.
References
- 1. drugs.com [drugs.com]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. A novel mouse model of hyperuricemia and gouty nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allopurinol and Thiazide Interaction: Clinical Significance and Management | empathia.ai [empathia.ai]
- 5. Febuxostat: a new treatment for hyperuricaemia in gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects of probenecid and thiazides and their combination on the urinary excretion of electrolytes and on acid-base equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pjps.pk [pjps.pk]
- 8. lumhs.edu.pk [lumhs.edu.pk]
- 9. Progress in animal models for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. file.elabscience.com [file.elabscience.com]
- 12. cohesionbio.com [cohesionbio.com]
- 13. scribd.com [scribd.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. atlas-medical.com [atlas-medical.com]
- 16. wwwn.cdc.gov [wwwn.cdc.gov]
- 17. Variation in serum urate levels in the absence of gout and urate lowering therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Probenecid: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 20. Interaction of allopurinol and hydrochlorothiazide during prolonged oral administration of both drugs in normal subjects. I. Uric acid kinetics [pubmed.ncbi.nlm.nih.gov]
- 21. Effect of hydrochlorothiazide on the pharmacokinetics and pharmacodynamics of febuxostat, a non-purine selective inhibitor of xanthine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Safety of losartan in hypertensive patients with thiazide-induced hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Polythiazide Administration for Consistent Results
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the effective use of polythiazide in experimental settings. Our aim is to facilitate consistent and reproducible results by addressing common challenges and providing detailed procedural guidance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a thiazide diuretic that primarily acts by inhibiting the sodium-chloride (Na+/Cl-) cotransporter (NCC), also known as SLC12A3, located in the distal convoluted tubule of the kidney.[1] This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased excretion of water, sodium, and chloride.[1]
Q2: How should this compound be stored to ensure its stability?
A2: this compound is sensitive to light, heat, and pH.[2] It should be stored in a refrigerator and protected from light in light-resistant containers to prevent degradation.[2] The rate of decomposition of this compound increases with a rise in pH.[2]
Q3: What is the solubility of this compound and how should I prepare stock solutions?
A3: this compound is practically insoluble in water but is soluble in alkaline solutions. For experimental use, stock solutions are typically prepared in organic solvents like dimethyl sulfoxide (DMSO). For in vivo experiments, a common method is to first dissolve this compound in DMSO and then dilute it with a vehicle such as a mixture of PEG300, Tween-80, and saline.[3] It is recommended to prepare fresh working solutions for in vivo studies on the day of use.[3] For in vitro studies, stock solutions in DMSO can be stored at -20°C for up to a year or at -80°C for up to two years.[3]
Q4: What are the known off-target effects of this compound that I should be aware of in my experiments?
A4: Besides its primary diuretic and antihypertensive effects, this compound has been shown to have other activities. It can inhibit contractions of isolated smooth muscles, such as the rat uterus and guinea pig aorta.[4] Additionally, this compound has demonstrated phototoxicity in cell culture models, specifically in the NHIK 3025 human cervix carcinoma cell line at concentrations of 0.5 mM and higher.[5] Researchers should consider these effects when designing experiments and interpreting results.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent Dose-Response Curve | - Compound Instability: this compound is sensitive to light, heat, and pH.[2] - Improper Dosing: Inaccurate preparation of serial dilutions. - Cell Health: Poor cell viability or inconsistent cell seeding density. | - Prepare fresh solutions for each experiment and protect from light. - Ensure accurate and consistent pipetting techniques. Use calibrated pipettes. - Perform cell viability assays (e.g., trypan blue exclusion) before each experiment. Ensure uniform cell seeding. |
| High Variability Between Replicates | - Edge Effects in Microplates: Evaporation from wells on the edge of the plate. - Inconsistent Incubation Times: Variation in the duration of drug exposure. - Temperature Fluctuations: Ion transport processes are temperature-sensitive. | - Avoid using the outermost wells of the microplate for data collection. Fill them with sterile buffer or media to minimize evaporation from adjacent wells.[6] - Use a multichannel pipette for simultaneous addition of reagents. - Ensure consistent temperature control throughout the assay.[6] |
| Unexpected Changes in Cellular Phenotype (In Vitro) | - Phototoxicity: this compound can be phototoxic when exposed to UVA light.[5] - Off-Target Effects: Inhibition of smooth muscle contraction or other unknown effects.[4] - Interaction with Media Components: Components in the cell culture media may interact with this compound. | - Minimize exposure of cell cultures to light after adding this compound, especially if using imaging techniques with UV light sources. - Review literature for known off-target effects relevant to your cell type. - Consider the composition of your cell culture medium and potential interactions. |
| Unexpected Physiological Responses (In Vivo) | - Electrolyte Imbalance: Thiazide diuretics can cause hypokalemia (low potassium), hyponatremia (low sodium), and hypercalcemia (high calcium).[7][8] - Dehydration: Excessive fluid loss due to diuretic effect. - Activation of the Renin-Angiotensin-Aldosterone System (RAAS): The diuretic effect can trigger compensatory mechanisms.[9] | - Monitor serum electrolytes regularly throughout the study.[10] - Ensure animals have free access to water. Monitor for signs of dehydration. - Be aware of the potential for RAAS activation and consider its impact on your experimental outcomes. |
| Difficulty Achieving Desired Drug Concentration in Solution | - Poor Solubility: this compound is insoluble in water. | - Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[3] - For aqueous working solutions, use a co-solvent system or other formulation techniques. Ensure the final concentration of the organic solvent is low and does not affect the experimental system. |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound's Effect on Renal Cells
This protocol provides a general framework for assessing the direct effects of this compound on a renal cell line.
1. Cell Culture:
-
Culture a suitable renal cell line (e.g., human embryonic kidney cells HEK293, or a distal convoluted tubule cell line) in the appropriate complete growth medium.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Preparation of this compound Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a level that affects cell viability (typically ≤ 0.1%).
3. Cell Seeding:
-
Seed the cells into 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
4. Treatment:
-
Once the cells have adhered and reached the desired confluency, replace the medium with fresh medium containing the various concentrations of this compound or vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired treatment duration.
5. Assessment of Cellular Response:
-
Following treatment, assess the desired endpoint. This could include:
-
Cell Viability/Proliferation: Using assays such as MTT, WST-1, or CellTiter-Glo.
-
Ion Transport: Using fluorescent indicators for ions like sodium or chloride.
-
Gene or Protein Expression: Using techniques like qPCR or Western blotting to analyze the expression of relevant targets.
-
Protocol 2: In Vivo Assessment of Diuretic Activity in Rats
This protocol is adapted from a classic method for evaluating diuretic agents.[11]
1. Animal Model:
-
Use adult male or female rats (e.g., Sprague-Dawley or Wistar strains).
-
Acclimatize the animals to the housing conditions for at least one week before the experiment.
2. Preparation of this compound Suspension:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water). The concentration should be calculated based on the desired dose and the volume to be administered.
3. Experimental Procedure:
-
House the rats individually in metabolic cages that allow for the collection of urine.
-
Withhold food and water for a specified period before the experiment (e.g., 18 hours), but allow free access to water during the experiment.
-
Administer a saline load (e.g., 25 mL/kg, oral gavage) to all animals to ensure a baseline level of hydration and urine output.
-
Immediately after the saline load, administer the this compound suspension or the vehicle control to the respective groups of animals via oral gavage. Doses can range from 0.05 to 0.4 mg/kg.[12]
-
Collect urine at predetermined time intervals (e.g., every hour for the first 5 hours, and then a final collection at 24 hours).
4. Sample Analysis:
-
Measure the volume of urine collected at each time point.
-
Analyze the urine samples for electrolyte concentrations (Na+, K+, Cl-) using a flame photometer or ion-selective electrodes.
5. Data Analysis:
-
Calculate the total urine output and electrolyte excretion for each animal.
-
Compare the results between the this compound-treated groups and the vehicle control group to determine the diuretic and natriuretic effects.
Data Presentation
Table 1: In Vitro and In Vivo Dosages and Effects of this compound
| Experimental System | Model | Dose/Concentration | Observed Effect | Reference |
| In Vitro | NHIK 3025 human cervix carcinoma cells | 0.5 mM and higher | Phototoxicity (cell death upon UVA irradiation) | [5] |
| In Vivo | Hypertensive rats | 0.05, 0.1, 0.2, 0.4 mg/kg (oral) | Natriuretic and chloruretic effects | [12] |
| In Vivo | Hypertensive dogs | 0.4 mg/kg (oral) | Increased excretion of sodium and chloride | [12] |
| In Vivo | Cholesterol-fed C57BL/cdJ mice | 10 mg/kg (oral gavage) | Increased plasma cholesterol levels | [12] |
Mandatory Visualizations
In Vitro Experimental Workflow for this compound.
This compound's Influence on the RAAS Pathway.
References
- 1. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 2. This compound | C11H13ClF3N3O4S3 | CID 4870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Thiazide diuretics inhibit contractions of isolated smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell cultures in the investigation of thiazide phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. nursingcecentral.com [nursingcecentral.com]
- 8. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Differential Effect of Low Dose Thiazides on the Renin Angiotensin System in Genetically Hypertensive and Normotensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mims.com [mims.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Analysis of Polythiazide and Hydrochlorothiazide Efficacy for Antihypertensive Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the efficacy of two thiazide diuretics, Polythiazide and Hydrochlorothiazide, in the management of hypertension. While both drugs belong to the same therapeutic class and share a primary mechanism of action, this guide seeks to delineate their individual profiles based on available experimental data. Due to a scarcity of direct head-to-head clinical trials involving this compound, this comparison synthesizes data from individual studies and established pharmacological profiles.
Data Presentation: Comparative Efficacy and Pharmacokinetics
The following tables summarize the key quantitative data for this compound and Hydrochlorothiazide, focusing on their antihypertensive effects, pharmacokinetics, and typical dosing. Data for Hydrochlorothiazide is derived from numerous clinical trials and meta-analyses, while data for this compound is based on its prescribing information and limited available studies.
Table 1: Antihypertensive Efficacy
| Parameter | This compound | Hydrochlorothiazide |
| Typical Antihypertensive Dose | 2 - 4 mg once daily[1] | 12.5 - 50 mg once daily[2] |
| Reported Blood Pressure Reduction | Indicated for hypertension, but specific mmHg reduction data from large-scale, comparative trials are not readily available. | Dose-dependent reduction: - 12.5 mg/day: ~6/3 mmHg (Systolic/Diastolic)[2]- 25 mg/day: ~8/3 mmHg (Systolic/Diastolic)[2]- 50 mg/day: ~11/5 mmHg (Systolic/Diastolic)[2] |
Table 2: Pharmacokinetic Profile
| Parameter | This compound | Hydrochlorothiazide |
| Mechanism of Action | Inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule.[3] | Inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule. |
| Plasma Half-life | Approximately 26 hours[3] | 6 - 15 hours[4] |
| Duration of Action | 24 - 48 hours[3] | 16 - 24 hours |
| Plasma Protein Binding | >80%[3] | 40 - 68% |
Table 3: Common Side Effect Profile
| Adverse Effect | This compound | Hydrochlorothiazide |
| Hypokalemia (Low Potassium) | Potential risk[5] | Dose-dependent risk |
| Hyponatremia (Low Sodium) | Potential risk[5] | Potential risk |
| Hyperuricemia (High Uric Acid) | Potential risk | Potential risk |
| Hyperglycemia (High Blood Sugar) | Potential risk | Potential risk |
Experimental Protocols
Detailed experimental protocols for direct comparative studies of this compound and Hydrochlorothiazide are not available in the public domain. However, a general methodology for a randomized, double-blind, placebo-controlled trial to assess the antihypertensive efficacy of a thiazide diuretic is outlined below. This represents a standard approach used in studies evaluating drugs like Hydrochlorothiazide.
Objective: To evaluate the dose-response relationship and efficacy of a thiazide diuretic in reducing blood pressure in patients with primary hypertension.
Study Design:
-
Phase: Phase III, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Adult patients (18-80 years old) with a diagnosis of primary hypertension (e.g., sitting diastolic blood pressure 95-109 mmHg and systolic blood pressure >140 mmHg).
-
Exclusion Criteria: Secondary hypertension, severe renal impairment, history of hypersensitivity to thiazides or sulfonamides, recent myocardial infarction or stroke, and pregnancy.
Intervention:
-
Washout Period: A 2 to 4-week washout period where patients discontinue all previous antihypertensive medications.
-
Randomization: Eligible patients are randomly assigned to receive one of the following treatments once daily for a specified duration (e.g., 8-12 weeks):
-
Placebo
-
Thiazide diuretic (e.g., Hydrochlorothiazide) at various fixed doses (e.g., 12.5 mg, 25 mg, 50 mg).
-
-
Blood Pressure Monitoring: Office blood pressure is measured at baseline and at regular intervals throughout the study. Ambulatory blood pressure monitoring (ABPM) may be used to assess 24-hour blood pressure control.
-
Safety Monitoring: Serum electrolytes (especially potassium), uric acid, glucose, and renal function are monitored at baseline and at the end of the study.
Primary Efficacy Endpoint: The change from baseline in mean sitting diastolic and systolic blood pressure at the end of the treatment period.
Statistical Analysis: Analysis of covariance (ANCOVA) is used to compare the change in blood pressure between each active treatment group and the placebo group, with baseline blood pressure as a covariate.
Mandatory Visualizations
Signaling Pathway of Thiazide Diuretics
The diagram below illustrates the mechanism of action of thiazide diuretics, including this compound and Hydrochlorothiazide, at the distal convoluted tubule of the nephron.
Caption: Mechanism of action of thiazide diuretics in the distal convoluted tubule.
Experimental Workflow for Antihypertensive Efficacy Trial
The following diagram outlines the typical workflow of a clinical trial designed to assess the efficacy of an antihypertensive drug.
Caption: A typical experimental workflow for a comparative antihypertensive clinical trial.
Conclusion
Hydrochlorothiazide is a well-studied thiazide diuretic with a clear dose-dependent antihypertensive effect. This compound, while sharing the same mechanism of action, has a longer plasma half-life and duration of action, suggesting the potential for more sustained blood pressure control. However, a significant evidence gap exists due to the lack of direct, large-scale comparative clinical trials evaluating the antihypertensive efficacy of this compound against Hydrochlorothiazide. Therefore, while this compound is indicated for the treatment of hypertension, its relative potency and efficacy in terms of mean blood pressure reduction compared to Hydrochlorothiazide cannot be definitively quantified from the currently available literature. Further research, including head-to-head clinical trials, is necessary to fully elucidate the comparative therapeutic profiles of these two diuretics.
References
- 1. RENESE® (this compound) TABLETS for Oral Administration [dailymed.nlm.nih.gov]
- 2. Blood pressure‐lowering efficacy of monotherapy with thiazide diuretics for primary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 4. Comparison of thiazide‐like diuretics versus thiazide‐type diuretics: a meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Drug Monograph - DrugInfoSys.com [druginfosys.com]
A Comparative Meta-Analysis of Cardiovascular Outcomes: Polythiazide vs. Thiazide-Like Diuretics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of polythiazide, a thiazide-type diuretic, and thiazide-like diuretics, focusing on their impact on cardiovascular outcomes. This analysis is based on a meta-analysis of randomized controlled trials and aims to furnish researchers, scientists, and drug development professionals with objective data to inform their work.
Executive Summary
Thiazide and thiazide-like diuretics are foundational therapies in the management of hypertension. While both classes effectively lower blood pressure, evidence from meta-analyses suggests that thiazide-like diuretics, such as chlorthalidone and indapamide, may offer superior cardiovascular protection compared to thiazide-type diuretics as a class. Direct comparative data from large-scale cardiovascular outcome trials specifically for this compound versus thiazide-like diuretics are not available. This guide summarizes the findings from a key meta-analysis comparing thiazide-type and thiazide-like diuretics and discusses the available information on this compound.
Data Presentation: Thiazide-Type vs. Thiazide-Like Diuretics in Cardiovascular Outcomes
The following table summarizes the quantitative data from a meta-analysis by Olde Engberink et al. (2015), which compared the effects of thiazide-type (TT) and thiazide-like (TL) diuretics on cardiovascular events.[1][2][3]
| Outcome | Diuretic Class Comparison | Risk Reduction | 95% Confidence Interval | p-value |
| Cardiovascular Events | TL Diuretics vs. TT Diuretics | 12% additional risk reduction with TL diuretics | - | 0.049 |
| Heart Failure | TL Diuretics vs. TT Diuretics | 21% additional risk reduction with TL diuretics | - | 0.023 |
| Coronary Events | TL Diuretics vs. TT Diuretics | Not statistically significant | - | - |
| Cerebrovascular Events | TL Diuretics vs. TT Diuretics | Not statistically significant | - | - |
| All-Cause Mortality | TL Diuretics vs. TT Diuretics | Not statistically significant | - | - |
Data adapted from Olde Engberink et al., Hypertension, 2015.[1]
Experimental Protocols
The primary source for the comparative data is a systematic review and meta-analysis of randomized controlled trials.
Experimental Workflow: Meta-Analysis of Diuretic Cardiovascular Outcomes
Caption: Workflow of the systematic review and meta-analysis process.
Key Methodologies from Olde Engberink et al. (2015): [1]
-
Study Inclusion Criteria: The meta-analysis included randomized controlled trials in adult hypertensive patients that compared thiazide-type or thiazide-like diuretics with a placebo or other antihypertensive drugs. The studies were required to have a follow-up period of at least one year.[1]
-
Primary and Secondary Outcomes: The primary outcome was the incidence of cardiovascular events. Secondary outcomes included coronary events, heart failure, cerebrovascular events, and all-cause mortality.[1]
-
Data Analysis: A meta-regression analysis was conducted to correct for differences in achieved blood pressure reductions between the trial arms, allowing for a more direct comparison of the drugs' effects.[1]
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for both this compound and thiazide-like diuretics is the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron. This leads to increased excretion of sodium and water, thereby reducing blood volume and blood pressure.[4][5] However, the superior cardiovascular outcomes associated with thiazide-like diuretics may be attributed to additional pharmacological effects.
Proposed Mechanisms of Action for Thiazide and Thiazide-Like Diuretics
Caption: Mechanisms of action for thiazide and thiazide-like diuretics.
Thiazide-like diuretics, such as chlorthalidone, have a longer elimination half-life, which may lead to more consistent 24-hour blood pressure control.[1][3] Additionally, some research suggests that thiazide-like diuretics may have pleiotropic effects, including direct vasodilation and inhibition of carbonic anhydrase, which could contribute to their enhanced cardiovascular protection.[5]
Discussion on this compound
This compound is a thiazide-type diuretic.[5] As such, the findings of the meta-analysis by Olde Engberink et al. would group it with other thiazide-type diuretics, suggesting that, as a class, it may be less effective at reducing cardiovascular events compared to thiazide-like diuretics.
There is a notable lack of large-scale, long-term clinical trials that specifically evaluate the impact of this compound on cardiovascular outcomes in direct comparison to thiazide-like diuretics. While this compound is an effective antihypertensive agent that works by inhibiting the Na+/Cl- cotransporter, its specific risk reduction for events like myocardial infarction, stroke, and heart failure has not been as extensively studied as that of hydrochlorothiazide, chlorthalidone, or indapamide.
Conclusion
References
- 1. Effects of thiazide-type and thiazide-like diuretics on cardiovascular events and mortality: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
Efficacy of Polythiazide in Combination with Prazosin for Hypertension: A Comparative Guide
This guide provides a comprehensive analysis of the efficacy of a combination therapy of polythiazide and prazosin for the treatment of hypertension. Intended for researchers, scientists, and drug development professionals, this document synthesizes experimental data on the combination's performance, details the methodologies of key clinical studies, and compares its mechanism of action with other major antihypertensive drug classes.
Executive Summary
The combination of this compound, a thiazide diuretic, and prazosin, an alpha-1 adrenergic blocker, has demonstrated significant efficacy in lowering blood pressure in patients with hypertension. Clinical studies have shown that this combination therapy can lead to substantial reductions in both systolic and diastolic blood pressure. The complementary mechanisms of action—this compound reducing blood volume and prazosin inducing vasodilation—provide a synergistic effect in managing hypertension. This guide presents the available quantitative data, experimental protocols, and underlying signaling pathways to offer a thorough understanding of this combination therapy in comparison to other antihypertensive agents.
Data Presentation: Efficacy of this compound and Prazosin Combination
The following table summarizes the key quantitative findings from a pivotal multicentre study evaluating the efficacy of the this compound and prazosin combination in treating essential hypertension.
| Study | Number of Patients | Treatment | Duration | Mean Systolic BP Reduction | Mean Diastolic BP Reduction | Key Outcomes |
| Multicentre Study[1] | 551 | Prazosin (0.5 mg) + this compound (0.25 mg) per tablet; average 2 tablets daily | Average of 7.8 weeks | 15% | 17% | 93% of patients showed improvement in the severity of hypertension; two-thirds achieved a diastolic BP of ≤ 90 mm Hg.[1] |
| Long-term Study[2][3] | 177 | Prazosin (0.5 mg) + this compound (0.25 mg) per tablet | Average of 7 months | >15% (short-term), up to 22% (long-term) | Not specified | 96% of patients achieved a diastolic BP of ≤ 90 mm Hg with excellent long-term toleration.[3] |
| Combination Therapy Study[4] | 20 | Prazosin + this compound | Not specified | Not specified | Effective in controlling hypertension not responsive to diuretic alone. | The combination was shown to be effective where a diuretic alone was not.[4] |
| Prazosin Alone vs. Combination[5] | 20 | Prazosin alone or with this compound | 3 to 10 months | Not specified | Not specified | Patients with moderate to severe hypertension responded particularly well to the combination therapy.[5] |
Experimental Protocols
The methodologies employed in the key clinical trials assessing the this compound and prazosin combination share common elements typical of hypertension studies.
Multicentre Study Protocol Overview
-
Study Design: A multicentre, open-label study involving 551 adult male and female out-patients with all grades of essential hypertension.[1]
-
Patient Population: Adult male and female out-patients diagnosed with essential hypertension.
-
Dosage and Administration: Patients received a combination tablet of 0.5 mg prazosin and 0.25 mg this compound. Treatment was initiated with one tablet daily, and the dosage was increased as necessary every two weeks to a maximum of four tablets daily to achieve an adequate blood pressure response.[1]
-
Treatment Duration: The average duration of therapy was 7.8 weeks.[1]
-
Blood Pressure Measurement: Blood pressure was measured after a 2-week placebo period to establish a baseline. Subsequent measurements were taken at regular intervals to assess the treatment's efficacy. While specific details of the measurement protocol are not extensively documented in the abstract, standard clinical practice for hypertension trials involves measuring blood pressure in a seated position after a period of rest, using a calibrated sphygmomanometer.
-
Outcome Measures: The primary efficacy endpoints were the percentage reduction in systolic and diastolic blood pressure from baseline. The proportion of patients achieving a target diastolic blood pressure of 90 mm Hg or less was also a key outcome.[1]
-
Statistical Analysis: While the specific statistical tests are not detailed in the abstract, analyses in such studies typically involve comparing mean blood pressure at the end of the treatment period with baseline values using appropriate statistical tests like paired t-tests or analysis of variance (ANOVA).
Experimental Workflow
Caption: Experimental workflow for a multicentre clinical trial of combination therapy.
Signaling Pathways
The antihypertensive effect of the this compound and prazosin combination is achieved through two distinct and complementary signaling pathways.
Prazosin Signaling Pathway
Prazosin is a selective antagonist of the alpha-1 adrenergic receptor. By blocking this receptor, it inhibits the vasoconstrictive effects of norepinephrine, leading to vasodilation and a decrease in peripheral resistance.
Caption: Prazosin's mechanism of action via alpha-1 adrenergic receptor blockade.
This compound Signaling Pathway
This compound is a thiazide diuretic that acts on the distal convoluted tubule of the nephron in the kidneys. It inhibits the sodium-chloride symporter, leading to increased excretion of sodium and water, which reduces blood volume and, consequently, blood pressure.
References
- 1. Treatment of Essential hypertension with single daily doses of a prazosin-polythiazide combination: a multicentre study with Minizide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A long-term clinical trial of prazosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sustained antihypertensive response with Minizide: long-term follow-up in a multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment of hypertension with a combination of prazosin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical evaluation of prazosin in 20 private practice patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Polythiazide and Reserpine for the Management of Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two antihypertensive agents, Polythiazide and reserpine. While historically significant, their distinct mechanisms of action and side effect profiles warrant a detailed comparative study for contemporary research and drug development. This document summarizes key experimental data, outlines detailed experimental protocols, and visualizes the signaling pathways involved.
Quantitative Data Presentation
The following tables summarize the efficacy and adverse effects of this compound and reserpine, both as monotherapies and in combination, based on clinical trial data.
Table 1: Comparative Efficacy in Blood Pressure Reduction
| Treatment Group | Dosage | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) | Diastolic BP Normalization Rate (<90 mmHg) |
| Reserpine-Thiazide Combination | 0.1 mg Reserpine + 5 mg Clopamide | -25.7 | -18.1 | 69% |
| Reserpine Monotherapy | 0.1 mg | -14.6 | -12.2 | 35% |
| Thiazide Monotherapy (Clopamide) | 5 mg | -17.7 | -13.4 | 39% |
Data derived from a 12-week, randomized, double-blind study involving 273 hypertensive patients[1]. Clopamide is a thiazide-like diuretic, functionally similar to this compound.
Table 2: Comparative Adverse Effects Profile
| Adverse Effect | This compound (Thiazide Diuretics) | Reserpine | Reserpine-Thiazide Combination |
| Hypotension | Common | 8% | Not specified, but risk may be additive |
| Bradycardia | Not a primary effect | 3% | Not specified, but risk may be additive |
| Nasal Congestion | Not a primary effect | 8% | Not specified |
| Depression | Not a primary effect | 2% - 28% (dose-dependent) | 27% (overall adverse experiences) |
| Drowsiness/Lethargy | Not a primary effect | 1% - 5% | Not specified |
| Hypokalemia | Up to 50% of patients (moderate doses) | Not a primary effect | Not specified, but primarily a risk from the thiazide component |
| Hyperuricemia | Common | Not a primary effect | Not specified, but primarily a risk from the thiazide component |
| Hyperglycemia | Possible | Not a primary effect | Not specified, but primarily a risk from the thiazide component |
| Gastrointestinal Upset | Nausea, vomiting, cramping | Nausea, vomiting, diarrhea | Not specified |
| Rate of Premature Discontinuation due to Adverse Effects | 7% (Clopamide) | 3% | 3% |
Data compiled from multiple sources[1][2]. Percentages for reserpine and the combination therapy are from various studies and may not be directly comparable due to different methodologies.
Mechanism of Action
This compound: As a thiazide diuretic, this compound exerts its antihypertensive effect by inhibiting the Na-Cl cotransporter (NCC) in the distal convoluted tubule of the kidney. This inhibition prevents the reabsorption of sodium and chloride ions, leading to increased excretion of water and a subsequent reduction in blood volume and blood pressure[3].
Reserpine: Reserpine is a centrally-acting sympatholytic agent. It irreversibly blocks the vesicular monoamine transporter 2 (VMAT2) in the presynaptic nerve terminals[4][5]. This blockade prevents the uptake and storage of monoamine neurotransmitters, including norepinephrine, dopamine, and serotonin, into synaptic vesicles. The resulting depletion of these catecholamines from peripheral sympathetic nerve endings leads to a decrease in heart rate, cardiac output, and peripheral vascular resistance, thereby lowering blood pressure.
Signaling Pathway Diagrams
References
- 1. Different concepts in first-line treatment of essential hypertension. Comparison of a low-dose reserpine-thiazide combination with nitrendipine monotherapy. German Reserpine in Hypertension Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound / Reserpine Side Effects: Common, Severe, Long Term [drugs.com]
- 3. ClinPGx [clinpgx.org]
- 4. Reserpine-induced Reduction in Norepinephrine Transporter Function Requires Catecholamine Storage Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The vesicular monoamine transporter 2: an underexplored pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]
Validating Biomarkers for Predicting Patient Response to Polythiazide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of antihypertensive therapy is moving towards a more personalized approach, where treatment selection is guided by individual patient characteristics. Thiazide diuretics, including Polythiazide, are a cornerstone in the management of hypertension. However, patient response to these agents can be highly variable. This guide provides a comparative framework for validating biomarkers to predict patient response to this compound, drawing on existing evidence from other thiazide diuretics and outlining detailed experimental protocols.
Comparative Efficacy and Safety of Thiazide Diuretics
While direct large-scale comparative trials involving this compound are limited, meta-analyses of other thiazide and thiazide-like diuretics provide valuable insights into their relative performance. Thiazide-like diuretics, such as chlorthalidone and indapamide, have demonstrated a more potent and sustained blood pressure-lowering effect compared to thiazide-type diuretics like hydrochlorothiazide.[1][2][3] This is often attributed to their longer duration of action, which provides more consistent 24-hour blood pressure control.[4][5]
The adverse effect profiles are generally similar across the class, with the most common being electrolyte disturbances.[6] Some evidence suggests a potentially higher risk of hypokalemia with the more potent thiazide-like diuretics.[7][8]
Table 1: Comparison of Thiazide Diuretic Characteristics
| Feature | This compound | Hydrochlorothiazide (HCTZ) | Chlorthalidone |
| Type | Thiazide-type | Thiazide-type | Thiazide-like |
| Potency | Data limited in direct comparisons | Less potent | More potent than HCTZ[2][3] |
| Duration of Action | 24-36 hours | 6-12 hours | 48-72 hours[5] |
| Cardiovascular Outcome Data | Limited | Extensive | Extensive, some studies suggest superiority over HCTZ[4][9] |
| Common Adverse Effects | Hypokalemia, hyponatremia, hyperuricemia, hyperglycemia[6] | Hypokalemia, hyponatremia, hyperuricemia, hyperglycemia | Hypokalemia (potentially higher risk than HCTZ), hyponatremia, hyperuricemia, hyperglycemia[7][8] |
Potential Biomarkers for Predicting Thiazide Diuretic Response
The identification of reliable biomarkers is crucial for predicting which patients will respond favorably to this compound. Research on other thiazide diuretics has uncovered several promising candidates in the realms of genetics, microRNAs, and metabolomics. These biomarkers warrant investigation for their applicability to this compound.
Table 2: Potential Biomarkers for Thiazide Diuretic Response
| Biomarker Class | Biomarker | Associated with Better Response |
| Genetics (Pharmacogenomics) | Single Nucleotide Polymorphisms (SNPs) in NEDD4L, YEATS4, PRKCA genes | Specific alleles have been linked to improved blood pressure response to hydrochlorothiazide. |
| MicroRNAs (miRNAs) | Circulating miR-193b-3p, miR-30d-5p | Altered expression levels may predict response to hydrochlorothiazide and chlorthalidone. |
| Metabolomics | Specific sphingolipid profiles in plasma | Variations in baseline metabolomic signatures have been associated with blood pressure response to thiazides. |
Experimental Protocols for Biomarker Validation
Validating the predictive power of these biomarkers for this compound response requires rigorous experimental design and standardized protocols.
Pharmacogenomic (GWAS) Validation
A Genome-Wide Association Study (GWAS) can be employed to identify genetic variants associated with this compound response.
Experimental Workflow:
Methodology:
-
Patient Cohort: Recruit a cohort of patients with essential hypertension who are naïve to thiazide diuretics. Detailed clinical and demographic data should be collected.
-
Study Design: A randomized, double-blind, placebo-controlled trial is the gold standard. A parallel-group design comparing this compound to another thiazide or a placebo arm is also appropriate.
-
Treatment and Phenotyping: Administer a standardized dose of this compound for a defined period (e.g., 4-8 weeks). Blood pressure should be measured at baseline and at the end of the treatment period using a standardized method (e.g., 24-hour ambulatory blood pressure monitoring).
-
Genotyping: Extract high-quality DNA from whole blood samples. Perform genome-wide genotyping using a high-density SNP array.
-
Statistical Analysis: After stringent quality control of the genetic data, perform association analysis between each SNP and the change in blood pressure. A p-value threshold of 5x10-8 is typically used to denote genome-wide significance.
-
Replication: Significant findings should be replicated in at least one independent patient cohort.
Circulating microRNA Profiling
Circulating miRNAs in plasma or serum are promising non-invasive biomarkers.
Experimental Workflow:
Methodology:
-
Sample Collection: Collect whole blood from patients before initiating this compound treatment. Process samples promptly to separate plasma and store at -80°C to maintain RNA integrity.
-
RNA Extraction: Isolate total RNA, including small RNAs, from plasma using a validated kit.
-
miRNA Profiling: Quantify the expression of a comprehensive panel of miRNAs using a high-throughput platform such as RT-qPCR arrays or next-generation sequencing (NGS).
-
Data Analysis: Normalize the miRNA expression data using appropriate endogenous or exogenous controls. Identify miRNAs that are differentially expressed between patients who respond well to this compound and those who do not.
-
Validation: Validate the findings in an independent cohort of patients.
Metabolomic Profiling
Metabolomics can identify small molecule biomarkers in biological fluids that are associated with drug response.
Experimental Workflow:
Methodology:
-
Sample Collection: Obtain plasma or serum samples from patients at baseline before starting this compound.
-
Metabolite Extraction: Perform a robust and reproducible metabolite extraction from the plasma/serum samples.
-
Analytical Platform: Utilize a high-resolution analytical platform, such as liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), for either untargeted (global) or targeted profiling of metabolites.
-
Data Analysis: After data processing and quality control, use multivariate statistical methods to identify metabolites that are significantly different between responders and non-responders.
-
Pathway Analysis: Map the identified metabolites to biochemical pathways to gain insights into the mechanisms of this compound response.
-
Validation: Validate the potential biomarker metabolites in an independent patient cohort.
Signaling Pathways
The antihypertensive effect of thiazide diuretics is primarily mediated by the inhibition of the sodium-chloride cotransporter (NCC) in the distal convoluted tubule of the kidney. However, the downstream signaling pathways and the mechanisms of inter-individual response variability are complex and involve multiple systems.
References
- 1. ahajournals.org [ahajournals.org]
- 2. A combined clinical and biomarker approach to predict diuretic response in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacogenetics of antihypertensive drug responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimized Collection Protocol for Plasma MicroRNA Measurement in Patients with Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacogenomic studies of hypertension: paving the way for personalized antihypertensive treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel approach for analysis of shared genetic architecture of drug response based on summary statistics from genome-wide association studies [healthbiotechpharm.org]
- 7. Methodological challenges in utilizing miRNAs as circulating biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. ovid.com [ovid.com]
A systematic review of Polythiazide's long-term cardiovascular benefits
A systematic review of Polythiazide's long-term cardiovascular benefits reveals a landscape dominated by comparative data with other diuretic classes rather than standalone long-term trials. As a thiazide-type diuretic, this compound's efficacy is often benchmarked against thiazide-like diuretics such as chlorthalidone and indapamide, which have been more extensively studied in large-scale cardiovascular outcome trials.
This guide provides a comprehensive comparison of thiazide-type diuretics, represented by this compound and the more frequently studied hydrochlorothiazide (HCTZ), against thiazide-like diuretics. The data presented is synthesized from multiple systematic reviews and meta-analyses to offer researchers, scientists, and drug development professionals a clear perspective on their relative long-term cardiovascular benefits.
Comparative Efficacy: Thiazide-Type vs. Thiazide-Like Diuretics
Meta-analyses of randomized controlled trials consistently suggest that while both thiazide-type and thiazide-like diuretics are effective in lowering blood pressure, thiazide-like diuretics may offer superior protection against major cardiovascular events.
A meta-analysis of 21 studies with over 480,000 patient-years of follow-up indicated that after adjusting for differences in blood pressure reduction, thiazide-like diuretics were associated with a 12% additional risk reduction for cardiovascular events and a 21% additional risk reduction for heart failure compared to thiazide-type diuretics.[1] Another meta-analysis involving 19 randomized clinical trials with 112,113 patients concluded that the observed cardiovascular benefits were primarily associated with thiazide-like diuretics, which showed a significant reduction in the risk of cardiovascular events, heart failure, and stroke.[2]
The following table summarizes the comparative data on major cardiovascular outcomes between thiazide-type and thiazide-like diuretics based on available meta-analyses.
| Cardiovascular Outcome | Thiazide-Type Diuretics (e.g., this compound, HCTZ) | Thiazide-Like Diuretics (e.g., Chlorthalidone, Indapamide) |
| All Cardiovascular Events | Effective in blood pressure reduction | Associated with a greater reduction in cardiovascular events[1][2] |
| Heart Failure | Reduces risk | Associated with a more significant reduction in the risk of heart failure[1][2] |
| Stroke | Reduces risk | Associated with a significant reduction in the risk of stroke[2] |
| Coronary Events | No significant difference in risk reduction compared to controls in some analyses[2] | No significant difference in risk reduction compared to controls in some analyses[2] |
| All-Cause Mortality | Some evidence suggests a reduction in all-cause mortality with thiazide-like diuretics[3] |
Experimental Protocols: A Representative Methodology
Objective: To compare the long-term effects of a thiazide-type diuretic-based antihypertensive therapy versus other antihypertensive agents or placebo on major cardiovascular outcomes in patients with hypertension.
Study Design: A multicenter, randomized, double-blind, active-controlled (or placebo-controlled) clinical trial.
Patient Population:
-
Inclusion Criteria: Adult patients (typically aged 50 years and older) with a diagnosis of hypertension (e.g., systolic blood pressure ≥140 mmHg or diastolic blood pressure ≥90 mmHg). Patients may have additional cardiovascular risk factors but are often free of major cardiovascular disease at baseline.
-
Exclusion Criteria: History of hypersensitivity to thiazide diuretics, severe renal impairment (e.g., eGFR <30 mL/min/1.73m²), recent myocardial infarction or stroke, and other conditions that might interfere with the study protocol.
Intervention:
-
Treatment Arm: Daily oral administration of the thiazide-type diuretic (e.g., hydrochlorothiazide 12.5-25 mg). The dose may be titrated based on blood pressure response.
-
Control Arm: Daily oral administration of a comparator drug (e.g., an ACE inhibitor, calcium channel blocker) or a matching placebo.
Follow-up: Patients are typically followed for a period of 3 to 5 years, with regular clinic visits (e.g., every 3-6 months) to monitor blood pressure, assess for adverse events, and collect data on clinical outcomes.
Primary Endpoint: A composite of major adverse cardiovascular events (MACE), which typically includes cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.
Secondary Endpoints:
-
Individual components of the primary endpoint.
-
All-cause mortality.
-
Hospitalization for heart failure.
-
Development of new-onset diabetes.
-
Changes in renal function.
Statistical Analysis: The primary analysis is usually a time-to-first-event analysis using a Cox proportional hazards model to compare the risk of the primary endpoint between the treatment and control groups.
Signaling Pathways and Experimental Workflows
The primary mechanism of action for thiazide diuretics, including this compound, involves the inhibition of the sodium-chloride cotransporter in the distal convoluted tubule of the kidney. This leads to increased excretion of sodium and water, thereby reducing blood volume and blood pressure. The antihypertensive effect may also involve direct actions on vascular smooth muscle.
Caption: Mechanism of action of this compound leading to cardiovascular benefits.
The typical workflow for a large-scale cardiovascular outcome trial is depicted below.
Caption: Generalized workflow of a long-term cardiovascular outcome trial.
References
- 1. researchgate.net [researchgate.net]
- 2. Do thiazide diuretics confer specific protection against strokes? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combining loop and thiazide diuretics for acute heart failure across the estimated glomerular filtration rate spectrum: A post-hoc analysis of the CLOROTIC trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Side Effect Profiles of Thiazide Diuretics
For Researchers, Scientists, and Drug Development Professionals
Thiazide and thiazide-like diuretics are mainstays in the management of hypertension. However, their use is associated with a range of metabolic side effects that can impact patient outcomes. This guide provides a detailed comparison of the metabolic adverse effect profiles of commonly prescribed thiazide diuretics—hydrochlorothiazide (HCTZ), chlorthalidone, and indapamide—supported by experimental data from key clinical trials.
Executive Summary
Thiazide diuretics are known to cause metabolic disturbances, including hyperglycemia, dyslipidemia, and electrolyte imbalances. The incidence and severity of these side effects are often dose-dependent and can vary between different agents in this class.[1][2] Chlorthalidone and indapamide have demonstrated greater antihypertensive potency compared to hydrochlorothiazide.[3] Notably, some studies suggest that at commonly prescribed doses, indapamide may have a more favorable metabolic profile than HCTZ, while chlorthalidone has been associated with a higher risk of certain metabolic adverse events.[3][4][5]
Quantitative Comparison of Metabolic Side Effects
The following tables summarize the quantitative data on the metabolic side effects of hydrochlorothiazide, chlorthalidone, and indapamide from comparative clinical trials.
Table 1: Effects on Glucose Metabolism
| Diuretic | Dose | Change in Fasting Glucose (mg/dL) | Change in HbA1c (%) | Study |
| Hydrochlorothiazide | 12.5 mg/day | - | 7.2 ± 0.3 | Krum et al. |
| Indapamide | 2.5 mg/day | - | 7.8 ± 0.4 | Krum et al. |
| Chlorthalidone | 25-50 mg/day | Statistically insignificant change vs. placebo | - | SHEP Cooperative Research Group |
| Hydrochlorothiazide | 50 mg twice daily | Significant elevation vs. placebo | - | Grimm et al. |
Table 2: Effects on Lipid Profile
| Diuretic | Dose | Change in Total Cholesterol (%) | Change in Triglycerides (%) | Study |
| Hydrochlorothiazide | 100 mg/day | +6 | +17 | Grimm et al. (1981) |
| Chlorthalidone | 100 mg/day | +8 | +15 | Grimm et al. (1981) |
| Hydrochlorothiazide | 12.5 mg/day | No significant change vs. placebo | No significant change vs. placebo | La-Croix et al. |
| Hydrochlorothiazide | 25 mg/day | No significant change vs. placebo | No significant change vs. placebo | La-Croix et al. |
| Indapamide | 2.5 mg/day | No significant difference vs. HCTZ | No significant difference vs. HCTZ | Krum et al. |
Table 3: Effects on Serum Electrolytes
| Diuretic | Dose | Change in Serum Potassium (mEq/L) | Incidence of Hypokalemia (%) | Study |
| Hydrochlorothiazide | 12.5 mg/day | 4.5 ± 0.1 | - | Krum et al. |
| Indapamide | 2.5 mg/day | 4.3 ± 0.1 | - | Krum et al. |
| Chlorthalidone | 25-50 mg/day | -0.5 vs. placebo | - | SHEP Cooperative Research Group |
| Hydrochlorothiazide | 25 mg/day | - | 1.9 | Hripcsak et al. |
| Chlorthalidone | 25 mg/day | - | 6.3 | Hripcsak et al. |
Mechanisms of Metabolic Side Effects
Hyperglycemia
The hyperglycemic effect of thiazide diuretics is primarily attributed to the development of hypokalemia.[6][7] Low potassium levels lead to hyperpolarization of pancreatic β-cells, which in turn reduces insulin secretion.[6] Specifically, hypokalemia keeps ATP-sensitive potassium (K-ATP) channels on the β-cell membrane open for a longer duration, preventing the influx of calcium that is necessary for the exocytosis of insulin granules.[6] Some evidence also suggests that thiazides may directly inhibit mitochondrial carbonic anhydrase 5b in β-islet cells, further attenuating insulin secretion.[8]
Caption: Thiazide-induced hyperglycemia signaling pathway.
Dyslipidemia
The mechanisms underlying thiazide-induced dyslipidemia are not as well-defined.[9] It is hypothesized that these effects may be related to worsened insulin sensitivity and reflex activation of the renin-angiotensin-aldosterone system (RAAS) and the sympathetic nervous system in response to volume depletion.[10]
Experimental Protocols
Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT)
-
Objective: To determine whether treatment with a calcium channel blocker or an angiotensin-converting enzyme (ACE) inhibitor was superior to a thiazide-type diuretic in preventing coronary heart disease (CHD) or other cardiovascular disease (CVD) events.[11][12][13]
-
Study Design: A randomized, double-blind, active-controlled clinical trial.[11]
-
Participants: 33,357 participants aged 55 years or older with hypertension and at least one other CHD risk factor.[14]
-
Intervention: Participants were randomly assigned to receive chlorthalidone (12.5 to 25 mg/day), amlodipine (2.5 to 10 mg/day), or lisinopril (10 to 40 mg/day).[12]
-
Metabolic Assessments: Fasting glucose and total cholesterol were measured at baseline and annually.[11]
Systolic Hypertension in the Elderly Program (SHEP)
-
Objective: To assess the efficacy of antihypertensive drug treatment in reducing the incidence of stroke in older persons with isolated systolic hypertension.[15][16][17]
-
Study Design: A randomized, double-blind, placebo-controlled trial.[15][16]
-
Participants: 4,736 persons aged 60 years and older with isolated systolic hypertension.[17][18]
-
Intervention: Participants were randomly assigned to receive chlorthalidone (12.5 to 25 mg/day) or a matching placebo.[15][16]
-
Metabolic Assessments: Serum potassium, uric acid, and creatinine were measured at baseline and at regular follow-up visits.[15]
Hyperinsulinemic-Euglycemic Clamp
This technique is the gold standard for assessing insulin sensitivity in vivo.[19][20]
-
Procedure:
-
A primed-continuous infusion of insulin is administered to raise plasma insulin to a constant, high level.
-
A variable infusion of glucose is given to maintain blood glucose at a normal, steady level (euglycemia).
-
The rate of glucose infusion required to maintain euglycemia is a measure of whole-body insulin sensitivity.[19][21][22]
-
Caption: Experimental workflow of a hyperinsulinemic-euglycemic clamp.
Conclusion
The choice of a thiazide diuretic should be individualized, taking into account the patient's metabolic risk profile. While all thiazides can cause metabolic disturbances, the risk appears to be dose-related, with lower doses being metabolically safer.[2] For patients at high risk for metabolic complications, indapamide may be a preferable option over hydrochlorothiazide or chlorthalidone. Close monitoring of serum glucose, lipids, and electrolytes is crucial for all patients initiated on thiazide diuretic therapy.
References
- 1. ahajournals.org [ahajournals.org]
- 2. ccjm.org [ccjm.org]
- 3. Head-to-Head Comparisons of Hydrochlorothiazide With Indapamide and Chlorthalidone: Antihypertensive and Metabolic Effects | Semantic Scholar [semanticscholar.org]
- 4. Comparative metabolic effects of hydrochlorothiazide and indapamide in hypertensive diabetic patients receiving ACE inhibitor therapy [pubmed.ncbi.nlm.nih.gov]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Thiazide Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Thiazides Attenuate Insulin Secretion Through Inhibition of Mitochondrial Carbonic Anhydrase 5b in β-Islet Cells in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of thiazide diuretics on plasma lipids and lipoproteins in mildly hypertensive patients: a double-blind controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms for blood pressure lowering and metabolic effects of thiazide and thiazide-like diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Hypertension With Metabolic Syndrome: Think thiazides are old hat? ALLHAT says think again - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. Clinical outcomes by race in hypertensive patients with and without the metabolic syndrome: Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Systolic Hypertension in the Elderly Program (SHEP): antihypertensive efficacy of chlorthalidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Systolic Hypertension in Elderly Program - American College of Cardiology [acc.org]
- 18. Systolic Hypertension in the Elderly Program, Pilot Study (SHEP-PS): morbidity and mortality experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mmpc.org [mmpc.org]
- 20. [How to measure insulin sensitivity in clinical practice?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mmpc.org [mmpc.org]
- 22. researchgate.net [researchgate.net]
Additive Antihypertensive Effects of Polythiazide with Other Drug Classes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antihypertensive effects of polythiazide when used in combination with other classes of antihypertensive drugs. Due to the limited availability of recent, detailed clinical trial data specifically for this compound, this guide incorporates data for thiazide diuretics as a class where necessary to illustrate the principles of additive effects.
This compound with Alpha-Blockers (Prazosin)
The combination of this compound with an alpha-blocker such as prazosin has been shown to be effective in managing hypertension, particularly in patients who do not respond adequately to diuretic monotherapy.[1][2]
Data Presentation
| Combination Therapy | Efficacy | Reference |
| Prazosin (0.5 mg) + this compound (0.25 mg) per tablet | Average reduction of 15% in systolic and 17% in diastolic blood pressure. 93% of patients showed improvement in the degree of severity of hypertension. Two-thirds of patients achieved a diastolic blood pressure of ≤ 90 mm Hg. | [3] |
Experimental Protocols
A multicentre study evaluated the efficacy of a prazosin and this compound combination in 551 adult out-patients with hypertension of all grades.[3]
-
Study Design: After a 2-week placebo period, patients received one tablet daily. The dosage was increased as needed by one tablet every two weeks to a maximum of four tablets daily to achieve an adequate blood pressure response.
-
Duration of Therapy: The average duration of therapy was 7.8 weeks.
-
Primary Endpoint: Reduction in systolic and diastolic blood pressure.
This compound with Angiotensin II Receptor Blockers (ARBs)
The combination of a thiazide diuretic with an ARB is a widely used and effective strategy for the management of hypertension.[4][5] The diuretic-induced volume depletion activates the renin-angiotensin system, and the ARB then blocks the effects of increased angiotensin II, leading to a synergistic blood pressure-lowering effect.[4]
Data Presentation
A meta-analysis of 16 randomized controlled trials (12,055 participants) comparing ARB/hydrochlorothiazide (HCTZ) combination therapy to ARB monotherapy in patients with uncontrolled hypertension provided the following results[5]:
| Combination Therapy | Mean Difference in Systolic Blood Pressure Reduction (vs. ARB monotherapy) | Mean Difference in Diastolic Blood Pressure Reduction (vs. ARB monotherapy) | Reference |
| ARB + HCTZ 12.5 mg | -5.69 mmHg | -2.91 mmHg | [5] |
| ARB + HCTZ 25 mg | -9.10 mmHg | -4.16 mmHg | [5] |
Experimental Protocols
The included studies in the meta-analysis were randomized controlled trials with the following general characteristics[5]:
-
Study Design: Patients with uncontrolled hypertension on ARB monotherapy were randomized to either continue ARB monotherapy or receive a combination of the ARB with HCTZ (12.5 mg or 25 mg).
-
Primary Endpoints: Change in sitting systolic and diastolic blood pressure from baseline.
-
Inclusion Criteria: Patients with hypertension not adequately controlled by ARB monotherapy.
This compound with ACE Inhibitors
The combination of a thiazide diuretic and an angiotensin-converting enzyme (ACE) inhibitor is a well-established and rational approach to treating hypertension.[3][6][7][8] Thiazide diuretics can cause a reflex increase in renin and angiotensin II, which can be counteracted by the ACE inhibitor.[9] This combination has been shown to improve blood pressure reduction compared to either drug used alone and is effective in a wide range of patient populations.[7]
Data Presentation
While specific quantitative data for this compound in combination with ACE inhibitors was not identified in the recent literature, the expected outcome is a significant additive effect on blood pressure reduction.
| Combination Therapy | Expected Efficacy |
| This compound + ACE Inhibitor | Additive blood pressure lowering effects. The ACE inhibitor mitigates the diuretic-induced activation of the renin-angiotensin system, leading to a more pronounced reduction in blood pressure. |
This compound with Beta-Blockers
The combination of a thiazide diuretic and a beta-blocker can provide additive antihypertensive effects.[10][11] Beta-blockers reduce heart rate and cardiac output, while thiazide diuretics reduce blood volume. However, it is important to note that this combination may be associated with an increased risk of developing new-onset diabetes, particularly in patients with pre-existing risk factors.[12][13][14]
Data Presentation
A study comparing different antihypertensive regimens in elderly patients found that after two months of single-drug therapy, a diuretic was more effective in reducing systolic blood pressure than beta-blockers. When a beta-blocker was added to the diuretic or vice versa, there were no significant differences in blood pressure reduction among the groups, indicating an additive effect.[15]
| Combination Therapy | Expected Efficacy |
| This compound + Beta-Blocker | Additive antihypertensive effects through different mechanisms of action (reduction of blood volume and decreased cardiac output). |
This compound with Calcium Channel Blockers (CCBs)
The combination of a thiazide diuretic and a calcium channel blocker is a recommended and effective treatment for hypertension.[16][17] CCBs cause vasodilation, and thiazide diuretics reduce fluid volume, resulting in a potent synergistic effect on blood pressure. A meta-analysis of four studies with over 30,000 patients showed that the combination of a CCB and a thiazide-like diuretic was associated with a significant risk reduction for myocardial infarction and stroke compared to other combinations.[16]
Data Presentation
While specific data for this compound is limited, a study on the combination of benidipine (a CCB) and a thiazide diuretic in hypertensive patients showed the following[16]:
| Combination Therapy | Blood Pressure Reduction | Reference |
| Benidipine + Thiazide Diuretic | Initial Blood Pressure: 154.1/88.7 mmHgFinal Blood Pressure: 134.0/76.6 mmHg | [16] |
Signaling Pathways and Experimental Workflows
Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS is a critical pathway in blood pressure regulation and a key target for antihypertensive therapies such as ACE inhibitors and ARBs.
Caption: The Renin-Angiotensin-Aldosterone System and points of intervention for antihypertensive drugs.
General Experimental Workflow for Combination Therapy Trials
The following diagram illustrates a typical workflow for a clinical trial evaluating the efficacy of a combination antihypertensive therapy.
Caption: A generalized workflow for a randomized controlled trial of combination antihypertensive therapy.
Logical Relationship of Antihypertensive Drug Combinations
This diagram illustrates the rationale for using combination therapy to achieve blood pressure control.
Caption: Logical progression for the use of combination therapy in hypertension management.
References
- 1. Treatment of hypertension with a combination of prazosin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety implications of combining ACE inhibitors with thiazides for the treatment of hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiotensin Receptor Blockers and HCTZ Combination Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Efficacy of ARB/HCTZ Combination Therapy in Uncontrolled Hypertensive Patients Compared with ARB Monotherapy: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACE inhibitor and thiazide combination - Wikipedia [en.wikipedia.org]
- 7. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 8. researchgate.net [researchgate.net]
- 9. Choice of ACE inhibitor combinations in hypertensive patients with type 2 diabetes: update after recent clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiazide-type diuretics and beta-adrenergic blockers as first-line drug treatments for hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Beta-Blocker/Thiazide Diuretic Combos: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 12. Thiazide Diuretics Alone or with Beta-blockers Impair Glucose Metabolism in Hypertensive Patients with Abdominal Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The diabetogenic potential of thiazide diuretics and beta-blocker combinations in the management of hypertension | Cochrane Colloquium Abstracts [abstracts.cochrane.org]
- 14. The diabetogenic potential of thiazide-type diuretic and beta-blocker combinations in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antihypertensive efficacy and side effects of three beta-blockers and a diuretic in elderly hypertensives: a report from the STOP-Hypertension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy and Safety of Calcium Channel Blocker/Diuretics Combination Therapy in Hypertensive Patients: A Meta‐Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. teachmephysiology.com [teachmephysiology.com]
Safety Operating Guide
Proper Disposal of Polythiazide: A Guide for Laboratory Professionals
The proper disposal of polythiazide, a thiazide diuretic, is crucial for maintaining laboratory safety, ensuring environmental protection, and complying with regulatory standards. This guide provides essential information for researchers, scientists, and drug development professionals on the appropriate procedures for managing this compound waste.
Regulatory Framework
The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] Additionally, the Drug Enforcement Administration (DEA) has regulations for the disposal of controlled substances.[2][3] It is imperative to adhere to all applicable federal, state, and local regulations.[4][5]
While this compound is not typically classified as a hazardous waste under OSHA's Hazard Communication Standard[5], responsible disposal is necessary to prevent environmental contamination.[4]
Recommended Disposal Procedures
For research and professional laboratory settings, the following step-by-step disposal procedures are recommended:
-
Waste Identification and Segregation :
-
Identify all waste streams containing this compound, including pure substance, contaminated labware (e.g., gloves, wipes), and solutions.
-
Segregate this compound waste from other chemical and non-hazardous waste to ensure proper handling.
-
-
Spill Management :
-
Containerization and Labeling :
-
Disposal Route Selection :
-
The preferred method for disposing of excess or expired this compound is to engage a licensed hazardous material disposal company.[5]
-
Alternatively, incineration in a facility equipped with an afterburner and scrubber is a suitable option.[5]
-
Do not dispose of this compound down the sink or in regular trash unless it has been rendered non-hazardous and is permitted by local regulations.[6]
-
Summary of Disposal Recommendations
| Disposal Method | Recommendation | Source |
| Licensed Disposal Company | Offer excess and expired materials to a licensed hazardous material disposal company. | [5] |
| Incineration | The product may be burned in an incinerator equipped with an afterburner and scrubber. | [5] |
| Landfill | Consult with environmental regulatory agencies for guidance on acceptable disposal practices before considering land disposal of waste residue.[7] | |
| Household Trash (for non-professionals) | If take-back programs are unavailable, mix the medication with an unappealing substance (e.g., dirt, cat litter), place it in a sealed plastic bag, and dispose of it in the household trash.[1][8] This method is generally not recommended for laboratory settings. |
This compound Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for this compound disposal in a laboratory setting.
Disclaimer: This information is intended as a general guide. Always consult your institution's Environmental Health and Safety (EHS) department and adhere to all applicable federal, state, and local regulations for pharmaceutical waste disposal.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. epa.gov [epa.gov]
- 4. msdsdigital.com [msdsdigital.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. Waste Management Guidelines | UCI Health Safety [safety.health.uci.edu]
- 7. This compound | C11H13ClF3N3O4S3 | CID 4870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Safeguarding Your Research: A Guide to Handling Polythiazide
For laboratory professionals engaged in research and development, ensuring a safe handling environment for pharmaceutical compounds is paramount. This guide provides essential safety and logistical information for managing Polythiazide in a laboratory setting, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
A thorough risk assessment should precede the handling of any chemical. For this compound, the following PPE is recommended to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) inspected prior to use.[1] | Prevents skin contact with the compound. |
| Body Protection | Fire/flame resistant and impervious clothing.[1] A lab coat should be worn. | Provides a barrier against spills and contamination. |
| Respiratory Protection | If airborne exposures are within or exceed the Occupational Exposure Band (OEB) range of >100µg/m³ to <1000µg/m³, a respirator is required.[2] | Protects against inhalation of fine particles. |
Operational and Disposal Plans
Handling and Storage:
-
Use in a well-ventilated area.
-
Employ engineering controls, such as a fume hood, as the primary means to control exposures.[2]
-
Avoid breathing dust and contact with eyes, skin, and clothing.[2]
-
Wash hands thoroughly after handling.[1]
-
Store in a tightly closed container in a dry and well-ventilated place.
Emergency First-Aid Procedures:
| Exposure Route | First-Aid Measures |
| Inhalation | If breathing is difficult, remove the person to fresh air and keep at rest in a position comfortable for breathing. Seek medical attention if symptoms develop or persist.[1][2] |
| Skin Contact | Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor if irritation occurs or persists.[1][2] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][2] |
Disposal Plan: Excess and expired this compound should be offered to a licensed hazardous material disposal company.[1] All federal, state, and local environmental regulations must be followed for the disposal of this material and its containers.[1]
Spill Response Workflow
In the event of a spill, a structured response is crucial to mitigate risks. The following diagram outlines the logical workflow for handling a this compound spill.
Caption: Logical workflow for a this compound spill response.
This structured approach to handling this compound will help ensure a safe laboratory environment for all personnel. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
